Dufulin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN2O3PS/c1-4-24-26(23,25-5-2)18(14-10-6-7-11-15(14)20)22-19-21-17-13(3)9-8-12-16(17)27-19/h6-12,18H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLASFMUIFVKHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023916 | |
| Record name | Dufulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882182-49-2 | |
| Record name | Dufulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Dufulin?
An In-depth Technical Guide to the Core of Dufulin
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to this compound, a novel antiviral agent for plants. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Chemical Structure of this compound
This compound, with the IUPAC name N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine, is an α-amino phosphonate (B1237965) derivative.[1][2][3] Its chemical formula is C₁₉H₂₂FN₂O₃PS.[1][4] this compound possesses a single chiral center at the carbon atom bonded to the fluorophenyl group, the benzothiazole (B30560) amine group, a hydrogen atom, and the phosphonate group.[2][5] This results in the existence of two enantiomers, (R)-dufulin and (S)-dufulin.[5] Commercially, this compound is typically available as a racemic mixture.[5]
Key Structural Features:
-
α-Amino Phosphonate Core: This functional group is crucial for its biological activity.
-
Benzothiazole Moiety: A bicyclic aromatic ring system containing nitrogen and sulfur.
-
Fluorophenyl Group: A phenyl ring substituted with a fluorine atom.
-
Chiral Center: Leads to stereoisomerism, which can influence biological activity and environmental fate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 882182-49-2 | [1][3][4] |
| Molecular Formula | C₁₉H₂₂FN₂O₃PS | [1][3][4] |
| Molecular Weight | 408.4 g/mol | [1][3] |
| IUPAC Name | N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine | [1][3] |
| SMILES | CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC | [1][3] |
| InChI Key | CLASFMUIFVKHQI-UHFFFAOYSA-N | [1][3] |
Mechanism of Action
This compound exhibits a dual mechanism of action in protecting plants from viral infections. It primarily acts as an activator of the plant's innate immune system, and it can also directly interact with viral proteins.
Activation of Systemic Acquired Resistance (SAR)
The principal mechanism of this compound's antiviral activity is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum defense response in plants.[6][7][8] this compound's target protein has been identified as the Harpin binding protein-1 (HrBP1).[6][8][9] The activation of HrBP1 by this compound initiates a signaling cascade that leads to the accumulation of salicylic (B10762653) acid (SA).[6][8][9] The SA signaling pathway is a key regulator of SAR and results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial and antiviral properties, thereby conferring broad-spectrum resistance to pathogens.[8]
Direct Interaction with Viral Proteins
In addition to inducing the host's defense response, studies have shown that this compound can directly interact with viral proteins. For instance, this compound has been found to target the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its virulence.[10] It has also been shown to bind to the nonstructural protein P9-1 of SRBSDV.[11] This suggests that this compound may also interfere with viral replication and assembly processes.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is a one-pot reaction based on the Kabachnik-Fields reaction.[12]
Materials:
-
2-amino-4-methylbenzothiazole
-
2-fluorobenzaldehyde
-
Diethyl phosphite (B83602)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
Procedure:
-
A mixture of 2-amino-4-methylbenzothiazole, 2-fluorobenzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed to form the corresponding imine.
-
After the formation of the imine, diethyl phosphite is added to the reaction mixture.
-
The reaction is continued at reflux until completion.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound.[12]
Identification of this compound's Target Protein
The identification of HrBP1 as the target of this compound was achieved through a combination of proteomic techniques.[6][8][9]
Methodology:
-
Protein Extraction: Total proteins were extracted from Nicotiana tabacum K326 plants treated with this compound and from control plants.[6]
-
Differential In-Gel Electrophoresis (DIGE): Proteins from treated and control samples were labeled with different fluorescent dyes and separated on the same 2D gel to accurately quantify differences in protein expression.[6][9]
-
Two-Dimensional Electrophoresis (2-DE): Preparative 2-DE gels were run to separate larger amounts of protein for identification.[6][9]
-
Mass Spectrometry (MS): Protein spots showing differential expression were excised from the gels, digested, and analyzed by MALDI-TOF/TOF MS to obtain peptide mass fingerprints and fragmentation data.[6][9]
-
Protein Identification: The MS data was used to search protein databases to identify the differentially expressed proteins, leading to the identification of HrBP1 as a potential target.[6]
-
Target Validation: The role of HrBP1 was further validated using techniques like Western Blotting and RT-PCR to confirm the upregulation of HrBP1 and downstream genes in the SA pathway upon this compound treatment.[6][9]
Biological Activity
This compound is a highly effective antiviral agent against a range of plant viruses.[2][6][7] It has been widely used in China to control viral diseases in crops such as tobacco, rice, and vegetables.[2][6][7]
Quantitative Data on Biological Activity:
| Virus | Host Plant | Efficacy Metric | Value | Source |
| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | EC₅₀ (in vivo) | 3.32 mM | [10] |
| Tobacco Mosaic Virus (TMV) | Tobacco | Inhibition Rate | Not specified | [13] |
| Cucumber Mosaic Virus (CMV) | Various | - | Not specified | [2] |
Note: Quantitative data on the efficacy of this compound against various plant viruses is often presented in research articles as percentage inhibition or disease severity reduction under specific experimental conditions. The EC₅₀ value for SRBSDV indicates the concentration at which this compound inhibits viral duplication by 50% in infected rice leaves.[10]
References
- 1. This compound | C19H22FN2O3PS | CID 44409094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 882182-49-2 [smolecule.com]
- 4. achemtek.com [achemtek.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 9. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102391307A - Synthesization method of this compound - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Dufulin's Mechanism of Action in Plant Viral Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin is a novel antiviral agent that has demonstrated significant efficacy in controlling plant viral diseases.[1] Its mechanism of action is multifaceted, involving both direct interaction with viral components and the activation of the plant's innate immune system.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which this compound confers viral resistance in plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of plant protection strategies.
Introduction
Plant viruses pose a significant threat to global agriculture, causing substantial yield losses and economic damage. The development of effective and environmentally benign antiviral agents is therefore a critical area of research. This compound, a compound identified for its potent anti-tobacco mosaic virus (TMV) activity, has emerged as a promising solution.[1] It is recognized as the first antiviral agent in China to meet environmental safety standards while demonstrating remarkable efficacy in controlling plant viruses.[1] This guide delves into the molecular underpinnings of this compound's antiviral activity, focusing on its dual-action mechanism that combines direct viral inhibition with the induction of systemic acquired resistance (SAR) in host plants.[1][2]
Core Mechanism of Action
This compound employs a sophisticated, dual-pronged approach to combat plant viral infections. This involves both direct interference with viral machinery and the potentiation of the plant's own defense responses.
Induction of Systemic Acquired Resistance (SAR)
A primary mechanism of this compound's action is the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized exposure to a pathogen or chemical inducer.[1][3][4] this compound has been shown to induce SAR in various plant species, including tobacco and rice.[1]
The induction of SAR by this compound is mediated primarily through the activation of the salicylic (B10762653) acid (SA) signaling pathway.[3][5][6] This pathway is a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens, including many viruses.
Key molecular players in this pathway that are influenced by this compound include:
-
Harpin binding protein-1 (HrBP1): Identified as a direct target of this compound, the activation of HrBP1 is a critical initiating step.[3][5][7] This activation triggers the downstream cascade of the SA signaling pathway, leading to an antiviral state in the plant.[3]
-
Non-expressor of pathogenesis-related genes 1 (NPR1): As a key regulator of SAR, the expression of the NPR1 gene is significantly upregulated in response to this compound treatment.[1][8] NPR1 is a transcriptional coactivator that, upon activation by SA, translocates to the nucleus and induces the expression of a battery of pathogenesis-related (PR) genes, which contribute to the establishment of long-term, systemic resistance.[1]
Direct Interaction with Viral Proteins
In addition to stimulating the host's immune response, this compound can also directly interact with and inhibit the function of specific viral proteins. This has been particularly well-documented in the case of the Southern rice black-streaked dwarf virus (SRBSDV).
-
P9-1 Octameric Protein: this compound has been shown to bind to arginine 175 within the P9-1 octameric protein of SRBSDV.[1][2] This interaction is thought to inhibit the virulence of the virus.[2]
-
P6 Viroplasmic Protein: this compound also targets the viroplasmic protein P6 of SRBSDV.[1][9] By inhibiting P6, this compound interferes with the formation of viroplasms, which are essential for viral replication and assembly.[9]
Crosstalk with the Jasmonic Acid (JA) Pathway
Evidence suggests that this compound's mechanism may also involve crosstalk with the jasmonic acid (JA) signaling pathway. The expression of the Proteinase Inhibitor II (PI II) gene, a marker for the JA pathway, is differentially regulated in healthy and virus-infected plants following this compound treatment.[1][8] In healthy plants, this compound treatment can lead to a slight increase in PI II expression, while in TYLCV-infected plants, its expression is suppressed.[1] This indicates a complex interplay between the SA and JA pathways in modulating the plant's defense response upon this compound application.
Quantitative Data Summary
The efficacy of this compound in plant viral defense has been quantified in several studies. The following tables summarize key findings from field trials on tomato plants infected with Tomato Yellow Leaf Curl Virus (TYLCV).
Table 1: Field Control Efficacy of 20% this compound Against TYLCV in Tomato Plants (2021-2023) [1]
| Year | Treatment | Morbidity (%) | Disease Index |
| 2021 | 20% this compound | 42.85 | 2.75 |
| Control (Water) | >97 | - | |
| 2022 | 20% this compound | 48.92 | 3.27 |
| Control (Water) | >97 | - | |
| 2023 | 20% this compound | 43.36 | 3.37 |
| Control (Water) | >97 | - |
Table 2: Effect of this compound on Viral Titer and Gene Expression in TYLCV-Infected Tomato Plants [1][8]
| Parameter | Observation |
| TYLCV Titer | This compound treatment significantly reduced viral loads in infected plants. Approximately 50% of treated plants remained asymptomatic. |
| NPR1 Gene Expression | Significantly upregulated in this compound-treated plants, indicating activation of the SAR pathway. |
| PI II Gene Expression | Consistently downregulated in TYLCV-infected plants treated with this compound. |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of experimental techniques. Below are outlines of the key methodologies employed.
Proteomics Analysis for Target Identification
-
Objective: To identify the host plant proteins that are targeted by this compound.
-
Methodology:
-
Protein Extraction: Total proteins are extracted from this compound-treated and control (e.g., DMSO-treated) plant tissues.
-
Two-Dimensional Gel Electrophoresis (2-DE) / Differential In-Gel Electrophoresis (DIGE): Proteins are separated based on their isoelectric point and molecular weight.[3] DIGE involves pre-labeling of protein samples with different fluorescent dyes to allow for accurate quantification and comparison.[3]
-
Mass Spectrometry (MS): Differentially expressed protein spots are excised from the gel and identified using techniques such as MALDI-TOF MS or LC-MS/MS.[3]
-
Bioinformatic Analysis: The identified proteins are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine their potential functions and involvement in specific pathways.[3]
-
Gene Expression Analysis
-
Objective: To quantify the expression levels of genes involved in plant defense pathways.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from plant tissues.
-
cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time Quantitative Reverse Transcription PCR (qRT-PCR): The expression levels of target genes (e.g., NPR1, PI II) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green).[1][8] Relative gene expression is often calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin) as an internal control.
-
Virus Titer Quantification
-
Objective: To measure the amount of virus in plant tissues.
-
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Plant tissue extracts are added to microtiter plates coated with a virus-specific antibody.
-
A second, enzyme-conjugated antibody is added, which also binds to the virus.
-
A substrate is added that is converted by the enzyme into a colored product.
-
The intensity of the color, which is proportional to the amount of virus, is measured using a spectrophotometer.[1]
-
-
Protein-Ligand Binding Assays
-
Objective: To characterize the binding affinity between this compound and its target proteins (viral or host).
-
Methodology:
-
Fluorescence Titration (FT): The intrinsic fluorescence of the target protein (e.g., from tryptophan residues) is monitored as increasing concentrations of this compound are added. Changes in fluorescence intensity can be used to calculate the binding constant.[10]
-
Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell.[10] Binding of a ligand (this compound) to a fluorescently labeled target protein alters its thermophoretic movement, allowing for the determination of binding affinity.[9]
-
Visualizations
Signaling Pathways
Caption: this compound-induced SAR signaling pathway.
Caption: Direct interaction of this compound with viral proteins.
Experimental Workflow
Caption: General experimental workflow for studying this compound's mechanism.
Conclusion
This compound presents a robust and multi-pronged mechanism of action against plant viruses. By both inducing the plant's systemic acquired resistance through the activation of the SA signaling pathway and directly inhibiting key viral proteins, this compound offers a highly effective strategy for plant viral disease management. The identification of its molecular targets, such as HrBP1 in the host and specific proteins in viruses like SRBSDV, provides a solid foundation for the rational design and development of next-generation antiviral compounds. Further research into the intricate crosstalk between different hormone signaling pathways and the broader applicability of this compound against a wider range of plant viruses will continue to enhance our understanding and utilization of this promising plant protection agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of this compound on Oxidative Stress and Metabolomic Profile of Tubifex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Dufulin-Mediated Systemic Acquired Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin, a novel antiviral agent, has demonstrated significant efficacy in protecting plants from a range of viral pathogens. Its mode of action is not direct viroidal toxicity but rather the induction of the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR). This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with key cellular components and the subsequent activation of defense signaling pathways. Detailed experimental protocols for studying these interactions and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction to this compound and Systemic Acquired Resistance (SAR)
This compound is an amino phosphonate (B1237965) compound recognized for its potent antiviral properties in various crops, including tobacco and rice.[1][2] It functions as a plant activator, eliciting a broad-spectrum and long-lasting defense response known as Systemic Acquired Resistance (SAR). SAR is a state of heightened immunity in tissues distant from the initial point of pathogen or chemical stimulus, providing protection against a wide array of secondary infections.[3] The induction of SAR by this compound represents a promising strategy for sustainable agriculture, moving beyond direct-acting pesticides to leveraging the plant's innate immune system.
Mechanism of Action: HrBP1 as the Primary Target
The central mechanism of this compound's action is its interaction with the Harpin binding protein-1 (HrBP1).[1][2][4] HrBP1 is a protein located in the plant cell wall and is a key mediator in inducing SAR.[4] The identification of HrBP1 as the direct target of this compound was achieved through proteomic studies, specifically differential in-gel electrophoresis (DIGE) and two-dimensional electrophoresis (2-DE) coupled with mass spectrometry.[1][2] These studies revealed that this compound treatment leads to the differential expression of over 40 proteins, with HrBP1 being a key modulated target.[1][5]
The this compound-Induced Signaling Pathway
Upon binding to and activating HrBP1, this compound initiates a downstream signaling cascade that is primarily mediated by salicylic (B10762653) acid (SA).[1][2][4] This pathway is a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens.
The key steps in the this compound-induced SAR signaling pathway are:
-
Activation of HrBP1: this compound interacts with HrBP1, triggering a conformational change or downstream signaling event.
-
Induction of the Salicylic Acid (SA) Pathway: The activation of HrBP1 leads to the upregulation of the SA signaling pathway.[1][2] This is a critical step, as SA is a key hormone in the establishment of SAR.
-
Upregulation of Key Regulatory and Defense Genes: The activation of the SA pathway results in the increased expression of several crucial defense-related genes, including:
-
EDS1 (Enhanced Disease Susceptibility 1): A central regulator of plant basal defense and SAR.[5]
-
NPR1 (Nonexpressor of Pathogenesis-Related genes 1): A master regulator of SAR that, upon activation by SA, translocates to the nucleus to co-activate the expression of defense genes.
-
PR (Pathogenesis-Related) genes: These are the effector molecules of SAR. This compound treatment has been shown to significantly upregulate the expression of PR-1a and PR-5.[2]
-
The culmination of this signaling cascade is the establishment of a systemic, long-lasting resistance to a broad spectrum of viral pathogens.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound's efficacy and its effect on gene and protein expression.
Table 1: Efficacy of this compound against Tomato Yellow Leaf Curl Virus (TYLCV) in Tomato Plants
| Treatment | 2021 Morbidity (%) | 2022 Morbidity (%) | 2023 Morbidity (%) |
| 20% this compound | 42.85 | 48.92 | 43.36 |
| Control (Water) | >97 | >97 | >97 |
Morbidity represents the proportion of plants showing TYLCV symptoms.
Table 2: Proteomic and Gene Expression Changes Following this compound Treatment in Nicotiana tabacum
| Analyte | Method | Result | Reference |
| Differentially Expressed Proteins | 2D-DIGE & Mass Spectrometry | >40 proteins with ≥1.5 fold or ≤1.5 fold change | [1] |
| EDS1 Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |
| NPR1 Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |
| PR-1a Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |
| PR-5 Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key experiments used to elucidate the mechanism of this compound-induced SAR.
Proteomic Analysis (2D-DIGE)
This protocol outlines the general steps for identifying differentially expressed proteins in plant tissue following this compound treatment.
-
Protein Extraction:
-
Grind plant leaf tissue to a fine powder in liquid nitrogen.
-
Extract total proteins using a buffer containing chaotropes (e.g., urea, thiourea), detergents (e.g., CHAPS), and a reducing agent (e.g., DTT).
-
Remove interfering compounds (e.g., phenolics, lipids) through precipitation with TCA/acetone.
-
Resuspend the protein pellet in a labeling buffer and determine the protein concentration.
-
-
Fluorescent Labeling:
-
Label protein samples from this compound-treated and control plants with Cy3 and Cy5 fluorescent dyes, respectively, according to the manufacturer's protocol (minimal labeling).
-
Create a pooled internal standard from all samples and label it with Cy2.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Combine the Cy3-labeled, Cy5-labeled, and Cy2-labeled samples.
-
Rehydrate an immobilized pH gradient (IPG) strip with the combined sample.
-
Perform IEF to separate proteins based on their isoelectric point (pI).
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the IPG strip in a buffer containing SDS to coat the proteins with a negative charge.
-
Place the equilibrated strip onto a polyacrylamide gel and separate the proteins based on molecular weight.
-
-
Image Acquisition and Analysis:
-
Scan the gel at different wavelengths to detect the Cy2, Cy3, and Cy5 signals.
-
Use specialized software to co-register the images, normalize the spot intensities against the internal standard (Cy2), and identify spots with statistically significant changes in abundance between the this compound-treated and control samples.
-
-
Protein Identification:
-
Excise the differentially expressed protein spots from a preparative gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to identify the proteins.
-
Gene Expression Analysis (Semi-Quantitative and Real-Time RT-PCR)
This protocol details the steps to quantify the expression levels of SAR-related genes.
-
RNA Extraction and cDNA Synthesis:
-
Harvest leaf tissue from this compound-treated and control plants at various time points.
-
Isolate total RNA using a suitable plant RNA extraction kit or a TRIzol-based method.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Semi-Quantitative RT-PCR:
-
Perform PCR amplification of the target genes (EDS1, NPR1, PR-1a, PR-5) and a reference gene (e.g., Actin or Ubiquitin) using gene-specific primers.
-
Optimize the number of PCR cycles to ensure amplification is in the exponential phase.
-
Analyze the PCR products on an agarose (B213101) gel and compare the band intensities between treated and control samples.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data, including the generation of a dissociation curve to verify primer specificity.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene.
-
Antiviral Activity Assay (TMV Lesion Counting)
This assay is used to determine the protective effect of this compound against viral infection.
-
Plant Preparation:
-
Grow Nicotiana tabacum or another susceptible host plant to a suitable age (e.g., 6-8 leaves).
-
-
Treatment Application:
-
Apply this compound solution (e.g., 500 µg/mL) to the leaves of the treatment group. Apply a control solution (e.g., 0.05% DMSO) to the control group.
-
-
Virus Inoculation:
-
After a set induction period (e.g., 2-3 days), mechanically inoculate the treated and control leaves with Tobacco Mosaic Virus (TMV). This is typically done by gently rubbing the leaf surface with a mixture of the virus and a mild abrasive like carborundum.
-
-
Symptom Development and Lesion Counting:
-
Maintain the plants under controlled conditions for several days to allow for the development of local lesions.
-
Count the number of necrotic local lesions on the inoculated leaves.
-
-
Data Analysis:
-
Calculate the average number of lesions per leaf for both the treatment and control groups.
-
Determine the percentage of inhibition of lesion formation by this compound compared to the control.
-
Conclusion
This compound represents a significant advancement in plant protection, acting as a potent inducer of Systemic Acquired Resistance. Its mechanism, centered on the activation of HrBP1 and the subsequent triggering of the salicylic acid signaling pathway, provides a robust and broad-spectrum defense against viral pathogens. The upregulation of key defense-related genes such as EDS1, NPR1, and PR proteins underscores the comprehensive immune response elicited by this compound. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the potential of this compound and other SAR inducers for the development of next-generation crop protection strategies.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]
Dufulin's Primary Target Proteins in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel plant immuno-inducer with demonstrated efficacy in controlling viral diseases in various crops. Its mode of action involves both direct interaction with viral proteins and the activation of the plant's innate immune system. This technical guide provides an in-depth overview of the primary target proteins of this compound in plants, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Direct Target Proteins and Binding Affinities
This compound has been shown to directly bind to several viral and plant proteins. The quantitative data for these interactions are summarized in the tables below.
Viral Target Proteins
This compound directly interacts with key proteins of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its replication and virulence.
Table 1: Binding Affinity of this compound with SRBSDV Proteins
| Target Protein | Interacting Moiety | Method | Dissociation Constant (Kd) | Binding Constant (KA) | Reference |
| Viroplasmic Protein P6 | Full Protein | Not Specified | 4.49 µM (from E. coli) | Not Reported | [1][2] |
| 4.95 µM (from S. frugiperda 9) | [1][2] | ||||
| Nonstructural Protein P9-1 | Full Protein | Microscale Thermophoresis (MST) | 3.26 µM | Not Reported | [3] |
| Fluorescence Titration (FT) | Not Reported | 1 x 105.06 M-1 | [3] | ||
| Arginine 175 | Molecular Docking | Micromole Affinity | Not Reported | [4] |
Plant Target Proteins
This compound also interacts with host plant proteins, modulating the plant's defense and stress responses.
Table 2: Interaction of this compound with Plant Proteins
| Target Protein | Plant Species | Method | Binding Affinity (Kd) | Effect | Reference |
| Harpin Binding Protein-1 (HrBP1) | Nicotiana tabacum (Tobacco) | Proteomics (DIGE, 2-DE, MS) | Not Quantified | Activation of SA pathway | [5][6][7][8] |
| OsJAZ5 | Oryza sativa (Rice) | Microscale Thermophoresis (MST), Molecular Docking | Interaction Confirmed (Kd not reported) | Enhanced Salt Tolerance | [9][10] |
Signaling Pathway Activation: The Role of HrBP1
A primary mechanism of this compound's action is the activation of the plant's Systemic Acquired Resistance (SAR) through the Harpin Binding Protein-1 (HrBP1). This activation triggers the salicylic (B10762653) acid (SA) signaling pathway, leading to a broad-spectrum antiviral response.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of this compound-P6 Binding Affinity
This protocol is based on the methods described by Li et al. (2019).
Objective: To determine the dissociation constant (Kd) of this compound binding to the SRBSDV P6 protein.
Materials:
-
Purified SRBSDV P6 protein (expressed in E. coli and S. frugiperda 9)
-
This compound
-
Binding buffer (e.g., PBS, pH 7.4)
-
Microscale Thermophoresis (MST) instrument
Procedure:
-
Protein Preparation: Purify the recombinant P6 protein using affinity chromatography. Dialyze the purified protein against the binding buffer.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the binding buffer to create a series of concentrations.
-
MST Analysis: a. Label the P6 protein with a fluorescent dye according to the MST instrument manufacturer's instructions. b. Mix the labeled P6 protein at a constant concentration with the varying concentrations of this compound. c. Load the samples into the MST capillaries. d. Perform the MST experiment to measure the thermophoretic movement of the labeled P6 protein in the presence of different concentrations of this compound.
-
Data Analysis: a. Plot the change in thermophoresis as a function of the this compound concentration. b. Fit the data to a binding curve to determine the dissociation constant (Kd).
Determination of this compound-P9-1 Binding Affinity
This protocol is based on the methods described by Wang et al. (2015).
Objective: To determine the binding affinity of this compound to the SRBSDV P9-1 protein using Fluorescence Titration (FT) and Microscale Thermophoresis (MST).
Materials:
-
Purified SRBSDV P9-1 protein
-
This compound
-
Fluorescence spectrophotometer
-
MST instrument
-
Appropriate buffers
Procedure for Fluorescence Titration (FT):
-
Protein and Ligand Preparation: Prepare solutions of purified P9-1 protein and this compound in a suitable buffer.
-
Fluorescence Measurement: a. Record the intrinsic fluorescence emission spectrum of the P9-1 protein (excitation typically around 280 nm). b. Titrate the P9-1 solution with increasing concentrations of this compound. c. Record the fluorescence spectrum after each addition of this compound.
-
Data Analysis: a. Correct the fluorescence intensity for the dilution effect. b. Plot the change in fluorescence intensity against the this compound concentration. c. Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation) to calculate the binding constant (KA).
Procedure for Microscale Thermophoresis (MST):
-
Follow the same procedure as described in section 3.1, substituting the P6 protein with the purified P9-1 protein.
Identification of HrBP1 as a this compound Target
This protocol is based on the proteomics approach described by Chen et al. (2012).
Objective: To identify plant proteins that are differentially expressed upon this compound treatment.
Materials:
-
Nicotiana tabacum plants
-
This compound solution
-
Protein extraction buffers
-
Reagents and equipment for 2D-DIGE and Mass Spectrometry
Procedure:
-
Plant Treatment: Treat one group of tobacco plants with this compound solution and another group with a control solution.
-
Protein Extraction: Harvest leaf tissues from both groups and extract total proteins using a suitable buffer.
-
Differential In-Gel Electrophoresis (DIGE): a. Label the protein extracts from the control and this compound-treated samples with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard is labeled with a third dye (e.g., Cy2). b. Mix the labeled protein samples and separate them by two-dimensional gel electrophoresis (2-DE).
-
Image Analysis: a. Scan the gel at the different wavelengths corresponding to the CyDyes. b. Analyze the gel images to identify protein spots with statistically significant changes in abundance between the control and this compound-treated samples.
-
Protein Identification: a. Excise the differentially expressed protein spots from a preparative 2-DE gel. b. Perform in-gel trypsin digestion of the proteins. c. Analyze the resulting peptides by Mass Spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS). d. Search the peptide mass fingerprint and fragmentation data against a protein database to identify the proteins, such as HrBP1.
Conclusion
This technical guide provides a comprehensive overview of the primary target proteins of this compound in plants. The direct interactions with viral proteins P6 and P9-1 of SRBSDV highlight its role as a direct-acting antiviral agent. Furthermore, its ability to activate the plant's own defense system through HrBP1 demonstrates its function as a plant immune-inducer. The identification of OsJAZ5 as another potential target suggests a broader role for this compound in modulating plant stress responses. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of plant science and agrochemical development. Further research is warranted to fully elucidate the complete network of this compound's interactions and to explore its potential applications in protecting a wider range of crops from viral diseases and other environmental stresses.
References
- 1. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction Research on the Antiviral Molecule this compound Targeting on Southern Rice Black Streaked Dwarf Virus P9-1 Nonstructural Protein [mdpi.com]
- 4. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 6. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Binding Protein OsJAZ5 Functions in Rice Stress Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
The Role of HrBP1 in Dufulin's Antiviral Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin, a novel antiviral agent, has demonstrated significant efficacy against a range of plant viruses by activating the host's innate immune system.[1][2] A pivotal element in this mechanism is the Harpin binding protein-1 (HrBP1), a protein located in the plant cell wall.[3] This technical guide delineates the central role of HrBP1 as the target protein for this compound and details the subsequent activation of the salicylic (B10762653) acid (SA) signaling pathway, which culminates in a systemic acquired resistance (SAR) and a potent antiviral state in the host plant.[1][2] This document provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols for replication and further investigation, and visual representations of the involved signaling cascades and experimental workflows.
Introduction
Plant viruses pose a significant threat to global agriculture and food security. The development of effective and sustainable antiviral strategies is therefore of paramount importance. This compound has emerged as a promising plant protection agent that does not target the virus directly but rather stimulates the plant's own defense mechanisms.[1][2] This mode of action, centered on inducing systemic acquired resistance (SAR), offers a durable and broad-spectrum approach to disease control.[3]
At the core of this compound's activity is its interaction with Harpin binding protein-1 (HrBP1).[1][2] HrBP1 is a conserved protein found across numerous plant species and is recognized as a key regulator of plant immunity.[3] Activation of HrBP1 initiates a signaling cascade that leads to the production of various defense-related molecules, ultimately inhibiting viral replication and spread.[1][3] This whitepaper will provide an in-depth examination of the molecular interactions and signaling events that define the antiviral activity of this compound, with a specific focus on the indispensable role of HrBP1.
Quantitative Data Summary
The antiviral efficacy of this compound and its impact on the expression of key defense-related proteins and genes have been quantified through various experimental approaches. The following tables summarize the key findings from studies on Nicotiana tabacum K326 and N. glutinosa.
Table 1: Protective Effect of this compound against Tobacco Mosaic Virus (TMV) in N. glutinosa
| This compound Concentration (mg/mL) | Average Number of Local Lesions/cm² (± SD) |
| 0 (Control - 0.05% DMSO) | 3.6 ± 0.13 |
| 100 | 3.2 ± 0.14 |
| 200 | 2.5 ± 0.11 |
| 300 | 1.8 ± 0.09 |
| 400 | 1.5 ± 0.12 |
| 500 | 1.1 ± 0.09 |
Data extracted from a protective assay where this compound was applied 5 days prior to TMV inoculation. The number of local lesions is inversely proportional to the antiviral activity.
Table 2: Differentially Expressed Proteins in Nicotiana tabacum K326 upon this compound Treatment
| Protein Name | Gene ID | Fold Change | Function in Plant Defense |
| Upregulated Proteins | |||
| Harpin binding protein-1 (HrBP1) | AAF19658.1 | ≥1.5 | Induction of SAR |
| Pathogenesis-related protein 1 (PR-1) | P09278 | ≥1.5 | Antifungal and antiviral activity |
| β-1,3-glucanase | P29072 | ≥1.5 | Hydrolyzes fungal cell walls, component of SAR |
| Chitinase | P23473 | ≥1.5 | Degrades chitin, component of SAR |
| Downregulated Proteins | |||
| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | P00877 | ≤1.5 | Photosynthesis (often downregulated during defense) |
A selection of over 40 differentially expressed proteins identified through Differential in-gel electrophoresis (DIGE) and 2-DE combined with mass spectrometry.[1] Fold change is relative to control treatment.
Table 3: Relative mRNA Expression Levels of Key Genes in the SA Pathway
| Gene | Treatment | Relative mRNA Expression Level (Fold Change) |
| HrBP1 | This compound | ~2.5 |
| Salicylic Acid | ~2.0 | |
| Benzothiadiazole | ~2.2 | |
| EDS1 (Enhanced Disease Susceptibility 1) | This compound | ~3.0 |
| Salicylic Acid | ~2.8 | |
| Benzothiadiazole | ~3.2 | |
| PR-1 (Pathogenesis-Related Protein 1) | This compound | ~4.5 |
| Salicylic Acid | ~4.0 | |
| Benzothiadiazole | ~5.0 |
Gene expression levels were quantified using real-time PCR in tobacco leaves following treatment with this compound, Salicylic Acid (a known SAR inducer), and Benzothiadiazole (a commercial plant activator).[3] Expression is normalized to an internal control and presented as fold change relative to mock-treated plants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper, based on the procedures described by Chen et al. (2012).[1][3]
Two-Dimensional Electrophoresis (2-DE) and Mass Spectrometry (MS)
-
Protein Extraction: Tobacco leaves treated with this compound (500 µg/mL) and control leaves were ground to a fine powder in liquid nitrogen. The powder was then suspended in a lysis buffer containing 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, and 1% DTT. The mixture was centrifuged at 12,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein was collected.
-
Isoelectric Focusing (IEF): 800 µg of protein was loaded onto IPG strips (pH 4-7, 24 cm). IEF was performed using an Ettan IPGphor 3 system (GE Healthcare) with the following program: 30 V for 12 h, 500 V for 1 h, 1000 V for 1 h, and 8000 V until a total of 80,000 Vh was reached.
-
Second Dimension (SDS-PAGE): The focused IPG strips were equilibrated in a buffer containing 6 M urea, 75 mM Tris-HCl (pH 8.8), 29.3% glycerol, 2% SDS, and 1% DTT, followed by a second equilibration in the same buffer with 2.5% iodoacetamide (B48618) replacing DTT. The strips were then placed on top of 12.5% polyacrylamide gels and sealed with agarose (B213101). Electrophoresis was carried out at 15 mA per gel for 30 minutes, followed by 30 mA per gel until the bromophenol blue dye front reached the bottom of the gel.
-
Image Analysis and Protein Identification: Gels were stained with Coomassie Brilliant Blue R-250. The stained gels were scanned, and the images were analyzed using ImageMaster 2D Platinum Software. Protein spots showing a fold change of ≥1.5 or ≤1.5 were excised. The excised gel spots were subjected to in-gel digestion with trypsin. The resulting peptides were analyzed by MALDI-TOF/TOF mass spectrometry. The peptide mass fingerprinting data was used to search the NCBI database for protein identification using the MASCOT program.
Western Blot Analysis
-
Protein Extraction and Quantification: Total protein was extracted from tobacco leaves as described for 2-DE. Protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Electrotransfer: 20 µg of total protein per sample was separated on a 12% SDS-polyacrylamide gel. The separated proteins were then transferred to a PVDF membrane using a semi-dry transfer apparatus.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific for HrBP1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and imaged using a chemiluminescence imaging system.
Semi-quantitative and Real-Time RT-PCR
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from tobacco leaves using the Trizol reagent according to the manufacturer's instructions. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with an oligo(dT) primer.
-
Semi-quantitative RT-PCR: PCR was performed with primers specific for HrBP1, EDS1, and PR-1. The plant actin gene was used as an internal control. The PCR products were separated on a 1.5% agarose gel and visualized by ethidium (B1194527) bromide staining.
-
Real-Time PCR: Real-time PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression levels of the target genes were calculated using the 2-ΔΔCt method, with actin as the reference gene.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes involved in this compound's antiviral activity.
Caption: this compound-HrBP1 signaling cascade leading to an antiviral state.
Caption: Workflow for identifying HrBP1 as the target of this compound.
Conclusion
The research conclusively identifies Harpin binding protein-1 (HrBP1) as a direct target of the antiviral agent this compound.[1][2] The interaction between this compound and HrBP1 initiates the salicylic acid signaling pathway, a cornerstone of plant defense, leading to the upregulation of key defense-related genes such as EDS1 and PR-1.[3] This cascade culminates in the establishment of systemic acquired resistance, providing broad-spectrum protection against viral pathogens. The quantitative data and experimental protocols provided in this whitepaper offer a robust framework for researchers in the fields of plant pathology, molecular biology, and agrochemical development to further explore and leverage this potent antiviral mechanism. Future research may focus on elucidating the precise binding kinetics of this compound to HrBP1 and identifying additional downstream components of the signaling pathway to develop next-generation plant activators with enhanced efficacy and specificity.
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dialogue: A Technical Guide to the Interaction of Dufulin with the Plant Viral P6 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interaction between Dufulin, a novel antiviral agent, and the P6 protein of plant viruses, a key player in viral pathogenesis. The focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of the quantitative binding data, detailed experimental methodologies, and the logical framework of this pivotal interaction, particularly in the context of the Southern rice black-streaked dwarf virus (SRBSDV).
Core Interaction Data: this compound and SRBSDV P6 Protein
The antiviral activity of this compound is attributed to its direct interaction with and subsequent inhibition of the viral P6 protein.[1][2] This interaction has been quantified, demonstrating a strong binding affinity. The following table summarizes the key quantitative data from studies on the interaction between this compound and the P6 protein of SRBSDV.
| Parameter | Value | Expression System for P6 | Method | Source |
| Dissociation Constant (Kd) | 4.49 μM | E. coli | Not Specified | [1][2] |
| Dissociation Constant (Kd) | 4.95 μM | S. frugiperda 9 (Sf9) | Not Specified | [1][2] |
| Half Maximum Effective Concentration (EC50) of this compound on SRBSDV duplication | 3.32 mM | In vivo (rice leaves) | Not Specified | [1][2] |
These findings underscore the potent and specific nature of the interaction between this compound and the SRBSDV P6 protein. The micromolar dissociation constants indicate a strong binding affinity, supporting the hypothesis that P6 is a direct target of this compound.[1][2] Furthermore, the effective concentration required to inhibit viral duplication in vivo provides a crucial benchmark for the development of antiviral strategies.
Experimental Protocols: Investigating the this compound-P6 Interaction
The characterization of the interaction between this compound and the P6 protein necessitates a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments that have been instrumental in elucidating this interaction.
Affinity Purification Pull-Down Assay
This protocol describes a representative workflow for demonstrating the direct physical interaction between this compound and the P6 protein.
Objective: To qualitatively and quantitatively assess the binding of this compound to the P6 protein.
Materials:
-
Recombinant P6 protein (e.g., His-tagged P6 expressed in E. coli)
-
This compound-conjugated affinity resin (e.g., this compound immobilized on NHS-activated Sepharose beads)
-
Control resin (without this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol)
-
Wash buffer (Binding buffer with 300 mM NaCl)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Anti-His tag antibody
Procedure:
-
Protein Preparation: Express and purify His-tagged P6 protein from E. coli using standard protocols. Confirm protein purity and concentration.
-
Resin Preparation: Prepare the this compound-conjugated affinity resin and the control resin according to the manufacturer's instructions. Equilibrate both resins with binding buffer.
-
Binding: Incubate a defined amount of purified P6 protein with the this compound-conjugated resin and the control resin separately. Perform the incubation at 4°C for 2-4 hours with gentle rotation.
-
Washing: Pellet the resins by centrifugation and discard the supernatant. Wash the resins three to five times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the resins using elution buffer. For SDS-PAGE analysis, directly add SDS-PAGE sample buffer to the beads and boil.
-
Analysis: Analyze the eluted fractions by SDS-PAGE followed by Western blotting using an anti-His tag antibody to detect the P6 protein. The presence of a band corresponding to the P6 protein in the eluate from the this compound-conjugated resin but not the control resin indicates a specific interaction.
In Vivo Co-immunoprecipitation (Co-IP) Assay
This protocol outlines a method to investigate the interaction within a cellular context, for instance, in Nicotiana benthamiana leaves transiently expressing the P6 protein.
Objective: To confirm the interaction between this compound and the P6 protein in a plant cell environment.
Materials:
-
Nicotiana benthamiana plants
-
Agrobacterium tumefaciens carrying a construct for P6-GFP expression
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)
-
This compound solution
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.2% NP-40, protease inhibitor cocktail)
-
Anti-GFP antibody conjugated to magnetic beads
-
Wash buffer (Extraction buffer with 500 mM NaCl)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Mass spectrometry compatible reagents
Procedure:
-
Plant Infiltration: Infiltrate the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension to transiently express P6-GFP.
-
This compound Treatment: After 48-72 hours of expression, treat the infiltrated leaves with a solution of this compound or a control solution.
-
Protein Extraction: Harvest the leaves, freeze them in liquid nitrogen, and grind to a fine powder. Resuspend the powder in ice-cold extraction buffer.
-
Immunoprecipitation: Clarify the lysate by centrifugation. Incubate the supernatant with anti-GFP antibody-conjugated magnetic beads at 4°C for 2-4 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer.
-
Elution and Analysis: Elute the protein complexes. For identification of interacting partners, the eluate can be analyzed by mass spectrometry to confirm the presence of this compound or this compound-modified proteins. Alternatively, specific analytical techniques can be used to detect this compound in the eluate.
Visualizing the Interaction and Workflow
To provide a clearer understanding of the molecular mechanism and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Logical flow of this compound's interaction with the SRBSDV P6 protein.
The diagram above illustrates the central role of the P6 protein in SRBSDV virulence and the inhibitory actions of this compound. This compound directly binds to the P6 protein and also suppresses its expression, leading to the inhibition of viral replication and a reduction in virulence.
Caption: Experimental workflow for studying the this compound-P6 interaction.
This workflow diagram provides a logical progression of experiments to characterize the interaction between this compound and a viral protein like P6, moving from initial in vitro validation to in vivo confirmation and functional analysis.
The Multifunctional Nature of the P6 Protein
It is important to note that the P6 protein is a multifunctional protein with diverse roles in different plant viruses. For instance, in Cauliflower mosaic virus (CaMV), the P6 protein is a major component of viral factories, acts as a translational transactivator, and is involved in suppressing host defense mechanisms.[3][4][5][6][7] While the direct interaction of this compound has been primarily documented with the P6 protein of SRBSDV, the conserved functions of P6 proteins across different viral species suggest that this compound or its derivatives could have a broader spectrum of antiviral activity. Further research into the interaction of this compound with P6 proteins from other plant viruses is a promising avenue for the development of broad-spectrum antiviral agents in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cauliflower mosaic virus protein P6 is a multivalent node for RNA granule proteins and interferes with stress granule responses during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cauliflower Mosaic Virus Protein P6 Forms Motile Inclusions That Traffic along Actin Microfilaments and Stabilize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cauliflower mosaic virus protein P6 is a multivalent node for RNA granule proteins and interferes with stress granule responses during plant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cauliflower mosaic virus P6 in modulating plant hormone signalling - Enlighten Theses [theses.gla.ac.uk]
The Impact of Dufulin on the Salicylic Acid Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent that has demonstrated high efficacy against a range of plant viruses. Its mode of action does not involve direct interaction with viral particles but rather the activation of the plant's own defense mechanisms. Specifically, this compound triggers Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting immunity, by modulating the salicylic (B10762653) acid (SA) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved signaling and experimental workflows.
Mechanism of Action: Targeting Harpin Binding Protein-1
The primary molecular target of this compound in plants is the Harpin binding protein-1 (HrBP1).[1][2][3] HrBP1 is a protein located in the plant cell wall that is involved in initiating defense signaling.[4] this compound activates HrBP1, which serves as the starting point for a cascade of downstream events that culminate in the activation of the SA signaling pathway and the induction of SAR.[1][2][3] This mode of action places this compound upstream of SA accumulation in the defense signaling cascade.[4][5]
Quantitative Data Presentation
The activation of the SA pathway by this compound leads to significant changes in the plant proteome. The following table summarizes the key quantitative findings from proteomic analyses of Nicotiana tabacum leaves treated with this compound.
| Parameter | Observation | Plant Species | Reference |
| Differentially Expressed Proteins | > 40 proteins with ≥1.5-fold or ≤1.5-fold change in expression | Nicotiana tabacum K326 | [1][2][3] |
To provide context for the expected magnitude of changes in the SA signaling pathway, the following table presents representative quantitative data on the induction of key genes in response to salicylic acid from studies on other plant species.
| Gene | Fold Change in Expression | Treatment | Plant Species | Reference |
| NPR1 | ~5.3-fold increase | 1 mM Salicylic Acid (1 hour) | Peanut | [6] |
| PR-1 | > 10-fold induction | 2,6-dichloroisonicotinic acid (INA) | Arabidopsis thaliana | [7] |
| PR-1 | Up to 50-fold upregulation | Drought Stress (activates SA pathway) | Solanum lycopersicum | [8] |
Experimental Protocols
Proteomic Analysis of this compound-Treated Nicotiana tabacum
This protocol outlines the key steps for identifying differentially expressed proteins in response to this compound treatment, based on the methodologies employed in the foundational research.[1][2][3]
a. Plant Material and Treatment:
-
Grow Nicotiana tabacum cv. K326 plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).
-
At the 6-8 leaf stage, spray the plants with a solution of this compound at a concentration determined to be effective for inducing resistance (e.g., 500 µg/mL). Use a 0.05% DMSO solution as a solvent control.
-
Collect leaf samples at a time point relevant for proteomic changes (e.g., 5 days post-treatment). Immediately freeze the samples in liquid nitrogen and store at -80°C until protein extraction.
b. Protein Extraction:
-
Grind 1-2 g of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a tube containing an appropriate extraction buffer (e.g., Tris-HCl, pH 8.0, containing sucrose, DTT, and protease inhibitors).
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Precipitate the proteins from the supernatant using a method like TCA/acetone (B3395972) precipitation.
-
Wash the protein pellet with cold acetone to remove residual TCA and pigments.
-
Air-dry the pellet and solubilize it in a buffer suitable for two-dimensional gel electrophoresis (2-DE), containing urea, thiourea, CHAPS, and DTT.
-
Determine the protein concentration using a compatible assay (e.g., Bradford assay).
c. Two-Dimensional Gel Electrophoresis (2-DE):
-
For the first dimension (isoelectric focusing), load a consistent amount of protein (e.g., 1 mg) onto an IPG strip with a suitable pH range (e.g., 4-7).
-
Rehydrate the strip with the protein sample and run the isoelectric focusing program according to the manufacturer's instructions.
-
After the first dimension, equilibrate the IPG strip in a buffer containing SDS and DTT, followed by a second equilibration step in a buffer with SDS and iodoacetamide.
-
For the second dimension, place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel (e.g., 12.5%) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Visualize the protein spots by staining the gel (e.g., silver staining or Coomassie Brilliant Blue).
d. Image Analysis and Protein Identification:
-
Scan the stained 2-DE gels and analyze the images using specialized software (e.g., DeCyder) to compare the protein spot patterns between this compound-treated and control samples.
-
Identify protein spots that show a statistically significant and reproducible change in intensity (e.g., ≥1.5-fold).
-
Excise the differentially expressed protein spots from the gel.
-
Perform in-gel digestion of the proteins using trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF/TOF MS).
-
Identify the proteins by searching the peptide mass fingerprint data against a relevant protein database (e.g., NCBI) using a search engine like MASCOT.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps to quantify the expression levels of key SA signaling genes, such as NPR1 and PR-1, following this compound treatment.
a. Plant Treatment and RNA Extraction:
-
Treat Nicotiana tabacum plants with this compound and a control solution as described in the proteomics protocol. Collect leaf samples at various time points (e.g., 0, 12, 24, 48, 72 hours) to capture the dynamics of gene expression.
-
Extract total RNA from the frozen leaf samples using a commercial kit or a standard protocol like the Trizol method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and by running an aliquot on an agarose (B213101) gel.
b. cDNA Synthesis:
-
Treat the total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
c. qRT-PCR:
-
Design or obtain validated primers for the target genes (NPR1, PR-1) and a suitable reference gene (e.g., Actin or Tubulin) for normalization.
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.
-
Run the qRT-PCR on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression using a method like the 2-ΔΔCt method.
Antiviral Activity Assay (TMV Lesion Counting)
This protocol describes a method to quantify the protective effect of this compound against Tobacco Mosaic Virus (TMV) infection.[1]
a. Plant Material and Treatment:
-
Use a local lesion host for TMV, such as Nicotiana glutinosa.
-
Grow plants to the 8-week stage.
-
Prepare different concentrations of this compound (e.g., 100, 200, 500 µg/mL) and a solvent control (0.05% DMSO).
-
Spray the respective solutions onto the leaves of the plants until runoff.
b. Virus Inoculation:
-
Five days after the this compound treatment, prepare a TMV inoculum.
-
Mechanically inoculate the treated leaves by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum, using a fine abrasive like carborundum.
-
Rinse the leaves with water after inoculation.
c. Data Collection and Analysis:
-
Maintain the plants in a controlled environment for 3-5 days to allow for the development of local lesions.
-
Count the number of necrotic lesions on each inoculated leaf.
-
Calculate the percentage of protection for each this compound concentration relative to the control-treated plants.
Mandatory Visualizations
Caption: this compound activates HrBP1, initiating the salicylic acid signaling cascade.
Caption: Experimental workflow for proteomic analysis of this compound's effects.
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harpin induces disease resistance in Arabidopsis through the systemic acquired resistance pathway mediated by salicylic acid and the NIM1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional analysis of regulatory sequences controlling PR-1 gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Discovery and Development of Dufulin: A Technical Guide to a Novel Plant Antiviral Agent
Introduction
Dufulin is a novel, broad-spectrum plant antiviral agent developed by researchers at Guizhou University in China.[1] It represents a significant advancement in the control of plant viral diseases, offering both preventative and curative activity against a range of economically important viruses.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound's unique mode of action, which involves the activation of the plant's own defense systems, makes it a compelling subject of study for the development of sustainable agricultural practices.[3]
Mechanism of Action: A Dual Approach to Plant Viral Defense
This compound employs a sophisticated dual mechanism to combat plant viruses. It not only directly interacts with viral components but also, and more significantly, activates the plant's innate immune system, a process known as Systemic Acquired Resistance (SAR).[4]
Activation of Systemic Acquired Resistance (SAR)
The primary mechanism of this compound's antiviral activity is the induction of SAR.[3] This is achieved through the activation of the salicylic (B10762653) acid (SA) signaling pathway, a crucial component of plant defense.[3]
A key discovery in understanding this compound's mode of action was the identification of Harpin binding protein-1 (HrBP1) as a primary target.[3] this compound treatment leads to the upregulation of HrBP1, which in turn triggers the SA signaling cascade.[3] This cascade results in the expression of various pathogenesis-related (PR) proteins, such as PR-1a and Phenylalanine ammonia-lyase (PAL), which contribute to a broad-spectrum and long-lasting resistance against viral pathogens.[3]
dot
Caption: this compound-induced Salicylic Acid (SA) signaling pathway for Systemic Acquired Resistance (SAR).
Direct Interaction with Viral Proteins
In addition to inducing host resistance, this compound has been shown to interact directly with viral proteins, thereby inhibiting viral replication and assembly. For instance, studies on the Southern Rice Black-Streaked Dwarf Virus (SRBSDV) have demonstrated that this compound can bind to the P6 viroplasmic protein, a key component in the formation of viral factories. This interaction disrupts the virus's replication machinery.
Quantitative Data on Antiviral Efficacy
The following tables summarize the quantitative data on the antiviral activity of this compound against various plant viruses.
Table 1: In Vitro and In Vivo Efficacy of this compound against Plant Viruses
| Virus | Host Plant | Assay Type | Efficacy Metric | Value | Reference |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Local Lesion Assay | Inhibition Rate (%) | Not specified, but significant | [3] |
| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Oryza sativa (Rice) | In vivo | EC50 | 3.32 mM | |
| Tomato Yellow Leaf Curl Virus (TYLCV) | Solanum lycopersicum (Tomato) | Field Trial (3 years) | Average Control Effect (%) | 68.29 | [5] |
| Cucumber Mosaic Virus (CMV) | Not Specified | Not Specified | Good antiviral activity | [4] | |
| Potato Virus Y (PVY) | Not Specified | Not Specified | Good antiviral activity | [4] |
Table 2: Binding Affinity of this compound to Viral Proteins
| Viral Protein | Virus | Method | Dissociation Constant (Kd) | Reference |
| P6 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Not Specified | 4.49 µM (from E. coli) | |
| P6 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Not Specified | 4.95 µM (from S. frugiperda) |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound's antiviral activity.
Synthesis of this compound
This compound can be synthesized via a one-pot reaction. The following protocol is based on the methodology described in the patent literature.
Materials:
-
2-amino-4-methylbenzothiazole
-
o-fluorobenzaldehyde
-
Diethyl phosphite
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol
Procedure:
-
In a reaction vessel, combine 2-amino-4-methylbenzothiazole, o-fluorobenzaldehyde, and the catalyst in toluene.
-
Heat the mixture to reflux for approximately 4-5 hours.
-
Cool the reaction mixture and add diethyl phosphite.
-
Continue the reaction for another 4 hours.
-
Remove the toluene by distillation.
-
Cool the residue to 70°C and add ethanol.
-
Heat to reflux for 1 hour, then cool to 20°C and stir for 3 hours.
-
Collect the crystalline product by centrifugation and dry to obtain this compound.
Antiviral Activity Assay (Local Lesion Assay)
This assay is commonly used to quantify the inhibitory effect of a compound on a virus that causes localized necrotic lesions on a hypersensitive host plant.
dot
Caption: Workflow for the local lesion assay to determine this compound's antiviral activity.
Materials:
-
Nicotiana glutinosa plants
-
Tobacco Mosaic Virus (TMV) inoculum
-
This compound solution (and a control solution, e.g., DMSO)
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Select healthy, fully expanded leaves of N. glutinosa.
-
Apply the this compound solution to the left half of the leaf and the control solution to the right half.
-
After a set period (e.g., 24 hours), lightly dust the leaves with carborundum.
-
Mechanically inoculate the entire leaf surface with the TMV inoculum using a sterile swab.
-
Rinse the leaves with water.
-
Maintain the plants under controlled greenhouse conditions.
-
After 3-4 days, count the number of local lesions on each half of the leaves.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to quantify the expression levels of defense-related genes in response to this compound treatment.
Materials:
-
Plant tissue (treated with this compound and control)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (for target genes like PR-1a, PAL, and a reference gene like Actin or EF-1α)
Procedure:
-
Harvest plant tissue at specified time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Protein Expression Analysis (Western Blot)
This method is used to detect the presence and relative abundance of specific proteins, such as HrBP1.
References
Dufulin: A Comprehensive Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin, a novel α-aminophosphonate derivative, has emerged as a significant antiviral agent in plant protection. This technical guide provides an in-depth analysis of this compound's spectrum of activity against various plant viruses, detailing its efficacy through quantitative data, comprehensive experimental protocols, and a clear visualization of its molecular mechanisms. This compound represents a unique class of antiviral compounds that not only exhibit direct antiviral effects but also stimulate the plant's own defense systems.
Spectrum of Antiviral Activity
This compound has demonstrated a broad spectrum of activity against several economically important plant viruses. Its efficacy is attributed to a dual mode of action: the induction of Systemic Acquired Resistance (SAR) in the host plant and direct inhibition of viral components.
Quantitative Efficacy Data
The following tables summarize the quantitative data on this compound's effectiveness against various plant viruses.
Table 1: Efficacy of this compound against Tomato Yellow Leaf Curl Virus (TYLCV) in Field Trials (2021-2023)
| Year | Treatment | Morbidity Rate (%) | Disease Index | Average Control Effect (%) |
| 2021 | 20% this compound | 42.85 | 2.75 | 68.29 |
| Control (Water) | >97 | - | ||
| 2022 | 20% this compound | 48.92 | 3.27 | |
| Control (Water) | >97 | - | ||
| 2023 | 20% this compound | 43.36 | 3.37 | |
| Control (Water) | >97 | - |
Data compiled from field experiments where morbidity represents the proportion of plants showing TYLCV symptoms and the disease index reflects the severity of symptoms.[1]
Table 2: In Vitro and In Vivo Efficacy of this compound against Southern Rice Black-Streaked Dwarf Virus (SRBSDV)
| Parameter | Value | Description |
| EC50 | 3.32 mM | The half-maximal effective concentration of this compound that inhibits SRBSDV duplication in infected rice leaves.[2][3] |
| Kd (this compound-P6 Protein) | 4.49 µM | Dissociation constant for the binding of this compound to purified P6 protein expressed in E. coli.[2] |
| Kd (this compound-P6 Protein) | 4.95 µM | Dissociation constant for the binding of this compound to purified P6 protein expressed in Spodoptera frugiperda 9 (Sf9) cells.[2] |
EC50 denotes the concentration of a drug that gives half-maximal response. Kd (dissociation constant) is a measure of the binding affinity between two molecules.
Mechanism of Action
This compound's antiviral activity is multifaceted, involving both the potentiation of the plant's immune response and direct interaction with viral proteins.
Induction of Systemic Acquired Resistance (SAR)
This compound is a potent inducer of SAR, a long-lasting, broad-spectrum resistance in plants.[4][5][6][7] The primary mechanism involves the activation of the salicylic (B10762653) acid (SA) signaling pathway.[4][8]
-
Targeting HrBP1: this compound has been shown to target the Harpin Binding Protein-1 (HrBP1).[4][5][9] Activation of HrBP1 triggers a downstream signaling cascade.
-
Upregulation of NPR1: This cascade leads to the upregulation of the Non-expressor of Pathogenesis-Related genes 1 (NPR1), a key regulator of SAR.[1][3]
-
Expression of PR Proteins: NPR1 activation results in the expression of Pathogenesis-Related (PR) proteins, which have antimicrobial and antiviral properties, thereby establishing a systemic resistance throughout the plant.
Figure 1: Signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).
Direct Antiviral Activity
In addition to inducing host resistance, this compound exhibits direct antiviral effects by targeting specific viral proteins. In the case of Southern Rice Black-Streaked Dwarf Virus (SRBSDV), this compound has been found to bind to the viroplasmic protein P6.[2][3][10] The P6 protein is crucial for the formation of viroplasms, which are the sites of viral replication and assembly. By binding to P6, this compound inhibits its function, thereby disrupting the viral life cycle.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and elucidate the mechanism of action of this compound.
Protocol 1: Assessment of Antiviral Activity against TYLCV using Triple Antibody Sandwich ELISA (TAS-ELISA)
This protocol is adapted from studies evaluating this compound's efficacy against TYLCV.[1]
Materials:
-
Plant leaf tissue (0.1 g)
-
Extraction Buffer (e.g., 0.05 M Tris, 0.06 M sodium sulfite, pH 8.5)
-
TAS-ELISA kit for TYLCV (containing coating antibody, detection antibody, and enzyme-conjugated secondary antibody)
-
Coating Buffer
-
Wash Buffer (PBS-Tween)
-
Blocking Buffer (e.g., 2% skim milk in PBS-Tween)
-
Substrate Buffer and substrate (e.g., p-nitrophenylphosphate)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antibody in Coating Buffer and add 200 µL to each well of a microtiter plate. Incubate for 2-4 hours at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.
-
Sample Preparation: Grind 0.1 g of leaf tissue in 1 mL of Extraction Buffer. Centrifuge at 3000 rpm for 20 minutes at 4°C.
-
Sample Incubation: Add 200 µL of the clarified plant sap to the wells. Incubate overnight at 4°C.
-
Washing: Repeat the washing step (step 2).
-
Detection Antibody: Add 200 µL of the diluted detection antibody to each well. Incubate for 2-4 hours at 37°C.
-
Washing: Repeat the washing step (step 2).
-
Enzyme Conjugate: Add 200 µL of the diluted enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step (step 2).
-
Substrate Reaction: Add 200 µL of the substrate solution.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader. Samples are considered positive if the optical density (OD) is at least three times that of healthy controls.[1]
Figure 2: Workflow for Triple Antibody Sandwich ELISA (TAS-ELISA).
Protocol 2: Analysis of NPR1 Gene Expression using Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the general steps for quantifying the expression of the NPR1 gene in response to this compound treatment.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for NPR1 and a reference gene (e.g., Actin or UBQ5)
-
qRT-PCR instrument
Procedure:
-
Sample Collection and RNA Extraction: Harvest leaf tissue from this compound-treated and control plants, flash-freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing the qRT-PCR master mix, forward and reverse primers for NPR1 or the reference gene, and the cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the amplification data. The relative expression of the NPR1 gene can be calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Protocol 3: In Vitro Binding Assay of this compound to SRBSDV P6 Protein
This protocol describes the steps to assess the direct interaction between this compound and the viral P6 protein.
Materials:
-
Expression vector containing the P6 gene
-
E. coli or insect cell expression system
-
Protein purification system (e.g., affinity chromatography)
-
This compound solution
-
Instrumentation for binding analysis (e.g., Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR))
Procedure:
-
Protein Expression and Purification:
-
Clone the coding sequence of the SRBSDV P6 protein into an appropriate expression vector.
-
Transform the vector into an expression host (e.g., E. coli BL21(DE3) or Sf9 insect cells).
-
Induce protein expression and purify the P6 protein using affinity chromatography.
-
-
Binding Analysis:
-
Perform a binding assay using a technique such as MST or SPR.
-
For MST, label the purified P6 protein with a fluorescent dye. Mix the labeled protein with a serial dilution of this compound. Measure the thermophoretic movement to determine the binding affinity (Kd).
-
For SPR, immobilize the purified P6 protein on a sensor chip. Flow different concentrations of this compound over the chip and measure the change in the refractive index to determine the binding kinetics and affinity.
-
Conclusion
This compound stands out as a promising plant antiviral agent with a dual mechanism of action that combines the induction of the host's natural defenses with direct inhibition of viral components. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize this compound in the ongoing effort to manage plant viral diseases. The visualization of its signaling pathway and experimental workflows offers a clear and concise understanding of its function and the methods to evaluate its efficacy. Further research into the broader spectrum of this compound's activity and its potential applications in integrated pest management strategies is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dsmz.de [dsmz.de]
- 6. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 7. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Molecular Basis of Dufulin's Antiviral Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin is a novel antiviral agent that has demonstrated significant efficacy against a range of plant viruses. Its mechanism of action is multifaceted, involving both the stimulation of the host plant's innate immune system and direct interaction with viral components. This technical guide provides an in-depth exploration of the molecular basis for this compound's antiviral properties, focusing on its dual modes of action. We present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant pathology, virology, and agricultural biotechnology.
Introduction
Plant viral diseases pose a significant threat to global food security, causing substantial crop losses annually. The development of effective and environmentally benign antiviral agents is a critical area of research. This compound has emerged as a promising candidate, exhibiting broad-spectrum activity against economically important plant viruses such as Tobacco Mosaic Virus (TMV) and Southern Rice Black-Streaked Dwarf Virus (SRBSDV).[1] This guide delineates the two primary mechanisms through which this compound exerts its antiviral effects: the induction of Systemic Acquired Resistance (SAR) via the salicylic (B10762653) acid pathway and the direct inhibition of viral replication machinery.
Mechanisms of Antiviral Action
This compound employs a sophisticated dual strategy to combat viral infections in plants. It not only enhances the plant's own defense systems but also directly targets viral proteins essential for replication.
Host-Mediated Resistance: Activation of the Salicylic Acid Signaling Pathway
A primary mechanism of this compound's action is the activation of the plant's systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense response.[1][2][3]
-
Targeting HrBP1: this compound's activity is initiated by its interaction with the Harpin Binding Protein-1 (HrBP1), a protein located in the plant cell wall.[2][3] HrBP1 is a key receptor in plant immunity, and its activation is a critical step in initiating defense signaling.[4][5]
-
Triggering the Salicylic Acid (SA) Cascade: The activation of HrBP1 by this compound triggers the salicylic acid (SA) signaling pathway.[2][3] This leads to an accumulation of SA, a key signaling molecule in plant defense. The SA pathway involves a cascade of protein interactions, including key regulators like NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which ultimately leads to the expression of defense-related genes.[4]
-
Expression of Pathogenesis-Related (PR) Proteins: The culmination of the SA signaling cascade is the upregulation of Pathogenesis-Related (PR) proteins, such as PR-1a and PR-5. These proteins have antimicrobial and antiviral properties and contribute to the establishment of a systemic resistant state in the plant.
Direct Antiviral Mechanism: Inhibition of SRBSDV Viroplasmic Proteins
In addition to stimulating host immunity, this compound has been shown to directly interact with and inhibit key viral proteins of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV). This virus forms intracellular "viroplasms," which are essentially viral factories for replication and assembly. This compound disrupts this process by targeting specific viroplasmic proteins.
-
Binding to P6 Protein: this compound exhibits a strong binding affinity for the SRBSDV P6 protein.[6][7] The P6 protein is a viral RNA-silencing suppressor, which helps the virus evade the host's RNA interference (RNAi) defense mechanism. By binding to P6, this compound likely inhibits its function, allowing the plant's natural defenses to target the viral RNA.
-
Interaction with P9-1 Protein: this compound also binds to the SRBSDV P9-1 protein, a major component of the viroplasm.[8][9][10] The interaction appears to be crucial for inhibiting viral virulence, with studies indicating that this compound binds to a specific arginine residue (Arg175) within the internal pore of the P9-1 octameric structure.[10] This binding is thought to disrupt the formation or function of the viroplasm, thereby inhibiting viral replication and assembly.[10]
Quantitative Data on Antiviral Efficacy
The antiviral activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
| Parameter | Virus | Assay System | Value | Reference |
| EC50 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | SRBSDV-infected rice leaves | 3.32 mM | [6][7] |
| Inhibitory Activity | Tobacco Mosaic Virus (TMV) | Plant-based assays | Demonstrated | [1] |
Table 1: In vivo efficacy of this compound against plant viruses.
| Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| SRBSDV P6 Protein (from E. coli) | Not specified | 4.49 µM | [6][7] |
| SRBSDV P6 Protein (from S. frugiperda) | Not specified | 4.95 µM | [6][7] |
| SRBSDV P9-1 Protein (Wild-Type) | Fluorescence Titration (FT) / Microscale Thermophoresis (MST) | Micromolar affinity | [8][9] |
| SRBSDV P9-1 Protein (C-terminal truncated) | Fluorescence Titration (FT) / Microscale Thermophoresis (MST) | Decreased binding affinity | [9] |
Table 2: Binding affinities of this compound to SRBSDV proteins.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the antiviral mechanisms of this compound.
Proteomic Analysis: Differential In-Gel Electrophoresis (DIGE)
DIGE is employed to identify changes in the plant proteome upon treatment with this compound. This technique allows for the quantitative comparison of protein expression levels between control and treated samples on the same 2D gel, minimizing inter-gel variability.
-
Sample Preparation: Protein extracts from control and this compound-treated plant tissues are prepared. Protein concentration is accurately determined.
-
Fluorescent Labeling: The protein samples are covalently labeled with size- and charge-matched fluorescent dyes (e.g., Cy3 and Cy5). A pooled internal standard (a mix of all samples) is labeled with a third dye (e.g., Cy2).
-
2D Gel Electrophoresis: The labeled samples are mixed and separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI), and in the second dimension by SDS-PAGE based on their molecular weight.
-
Image Acquisition and Analysis: The gel is scanned at the specific excitation/emission wavelengths for each dye. The resulting images are overlaid, and specialized software is used to quantify the relative abundance of each protein spot, identifying those that are differentially expressed upon this compound treatment.
-
Protein Identification: Differentially expressed protein spots are excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry (MS) for identification.
Gene Expression Analysis: Reverse Transcription PCR (RT-PCR)
RT-PCR is used to quantify the expression levels of specific genes, such as those encoding HrBP1 and PR proteins, to confirm the activation of the SA signaling pathway.
-
RNA Extraction: Total RNA is extracted from plant tissues using appropriate kits and methods to ensure high quality and purity.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific to the target genes (e.g., HrBP1, PR-1a) and a reference gene (for normalization). Real-time PCR (qPCR) is often used for accurate quantification, where the amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target genes is calculated, typically using the ΔΔCt method, by comparing the expression in this compound-treated samples to control samples after normalization to the reference gene.
Protein Expression Analysis: Western Blotting
Western blotting is performed to validate the proteomic data and confirm changes in the expression levels of specific proteins, such as HrBP1.
-
Protein Extraction and Quantification: Total protein is extracted from plant tissues, and the concentration is determined.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-HrBP1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system, and the band intensity is quantified to determine the relative protein abundance.
Binding Affinity Assays
This technique is used to measure the binding affinity between this compound and viral proteins like P9-1 by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.
-
Sample Preparation: A solution of the purified viral protein (e.g., P9-1) at a constant concentration is prepared. A stock solution of this compound is also prepared.
-
Titration: Aliquots of the this compound solution are incrementally added to the protein solution.
-
Fluorescence Measurement: After each addition and a brief incubation period, the fluorescence emission spectrum of the protein is recorded at a fixed excitation wavelength.
-
Data Analysis: The change in fluorescence intensity is plotted against the this compound concentration. The data are then fitted to a binding isotherm equation to calculate the binding constant (KA) or dissociation constant (Kd).
MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption. It measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.
-
Sample Preparation: One binding partner (e.g., the viral protein) is fluorescently labeled or its intrinsic fluorescence is used. A constant concentration of this labeled molecule is prepared. A serial dilution of the unlabeled binding partner (this compound) is made.
-
Measurement: The labeled protein and the serially diluted this compound are mixed and loaded into fine capillaries. An infrared laser creates a precise temperature gradient within the capillaries. The movement of the fluorescent molecules along this gradient is monitored.
-
Data Analysis: The change in thermophoretic movement is plotted against the concentration of this compound. The resulting binding curve is used to determine the dissociation constant (Kd).
In Vivo Antiviral Activity Assay: Lesion Counting
This is a classic and effective method to assess the protective efficacy of an antiviral agent against viruses that cause local lesions on host plants, such as TMV on Nicotiana species.
-
Plant Preparation: Healthy plants with fully expanded leaves are selected.
-
Treatment: A set of plants is treated with a solution of this compound, while a control set is treated with a mock solution.
-
Inoculation: After a specified period, the leaves of both sets of plants are mechanically inoculated with the virus (e.g., TMV).
-
Incubation and Observation: The plants are kept under controlled environmental conditions for several days to allow for lesion development.
-
Data Collection and Analysis: The number of local lesions on the inoculated leaves is counted. The protective effect of this compound is calculated as the percentage reduction in the number of lesions compared to the control group.
Conclusion
The antiviral efficacy of this compound is rooted in a sophisticated, dual-pronged molecular mechanism. By activating the host's systemic acquired resistance through the HrBP1-SA signaling pathway, it prepares the plant for a broad and durable defense. Concurrently, its ability to directly bind and inhibit essential viral proteins, such as the P6 and P9-1 of SRBSDV, provides a targeted approach to disrupting viral replication. This comprehensive understanding of this compound's molecular basis, supported by quantitative data and robust experimental methodologies, underscores its potential as a valuable tool in modern agriculture for the management of plant viral diseases. Further research into its efficacy against a wider range of plant viruses and the fine-tuning of its application will be crucial for its successful deployment in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction Research on the Antiviral Molecule this compound Targeting on Southern Rice Black Streaked Dwarf Virus P9-1 Nonstructural Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Underpinnings of Plant Defense Activated by Dufulin: A Technical Guide
For Immediate Release
Guiyang, China – December 19, 2025 – Dufulin, a novel α-aminophosphonate ester compound, represents a significant advancement in sustainable agriculture, acting as a potent antiviral agent by activating the plant's own immune system. This technical whitepaper provides an in-depth analysis of the genetic and molecular mechanisms that form the basis of a plant's response to this compound treatment. It is intended for researchers, scientists, and professionals in the fields of plant science and drug development.
Core Mechanism of Action: Activating Systemic Acquired Resistance (SAR)
This compound's primary mode of action is not to target viruses directly, but to trigger a plant-wide defense state known as Systemic Acquired Resistance (SAR).[1][2][3][4] This is a long-lasting and broad-spectrum resistance that protects the plant from a variety of pathogens. The activation of SAR by this compound is a multi-step process initiated by its interaction with a key host protein.
The Central Role of Harpin Binding Protein-1 (HrBP1)
Research has identified Harpin Binding Protein-1 (HrBP1) as a primary target of this compound in plants.[1][4][5] Through advanced proteomic techniques, it was discovered that this compound treatment leads to the activation of HrBP1.[1] This activation is the critical first step that initiates the downstream signaling cascade leading to a defense response.
Triggering the Salicylic (B10762653) Acid (SA) Signaling Pathway
The activation of HrBP1 by this compound directly leads to the stimulation of the salicylic acid (SA) signaling pathway.[1][4] SA is a key plant hormone that regulates a wide range of physiological processes, most notably the induction of defense responses against biotrophic pathogens. This compound treatment has been shown to upregulate the expression of key genes involved in the SA pathway, leading to the accumulation of SA and the subsequent activation of downstream defense genes.[5][6]
Induction of Pathogenesis-Related (PR) Proteins
A hallmark of SAR activation is the expression of a suite of pathogenesis-related (PR) proteins, which have antimicrobial properties. This compound treatment has been demonstrated to upregulate the expression of PR proteins, such as PR-1 and PR-5, in tobacco.[6] In tomato plants, this compound was found to significantly upregulate the NPR1 (Non-expressor of Pathogenesis-Related genes 1) gene, a master regulator of the SA-dependent defense signaling pathway.[3]
A Dual-Action Capability
Interestingly, beyond its primary role as an immune activator, some studies suggest that this compound may also possess a dual mode of action by directly interacting with viral proteins. For example, it has been found to inhibit the RNA-silencing suppressor (P6) of the Southern rice black-streaked dwarf virus (SRBSDV) and to bind to its P9-1 octameric protein.[2][3] This suggests that this compound may fight viral infections on two fronts: by strengthening the plant's defenses and by directly interfering with viral components.
The Molecular Signature of this compound Treatment: A Quantitative Overview
The application of this compound leaves a distinct and measurable footprint on the plant's proteome and transcriptome. While comprehensive, publicly available metabolomic and transcriptome-wide studies on this compound-treated plants are currently limited, existing research provides valuable quantitative data on the changes in specific proteins and genes.
Differentially Expressed Proteins in Response to this compound
Proteomic analysis of Nicotiana tabacum K(326) following this compound treatment revealed significant changes in the protein landscape. These changes are summarized in the table below.
| Experiment Type | Plant Species | Number of Differentially Expressed Proteins | Fold Change Threshold | Key Finding | Reference |
| DIGE and 2-DE with MS | Nicotiana tabacum K(326) | > 40 | ≥1.5 or ≤1.5 | Identification of HrBP1 as the target of this compound. | [1] |
Table 1: Summary of quantitative proteomic data from this compound treatment.
Upregulation of Key Defense-Related Genes
Targeted gene expression studies have confirmed the upregulation of several key genes involved in the plant defense response following this compound application.
| Gene | Plant Species | Experimental Method | Observation | Reference |
| PR-1 and PR-5 | Tobacco | Not specified | Upregulated | [6] |
| PR-1a | Tobacco | RT-PCR and Real-time PCR | Upregulated | [1] |
| NPR1 | Tomato | Real-time qRT-PCR | Upregulated | [3] |
| PI II (Proteinase Inhibitor II) | Healthy Tomato | Real-time qRT-PCR | Increased expression 7 days post-treatment | [3] |
Table 2: Summary of key defense-related genes upregulated by this compound treatment.
Experimental Protocols for Investigating the Plant Response to this compound
This section provides detailed methodologies for key experiments used to elucidate the genetic basis of plant response to this compound.
Proteomic Analysis via 2D-DIGE and Mass Spectrometry
This protocol outlines a typical workflow for identifying differentially expressed proteins in response to this compound treatment.
-
Protein Extraction:
-
Grind plant leaf tissue (e.g., 1g) to a fine powder in liquid nitrogen using a mortar and pestle.
-
Precipitate proteins by adding 10 ml of a solution containing 10% (w/v) TCA and 0.07% (w/v) 2-mercaptoethanol (B42355) in acetone.
-
Incubate the mixture at -20°C for at least 1 hour.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the protein.
-
Wash the pellet with 90% acetone, centrifuge again, and air-dry the pellet.
-
Resuspend the protein pellet in a lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris).
-
-
Protein Quantification:
-
Determine the protein concentration using a compatible method such as the Bradford assay.
-
-
Fluorescent Labeling (CyDye DIGE Fluor):
-
Label protein extracts from control and this compound-treated samples with different fluorescent CyDyes (e.g., Cy3 for control, Cy5 for treated) according to the manufacturer's instructions.
-
Create an internal standard by pooling equal amounts of protein from all samples and labeling it with a third dye (e.g., Cy2).
-
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
Combine the Cy3-labeled, Cy5-labeled, and Cy2-labeled samples.
-
Perform isoelectric focusing (IEF) for the first dimension using an appropriate pH gradient strip (e.g., pH 4-7).
-
Equilibrate the IEF strip and then perform SDS-PAGE for the second dimension to separate proteins by molecular weight.
-
-
Image Acquisition and Analysis:
-
Scan the 2D gel at different wavelengths to visualize the three fluorescent dyes.
-
Use specialized software (e.g., DeCyder) to co-detect, normalize, and quantify the protein spots across the different samples.
-
Identify protein spots with statistically significant changes in abundance (e.g., >1.5-fold change).
-
-
Protein Identification by Mass Spectrometry (MS):
-
Excise the protein spots of interest from a preparative gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides using MALDI-TOF/TOF or LC-MS/MS.
-
Search the peptide mass fingerprint or fragmentation data against a protein database (e.g., NCBI) to identify the proteins.
-
Transcriptome-Wide Analysis via RNA-Sequencing (RNA-Seq)
The following is a representative protocol for conducting a comprehensive analysis of gene expression changes in response to this compound.
-
Experimental Design and Sample Collection:
-
Grow plants under controlled conditions.
-
Treat one group of plants with this compound and a control group with a mock solution.
-
Collect leaf tissue at specific time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
-
Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.
-
Use at least three biological replicates for each condition and time point.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the frozen tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and integrity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RIN/RQN value).
-
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to a reference plant genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and control samples. Set a threshold for significance (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).
-
Functional Annotation: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to understand their biological functions.
-
Targeted Gene Expression Analysis via qRT-PCR
This protocol is for validating the expression of specific genes of interest, such as those in the SA pathway.
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA as described in the RNA-Seq protocol (3.2.2).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for your target genes (NPR1, PR-1, etc.) and at least two stable reference (housekeeping) genes.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Set up reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) for each primer pair.
-
-
qPCR Cycling:
-
Run the qPCR on a real-time PCR machine with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative expression of the target genes using the 2-ΔΔCq method, normalizing to the geometric mean of the reference genes.
-
Quantification of Salicylic Acid via HPLC
This protocol details the measurement of free and total SA levels, a key biomarker for this compound's activity.
-
Sample Extraction:
-
Freeze-dry ~200 mg of plant tissue and grind to a fine powder.
-
Extract with 90% methanol (B129727), followed by 100% methanol.
-
Combine the methanol extracts and dry them under a vacuum.
-
Resuspend the dried sample in 2.5 mL of 5% trichloroacetic acid (TCA).
-
-
Phase Partitioning:
-
Partition the sample with a mixture of ethyl acetate, cyclopentane, and isopropanol (B130326) (100:99:1, v/v/v).
-
The upper organic phase contains free SA. Transfer this to a new tube.
-
The lower aqueous phase contains SA-glucosides.
-
-
Analysis of Free SA:
-
Dry the organic phase containing free SA under nitrogen gas.
-
Resuspend the dried residue in a known volume of mobile phase (e.g., 70% methanol).
-
This sample is ready for HPLC analysis.
-
-
Analysis of Total SA (including conjugated forms):
-
Acid-hydrolyze the aqueous phase (from step 2) to release SA from its glucosides (e.g., by adding HCl and heating).
-
Perform the phase partitioning again as in step 2.
-
Process the resulting organic phase as described in step 3.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase: A gradient of methanol in an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid).
-
Detection: Set the fluorescence detector to an excitation wavelength of ~305 nm and an emission wavelength of ~365-407 nm.
-
Quantification: Create a standard curve using known concentrations of pure SA. Calculate the SA concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a representative experimental workflow.
References
- 1. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC–Fluorescence Detector | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Salicylic acid quantification [bio-protocol.org]
- 5. Effects and Mechanisms of this compound Toxicity on Zebrafish, Danio rerio | MDPI [mdpi.com]
- 6. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Cascade of Dufulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin is a novel antiviral agent that has demonstrated significant efficacy against a range of plant viruses. Its primary mechanism of action involves the activation of the host's innate immune system, a process known as Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the current understanding of this compound's downstream signaling cascade, with a focus on its effects in plant systems where it has been most extensively studied. Recognizing the interests of drug development professionals, this guide also includes available toxicological data from vertebrate models to inform on safety and potential translational considerations. While direct evidence of this compound's signaling pathways in mammalian systems is currently lacking, the information presented here on its mode of action in plants provides a foundational understanding for future research and development.
Introduction
This compound is a benzothiazole (B30560) derivative that acts as a plant activator, inducing a broad-spectrum and long-lasting resistance to viral pathogens. Unlike traditional antiviral compounds that directly target viral components, this compound primes the plant's defense mechanisms, leading to a more robust and durable protective response. The core of this response is the activation of the salicylic (B10762653) acid (SA) signaling pathway, a critical regulator of plant immunity. This guide will dissect the known steps in this pathway following this compound application, present the available quantitative data, and provide detailed experimental protocols for key assays used in its investigation.
The Downstream Signaling Cascade of this compound in Plants
The primary known target of this compound in plants is the Harpin Binding Protein-1 (HrBP1). The interaction between this compound and HrBP1 initiates a signaling cascade that culminates in the expression of Pathogenesis-Related (PR) genes and the establishment of SAR.
Activation of the Salicylic Acid (SA) Signaling Pathway
Upon binding to HrBP1, this compound triggers a series of events that lead to the accumulation of salicylic acid. This phytohormone is a central signaling molecule in plant defense. The activation of the SA pathway by this compound has been shown to be more rapid and sustained compared to the application of exogenous SA itself.
Key Signaling Components
Several key proteins are involved in transducing the signal downstream of SA accumulation:
-
EDS1 (Enhanced Disease Susceptibility 1): A central regulator of SA-dependent defense signaling.
-
NPR1 (Nonexpresser of PR genes 1): A master regulator that, upon SA accumulation, translocates to the nucleus and activates the expression of defense genes.
-
PR (Pathogenesis-Related) Genes: A family of genes whose protein products have antimicrobial properties and are markers of a successful defense response. Key examples include PR-1a and PR-5.
The upregulation of these genes following this compound treatment has been confirmed through semi-quantitative RT-PCR analysis.[1]
Signaling Pathway Diagram
The following diagram illustrates the known downstream signaling cascade of this compound in plants.
Quantitative Data on this compound's Effects
Gene Expression in Nicotiana tabacum
The following table summarizes the observed changes in gene expression in tobacco plants following treatment with this compound.
| Gene | Method | Result | Reference |
| EDS1 | Semi-quantitative RT-PCR | Upregulated | [1] |
| NPR1 | Semi-quantitative RT-PCR | Upregulated | [1] |
| PR-1a | Semi-quantitative RT-PCR | Upregulated | [1] |
| PR-5 | Semi-quantitative RT-PCR | Upregulated | [1] |
Toxicological Data in Vertebrate Models
While no direct signaling studies in mammals have been reported, toxicological assessments in zebrafish and rats provide valuable data for safety and dose-response considerations.
Zebrafish (Danio rerio)
| Concentration | Observed Effects | Reference |
| 0.01 mg/L | Triggered a non-specific immune response, enhanced antioxidant defense system, leading to oxidative stress or apoptosis, and influenced the cell cycle. | [2] |
| 0.10 mg/L | Mainly affected normal meiosis of zebrafish cells. | [2] |
| 1.00 mg/L | Produced cytotoxicity and affected the normal metabolic process. | [2] |
Rat (Rattus norvegicus)
A study investigating the dose- and time-effect relationships of this compound racemate and its enantiomers in rats after oral administration reported the following:[3]
-
Doses: 2.5, 5.0, 10.0, 20.0, 50.0, and 100.0 mg/kg.
-
Time Intervals: 1 h, 3 h, 1 d, 3 d, 5 d, 7 d, and 14 d.
-
General Observations: Rats in all groups exhibited a good mental state, normal activity, and diet.
-
Organ Indices and Function: No significant differences were observed in the indices of the heart, liver, spleen, lung, and kidney, nor in liver and kidney function tests (ALT, AST, TBil, DBil, IBil, BUN, Scr, β2-MG, and UA) between the different groups.
-
Pathological Morphology: Liver and kidney tissue sections of all groups of rats demonstrated normalcy.
-
Lipid Metabolism: this compound in the tested range exerted no significant effect on lipid metabolism. While some differential lipids were screened shortly after administration, these changes returned to normal within 3 hours.
Experimental Protocols
Western Blotting for Protein Expression Analysis
This protocol provides a general framework for assessing the expression of proteins such as HrBP1 and PR proteins in plant tissues.
Experimental Workflow Diagram
Methodology:
-
Protein Extraction: Homogenize flash-frozen plant tissue (e.g., Nicotiana tabacum leaves) in a suitable extraction buffer (e.g., RIPA buffer supplemented with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method such as the Bradford or BCA assay.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the denatured proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HrBP1, anti-PR-1a) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general method for quantifying the expression levels of target genes such as EDS1, NPR1, and PR genes.
Experimental Workflow Diagram
Methodology:
-
Total RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol such as the TRIzol method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., Actin or 18S rRNA), and a fluorescent dye such as SYBR Green.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR cycler. The amplification of the target DNA is monitored in real-time by measuring the fluorescence.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion and Future Directions
The current body of research provides a solid foundation for understanding the downstream signaling cascade of this compound in plants, primarily through the activation of the salicylic acid pathway via HrBP1. The available toxicological data in zebrafish and rats suggests a favorable safety profile at relevant concentrations, which is encouraging for potential broader applications.
However, a significant knowledge gap remains regarding the effects and signaling mechanisms of this compound in mammalian systems. For researchers and drug development professionals, future investigations should focus on:
-
Mammalian Cell-Based Assays: To determine if this compound or its analogs can modulate inflammatory or immune signaling pathways in mammalian cells.
-
Target Identification in Mammalian Systems: To identify potential protein targets of this compound in mammalian cells.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mammalian models.
Addressing these areas will be crucial in determining the translational potential of this compound beyond its current application in agriculture.
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Safety evaluation of this compound racemate and its R(S)-enantiomers in rats based on dose-effect relationship, time-effect relationship, and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dufulin's Potential for Inducing Resistance in Monocots vs. Dicots: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin is a novel plant defense activator that has demonstrated significant antiviral efficacy in both monocotyledonous and dicotyledonous plants. Its primary mode of action involves the induction of Systemic Acquired Resistance (SAR) through the activation of the salicylic (B10762653) acid (SA) signaling pathway, a mechanism initiated by its interaction with the Harpin binding protein-1 (HrBP1). While this compound's ability to enhance plant immunity is well-documented, its long-term sustainability and the potential for pathogens or plants to develop resistance remain critical areas of investigation. This technical guide provides a comprehensive analysis of the potential for this compound to induce resistance in monocots versus dicots, drawing upon current knowledge of its mechanism of action, general principles of resistance to plant protection products, and the inherent physiological and genetic differences between these two major plant clades. This document aims to equip researchers and drug development professionals with a robust framework for assessing and mitigating the risks of resistance associated with this compound.
Introduction to this compound and its Mechanism of Action
This compound is a benzothiazole (B30560) derivative that acts as a plant defense activator, rather than a direct-acting antiviral agent. Its efficacy stems from its ability to prime the plant's innate immune system, leading to a broad-spectrum and durable resistance against various viral pathogens.
The Salicylic Acid (SA) Signaling Pathway
The cornerstone of this compound's activity is the induction of the salicylic acid (SA) signaling pathway, a critical component of Systemic Acquired Resistance (SAR). In the dicot model plant Nicotiana tabacum (tobacco), this compound has been shown to bind to the Harpin binding protein-1 (HrBP1), a receptor-like protein located in the plant cell wall.[1][2] This interaction triggers a downstream signaling cascade that leads to the accumulation of SA. SA, in turn, activates a plethora of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial and antiviral properties.[1][3]
While the SA pathway is highly conserved, there are notable differences between monocots and dicots. In dicots like Arabidopsis thaliana, SA is primarily synthesized via the isochorismate synthase (ICS) pathway.[4] In contrast, monocots such as Oryza sativa (rice) utilize both the ICS and the phenylalanine ammonia-lyase (PAL) pathways for SA biosynthesis.[4] Furthermore, the cis-regulatory elements in the promoter regions of hormone-responsive genes, including those in the SA pathway, can differ between monocots and dicots, potentially leading to variations in the magnitude and kinetics of the defense response.[5]
Dual Mode of Action in Monocots
In addition to inducing SAR, studies in rice have suggested a more direct antiviral mechanism of this compound. Research has indicated that this compound can interact with and inhibit the function of viral proteins essential for replication and movement. This dual mode of action—both activating host defenses and directly targeting viral components—could have significant implications for the development of resistance.
Theoretical Framework for Resistance to this compound
The development of resistance to any plant protection product is a complex evolutionary process. For this compound, which acts on the host plant's defense pathways, the potential for resistance can be considered from two perspectives: pathogen-mediated resistance and plant-mediated tolerance.
Pathogen-Mediated Resistance
Plant pathogens have evolved diverse mechanisms to overcome host defenses and the actions of chemical control agents.[1][3][6] Potential mechanisms by which viral pathogens could develop resistance to this compound's effects include:
-
Effector-Mediated Suppression of SAR: Pathogens can evolve effectors that specifically target and suppress components of the SA signaling pathway. A virus could potentially evolve an effector that interferes with the function of HrBP1, SA biosynthesis, or the activity of PR proteins.
-
Target Site Modification: In cases where this compound has a direct antiviral effect, as suggested in rice, the virus could evolve mutations in the targeted viral protein, reducing its binding affinity to this compound.
-
Metabolic Degradation: While less common for host-targeted compounds, it is conceivable that a pathogen could acquire the ability to metabolize and detoxify this compound.
The dual mode of action in rice could theoretically slow the development of resistance. For a virus to overcome this compound's efficacy, it would need to simultaneously evolve mechanisms to evade the host's heightened immune response and overcome the direct inhibition of its own proteins.
Plant-Mediated Tolerance/Insensitivity
While less common, it is also possible for the plant itself to develop a reduced response to a defense activator. This could occur through:
-
Alterations in HrBP1: Mutations in the HrBP1 gene could lead to a protein with reduced affinity for this compound, thereby dampening the downstream signaling cascade.
-
Negative Regulation of the SA Pathway: Plants possess negative feedback loops to prevent the over-activation of defense responses, which can be energetically costly. Chronic exposure to this compound could potentially lead to the upregulation of these negative regulators, resulting in a diminished response.
The likelihood of developing plant-mediated tolerance may differ between monocots and dicots due to the variations in their SA signaling pathways and the genetic plasticity of different plant species.
Quantitative Data on this compound's Efficacy
Direct comparative studies providing quantitative data on this compound's efficacy and potential for resistance induction in both a monocot and a dicot within the same experimental framework are currently lacking in the published literature. However, data from separate studies can provide some insights into its activity in different plant systems.
Table 1: Antiviral Efficacy of this compound in Tobacco (Dicot)
| Viral Pathogen | This compound Concentration | Efficacy (% inhibition of lesion formation) | Reference |
| Tobacco Mosaic Virus (TMV) | 500 µg/mL | 68.3% | [1] |
| Tobacco Mosaic Virus (TMV) | 100 µg/mL | 45.7% | [1] |
Table 2: Gene Expression Changes in Tobacco (Dicot) in Response to this compound Treatment
| Gene | Function | Fold Change (this compound vs. Control) | Time Point | Reference |
| PR-1a | Pathogenesis-Related Protein | > 5-fold | 48 hours | [2] |
| NPR1 | Key regulator of SA signaling | ~ 2.5-fold | 24 hours | [2] |
Table 3: Antiviral Efficacy of this compound in Rice (Monocot)
| Viral Pathogen | This compound Concentration | Efficacy (% reduction in disease incidence) | Reference |
| Rice Black-Streaked Dwarf Virus (RBSDV) | 100 µg/mL | 75.4% | [7] |
Note: The data presented in these tables are from different studies and should be interpreted with caution as experimental conditions may have varied.
Experimental Protocols for Assessing Resistance Potential
To rigorously evaluate the potential for resistance to this compound, a series of controlled, long-term experiments are necessary. The following protocols provide a framework for such investigations.
In Vitro Selection for Pathogen Resistance
Objective: To determine if a viral pathogen can develop resistance to the effects of this compound-induced SAR in a controlled laboratory setting.
Methodology:
-
Isolate and Propagate Pathogen: Isolate a wild-type strain of a relevant viral pathogen (e.g., Tobacco Mosaic Virus for dicots, Rice Stripe Virus for monocots).
-
Prepare this compound-Treated Plant Material: Grow a population of susceptible host plants (e.g., tobacco and rice). Treat a subset of these plants with a sub-lethal concentration of this compound to induce SAR.
-
Serial Passage of the Pathogen:
-
Inoculate the this compound-treated plants with the wild-type virus.
-
After a set period, isolate the virus from the plant showing the most severe symptoms (potential for reduced sensitivity to SAR).
-
Use this viral isolate to inoculate a new batch of this compound-treated plants.
-
Repeat this serial passage for at least 20-30 generations.
-
-
Phenotypic and Genotypic Characterization:
-
Periodically assess the virulence of the passaged virus on both this compound-treated and untreated plants. A significant increase in virulence on treated plants would indicate the development of resistance.
-
Sequence the genome of the passaged virus to identify any mutations that may be associated with the resistant phenotype.
-
Long-Term Efficacy Trials in Greenhouse and Field
Objective: To assess the durability of this compound's efficacy under continuous application and to monitor for any signs of reduced performance.
Methodology:
-
Experimental Design: Establish long-term trials in both greenhouse and field settings with monocot and dicot crops susceptible to viral diseases.
-
Treatment Groups: Include the following treatment groups:
-
Untreated control
-
This compound applied at the recommended rate and schedule
-
A standard, direct-acting antiviral agent (if available)
-
An integrated pest management (IPM) program that includes this compound in rotation with other control measures.
-
-
Data Collection: Over multiple growing seasons, collect data on:
-
Disease incidence and severity
-
Crop yield and quality
-
Pathogen population genetics (to monitor for shifts in allele frequencies)
-
-
Statistical Analysis: Analyze the data to determine if there is a statistically significant decline in this compound's efficacy over time.
Visualizing Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in a Dicot Plant
Caption: this compound signaling pathway in a dicot plant.
Experimental Workflow for In Vitro Pathogen Resistance Selection
Caption: Workflow for selecting pathogen resistance.
Conclusion and Future Directions
This compound represents a promising tool for sustainable disease management due to its mode of action as a plant defense activator. The potential for resistance development, while a valid concern for any plant protection product, may be mitigated by this compound's complex and, in some cases, dual mechanism of action.
The key differences in the salicylic acid signaling pathways between monocots and dicots suggest that the potential for and mechanisms of resistance could also differ between these two groups. However, a significant knowledge gap exists, as direct comparative studies on this compound resistance in monocots and dicots are currently unavailable.
Future research should prioritize:
-
Direct Comparative Studies: Conducting parallel, long-term studies on the development of resistance to this compound in representative monocot and dicot species.
-
Molecular Characterization of Resistance: If resistance is observed, elucidating the underlying molecular mechanisms in both the pathogen and the plant.
-
Development of Resistance Management Strategies: Proactively developing and testing strategies, such as rotations and mixtures with other control agents, to prolong the effective lifespan of this compound.
By addressing these research priorities, the scientific and agricultural communities can ensure the responsible and sustainable use of this innovative antiviral agent.
References
- 1. mdpi.com [mdpi.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diversity of salicylic acid biosynthesis and defense signaling in plants: Knowledge gaps and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpmb-gabit.sanru.ac.ir [jpmb-gabit.sanru.ac.ir]
- 6. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research into Dufulin's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dufulin is a novel antiviral agent primarily utilized in agriculture to protect plants from a range of viral diseases. Early-stage research into its mode of action has revealed a dual-pronged approach: the induction of the plant's own defense mechanisms and direct interaction with viral proteins. This technical guide synthesizes the foundational research on this compound, presenting its molecular interactions, effects on signaling pathways, quantitative data from key experiments, and the methodologies employed in these discoveries.
Primary Mode of Action: Induction of Systemic Acquired Resistance (SAR)
The principal mechanism by which this compound confers viral resistance in plants is through the activation of Systemic Acquired Resistance (SAR), a broad-spectrum defense response.[1][2][3] This is initiated by this compound's interaction with a key protein in the plant cell wall.
Molecular Target: Harpin Binding Protein-1 (HrBP1)
Proteomic studies have identified Harpin Binding Protein-1 (HrBP1) as a primary target of this compound.[1][2] Using differential in-gel electrophoresis (DIGE) and two-dimensional electrophoresis (2-DE) combined with mass spectrometry, researchers observed that this compound treatment in Nicotiana tabacum resulted in the differential expression of over 40 proteins, with many being related to disease resistance.[2] Directed acyclic graph analysis of these protein networks pointed to HrBP1 as the central node in this compound's mechanism.[1]
Signaling Pathway: Salicylic (B10762653) Acid (SA) Pathway Activation
Activation of HrBP1 by this compound triggers the salicylic acid (SA) signaling pathway, a critical cascade for inducing SAR.[1][2] This leads to the upregulation of several key downstream defense-related genes, including EDS1 (Enhanced Disease Susceptibility 1), NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), and Pathogenesis-Related (PR) genes such as PR-1a and PR-5.[1] The activation of this pathway primes the plant for a more rapid and robust defense response upon viral infection.
Secondary Mode of Action: Direct Viral Protein Interaction
In addition to inducing host resistance, research has shown that this compound can directly interact with specific viral proteins, thereby inhibiting viral replication and function. This has been notably studied in the context of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV).
Target: Viroplasmic Protein P6
This compound has been found to target the viroplasmic protein P6 of SRBSDV, which acts as a viral RNA-silencing suppressor.[4][5] By binding to P6, this compound inhibits its function, thus interfering with a key mechanism the virus uses to evade the host's defense system. This interaction also leads to a significant reduction in the expression of the P6 protein and its corresponding gene.[5]
Target: Nonstructural Protein P9-1
This compound also interacts with the nonstructural protein P9-1 of SRBSDV, a major component of the viral replication factories known as viroplasms.[6][7] The binding site has been localized to the 23 C-terminal amino acids of P9-1, specifically targeting the arginine 175 residue within the protein's internal pore.[6][7] This interaction is believed to disrupt the formation or function of the viroplasm, thereby inhibiting viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early-stage research on this compound's mode of action.
Table 1: Protein Expression and Antiviral Efficacy
| Parameter | Organism/Virus | Value | Reference |
| Differentially Expressed Proteins | Nicotiana tabacum | > 40 proteins | [2] |
| Expression Fold Change Threshold | Nicotiana tabacum | ≥1.5 or ≤1.5 | [2] |
| Antiviral Efficacy (EC₅₀) | SRBSDV in rice | 3.32 mM | [4][5] |
Table 2: Binding Affinities of this compound to Viral Proteins
| Target Protein | Expression System | Binding Parameter | Value | Reference |
| SRBSDV P6 | E. coli | Dissociation Constant (Kd) | 4.49 µM | [4][5] |
| SRBSDV P6 | S. frugiperda 9 | Dissociation Constant (Kd) | 4.95 µM | [4][5] |
| SRBSDV P9-1 (Wild-Type) | - | Binding Constant (KA) | 1 x 105.061 M-1 | [6] |
| SRBSDV P9-1 (C-terminal truncated) | - | Binding Constant (KA) | 1 x 104.470 M-1 | [6] |
Experimental Protocols
The identification of this compound's mode of action relied on a combination of proteomic, molecular biology, and virology techniques.
Proteomic Identification of HrBP1 Target
The workflow to identify HrBP1 as the primary target of this compound involved a multi-step proteomic approach.
4.1.1 Protein Extraction and 2D-DIGE Total proteins were extracted from this compound-treated and control Nicotiana tabacum leaves. The protein samples were quantified, and equal amounts were labeled with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard labeled with a third dye (Cy2) was included for normalization. The labeled samples were then mixed and separated in the first dimension by isoelectric focusing (IEF) on an immobilized pH gradient (IPG) strip, and in the second dimension by molecular weight using SDS-PAGE.
4.1.2 Image Analysis and Mass Spectrometry The gels were scanned at different wavelengths to generate images for each fluorescent dye. Specialized software was used to detect and quantify protein spots, identifying those with a statistically significant change in abundance (≥1.5-fold) between the this compound-treated and control samples. These differentially expressed spots were excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by mass spectrometry (MS/MS) for protein identification.
Validation of SA Pathway Activation
4.2.1 Semi-Quantitative and Real-Time PCR (RT-qPCR) To confirm the activation of the SA pathway, the expression levels of key genes (EDS1, NPR1, PR-1a, PR-5) were measured. Total RNA was extracted from plant tissues at various time points after this compound treatment. The RNA was reverse-transcribed into complementary DNA (cDNA). This cDNA was then used as a template for PCR amplification with primers specific to the target genes. For RT-qPCR, a fluorescent dye (like SYBR Green) was used to quantify the amount of amplified DNA in real-time, allowing for the calculation of relative gene expression changes compared to untreated controls.
4.2.2 Western Blotting Western blotting was used to confirm changes at the protein level for targets identified through proteomics. Total protein extracts were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane was then blocked to prevent non-specific binding and incubated with a primary antibody specific to the protein of interest (e.g., HrBP1). After washing, a secondary antibody conjugated to an enzyme (like HRP) was added. Finally, a chemiluminescent substrate was applied, and the resulting signal, proportional to the amount of protein, was detected.
Analysis of Direct Viral Protein Interaction
4.3.1 Binding Affinity Assays (Fluorescence Titration & Microscale Thermophoresis) To quantify the interaction between this compound and viral proteins like P6 and P9-1, techniques such as fluorescence titration (FT) and microscale thermophoresis (MST) were employed. These methods measure the change in fluorescence or movement of a labeled protein in response to binding with a ligand (this compound), allowing for the calculation of binding constants such as Kd and KA.
4.3.2 Antiviral Activity Assay (Lesion Counting) The protective effect of this compound against viruses like Tobacco Mosaic Virus (TMV) was assessed using a lesion counting method. Leaves of a susceptible host plant were treated with different concentrations of this compound and subsequently inoculated with the virus. The antiviral efficacy was determined by counting the number of local lesions that formed on the leaves, with a reduction in lesion number indicating a protective effect.
Conclusion and Future Directions
Early-stage research has firmly established that this compound employs a sophisticated, multi-faceted mode of action to protect plants from viral pathogens. It not only enhances the plant's innate immunity by activating the HrBP1-mediated SA signaling pathway but also directly inhibits viral machinery by binding to essential viral proteins. The quantitative data on binding affinities and antiviral efficacy provide a solid foundation for its application.
Future research should focus on elucidating the precise structural details of the this compound-HrBP1 and this compound-viral protein interactions through techniques like X-ray crystallography. A deeper understanding of the downstream effects on the plant's metabolome and transcriptome following this compound application could reveal additional layers of its protective mechanism. Furthermore, exploring the potential for this compound or its derivatives in other contexts, leveraging its ability to modulate protein-protein interactions and signaling pathways, presents an exciting avenue for drug development professionals.
References
- 1. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.ac.uk [abdn.ac.uk]
- 3. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agrisera.com [agrisera.com]
- 7. 2D differential in gel electrophoresis (2D-DIGE): sample preparation and protein labeling [bio-protocol.org]
Methodological & Application
Dufulin Application Protocol for Nicotiana tabacum: Inducing Antiviral Systemic Acquired Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent that has demonstrated high efficacy against a range of plant viruses, including Tobacco Mosaic Virus (TMV), by activating the plant's own defense mechanisms.[1][2] In Nicotiana tabacum (tobacco), this compound functions by inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of the molecular responses in N. tabacum following this compound treatment, intended for researchers in plant pathology, crop protection, and drug development.
The primary target of this compound in tobacco is the Harpin binding protein-1 (HrBP1).[1][2][3] The activation of HrBP1 initiates a signaling cascade that triggers the salicylic (B10762653) acid (SA) signaling pathway, a central regulator of SAR.[1][2][3] This leads to the upregulation of pathogenesis-related (PR) proteins and other defense-related molecules, ultimately resulting in an antiviral state within the plant.[1][3]
Mechanism of Action: The this compound-Induced Signaling Pathway
This compound treatment of N. tabacum initiates a well-defined signaling pathway leading to an antiviral state. The key steps are outlined below:
-
Binding to HrBP1: this compound binds to and activates the Harpin binding protein-1 (HrBP1), a protein located in the plant cell wall.[1][2][3]
-
Activation of the Salicylic Acid (SA) Pathway: The activation of HrBP1 triggers the downstream salicylic acid (SA) signaling pathway.[1][2][3]
-
Upregulation of Defense-Related Genes: This signaling cascade leads to the upregulation of key regulatory and defense-related genes, including EDS1 (Enhanced Disease Susceptibility 1), NPR1 (Nonexpresser of Pathogenesis-Related Genes 1), PR-1a, and PR-5.[1]
-
Induction of Systemic Acquired Resistance (SAR): The culmination of this pathway is the establishment of SAR, which confers broad-spectrum resistance to viral pathogens.[1][2][3]
Quantitative Data Summary
Treatment of Nicotiana tabacum with this compound results in significant changes in the proteome and transcriptome. While specific fold changes can vary based on experimental conditions, the following tables summarize the expected quantitative changes based on published research.
Table 1: Differentially Expressed Proteins in N. tabacum Leaves Following this compound Treatment
| Protein Category | Representative Proteins | Expected Regulation |
| Disease Resistance and Stress Response | Harpin binding protein-1 (HrBP1), Pathogenesis-related proteins (e.g., PR-1a, PR-5), Peroxidases, Superoxide Dismutase | Upregulated |
| Metabolism | Enzymes involved in secondary metabolite biosynthesis (e.g., Phenylalanine ammonia-lyase - PAL) | Upregulated |
| Photosynthesis-related | Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | Downregulated |
| Protein Synthesis and Modification | Chaperonins, Heat shock proteins | Upregulated |
Note: Research indicates that over 40 proteins are differentially expressed (≥1.5 fold or ≤1.5 fold) upon this compound treatment.[1][2][3]
Table 2: Upregulation of Defense-Related Genes in N. tabacum Leaves Following this compound Treatment
| Gene | Function in Plant Defense | Expected Upregulation |
| HrBP1 | This compound target protein, initiates SAR | Significant |
| EDS1 | Regulator of SA-dependent defense signaling | Significant |
| NPR1 | Key regulator of SAR, downstream of SA | Significant |
| PR-1a | Pathogenesis-related protein, marker for SAR | Significant |
| PR-5 | Pathogenesis-related protein (thaumatin-like), marker for SAR | Significant |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to study the effects of this compound on Nicotiana tabacum.
Protocol 1: this compound Application and Antiviral Assay in Nicotiana tabacum
This protocol describes the application of this compound to tobacco plants and the subsequent evaluation of its antiviral activity against Tobacco Mosaic Virus (TMV).
Materials:
-
Nicotiana tabacum plants (e.g., cultivar K326 or Xanthi-nc) at the 4-6 leaf stage
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tobacco Mosaic Virus (TMV) inoculum
-
Carborundum powder (300-400 mesh)
-
Phosphate (B84403) buffer (0.01 M, pH 7.0)
-
Sterile water
-
Spray bottles
Procedure:
-
Plant Growth: Grow N. tabacum plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 4-6 leaf stage.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with sterile water to the desired final concentration (e.g., 100-500 µg/mL). The final DMSO concentration should not exceed 0.1%. Prepare a control solution of 0.1% DMSO in sterile water.
-
This compound Application: Randomly divide the plants into treatment and control groups. Spray the leaves of the treatment group with the this compound solution until runoff. Spray the control group with the 0.1% DMSO solution.
-
Incubation: Allow the plants to incubate for 24 to 72 hours to induce the defense response.
-
TMV Inoculation: Prepare the TMV inoculum in phosphate buffer. Lightly dust the upper surface of two to three leaves per plant with carborundum powder. Gently rub 50-100 µL of the TMV inoculum onto the leaf surface. Rinse the leaves with sterile water after inoculation.
-
Symptom Development: Maintain the plants in the controlled environment for 3-5 days to allow for the development of local lesions.
-
Data Collection: Count the number of local lesions on the inoculated leaves. Calculate the percentage of inhibition of viral infection in the this compound-treated plants compared to the control.
-
Sample Collection: Collect leaf samples from both treated and control plants for further molecular analysis (e.g., RNA and protein extraction). Freeze the samples immediately in liquid nitrogen and store at -80°C.
Protocol 2: Semi-Quantitative RT-PCR for Defense Gene Expression
This protocol details the analysis of defense-related gene expression in this compound-treated N. tabacum leaves.
Materials:
-
Frozen leaf samples from Protocol 1
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
PCR thermal cycler
-
Primers for target genes (HrBP1, EDS1, NPR1, PR-1a, PR-5) and a reference gene (e.g., Actin or EF-1α)
-
Taq DNA polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
RNA Extraction: Extract total RNA from approximately 100 mg of frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification:
-
Set up PCR reactions containing cDNA template, forward and reverse primers for a target gene or the reference gene, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR amplification using a thermal cycler with an optimized program (e.g., initial denaturation at 94°C for 3 min; 25-30 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 45s; final extension at 72°C for 5 min). The optimal cycle number should be determined to be in the exponential phase of amplification.
-
-
Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with an appropriate DNA stain.
-
Densitometry Analysis: Quantify the band intensities using gel imaging software. Normalize the intensity of the target gene band to the intensity of the reference gene band to determine the relative gene expression.
Protocol 3: Western Blot Analysis of HrBP1 Protein
This protocol is for the detection and relative quantification of the HrBP1 protein in this compound-treated N. tabacum leaves.
Materials:
-
Frozen leaf samples from Protocol 1
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HrBP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize approximately 200 mg of frozen leaf tissue in ice-cold protein extraction buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using the Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HrBP1 (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Perform densitometry analysis on the resulting bands to determine the relative abundance of HrBP1 in the different samples. A loading control (e.g., actin or tubulin) should be used for normalization.
This compound represents a promising antiviral agent for crop protection, acting through the induction of the plant's innate immune system. The protocols and data presented here provide a framework for researchers to investigate the application and mechanism of this compound in Nicotiana tabacum. Understanding the molecular interactions and signaling pathways activated by this compound is crucial for the development of novel and sustainable strategies for managing plant viral diseases.
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dufulin in the Treatment of Tobacco Mosaic Virus (TMV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal use of Dufulin for the treatment of Tobacco Mosaic Virus (TMV). This document includes quantitative data on its antiviral efficacy, detailed experimental protocols for its evaluation, and insights into its mechanism of action.
This compound is a novel antiviral agent that has demonstrated significant efficacy against a range of plant viruses, including TMV. Its primary mode of action is the induction of Systemic Acquired Resistance (SAR) in host plants, a broad-spectrum defense mechanism.[1]
Quantitative Efficacy of this compound against TMV
The antiviral activity of this compound against TMV can be categorized into three primary effects: protective, curative, and inactivation. The following tables summarize the quantitative data on these effects at various concentrations.
Table 1: Protective Effect of this compound against TMV
The protective effect is determined by applying this compound to the host plant before viral inoculation. The data below illustrates the reduction in TMV-induced local lesions on Nicotiana glutinosa when this compound is applied at different concentrations prior to inoculation.
| This compound Concentration (µg/mL) | Average Local Lesions/cm² | Inhibition Rate (%) |
| 0 (Control) | 3.6 ± 0.13 | 0 |
| 100 | 3.2 ± 0.14 | 11.1 |
| 200 | 2.6 ± 0.14 | 27.8 |
| 300 | 2.1 ± 0.12 | 41.7 |
| 400 | 1.6 ± 0.11 | 55.6 |
| 500 | 1.1 ± 0.09 | 69.4 |
Data is presented as mean ± standard deviation.
Table 2: Curative and Inactivation Effects of this compound against TMV
The curative effect is assessed by applying this compound after viral inoculation, while the inactivation effect is determined by pre-incubating the virus with this compound before inoculation.
| This compound Concentration (µg/mL) | Curative Effect Inhibition Rate (%) | Inactivation Effect Inhibition Rate (%) |
| 100 | Data Not Available | Data Not Available |
| 500 | >50 (Comparable to Ningnanmycin) | >60 (Comparable to Ningnanmycin) |
Specific concentration-dependent data for curative and inactivation effects of this compound is limited in publicly available literature. The values provided are based on comparative studies with the commercial antiviral agent Ningnanmycin.
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
This compound's primary mechanism against TMV is not direct virucidal action, but rather the activation of the plant's own defense systems.[1] this compound interacts with the Harpin Binding Protein-1 (HrBP1) in the plant cell wall.[1] This interaction triggers a downstream signaling cascade, primarily through the salicylic (B10762653) acid (SA) pathway.[1] The activation of the SA pathway leads to the expression of Pathogenesis-Related (PR) proteins, which confer a state of systemic acquired resistance, making the plant less susceptible to viral infection and spread.[1]
References
Application Notes and Protocols for Dufulin in Effective Disease Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent demonstrating significant efficacy against a range of plant viruses. Its primary application is in agriculture, particularly for viral diseases affecting crops like tobacco, rice, and tomatoes. This compound exhibits a dual mechanism of action: it directly inhibits viral replication and also induces Systemic Acquired Resistance (SAR) in the host plant, providing broad-spectrum and long-lasting protection. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and development setting.
Mechanism of Action
This compound's efficacy stems from two distinct but complementary actions:
-
Induction of Systemic Acquired Resistance (SAR): this compound acts as a plant defense elicitor. It targets and activates the Harpin Binding Protein-1 (HrBP1), which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway.[1][2] This cascade of molecular events leads to the upregulation of Pathogenesis-Related (PR) genes and the accumulation of antimicrobial compounds, resulting in a state of heightened immunity throughout the plant against a broad spectrum of pathogens.[1][2]
-
Direct Antiviral Activity: this compound has been shown to directly interfere with viral replication. For instance, it targets the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its function and thus viral multiplication. This direct action provides an immediate line of defense against viral infection.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data on the efficacy of this compound against various plant viruses.
| Virus | Host Plant | Assay Type | Efficacy Metric | Value | Reference(s) |
| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | In vivo | EC50 | 3.32 mM | |
| Tobacco Mosaic Virus (TMV) | Tobacco | In vivo | Protective | Data not available | |
| Curative | Data not available | ||||
| Tomato Yellow Leaf Curl Virus (TYLCV) | Tomato | Field Trial | Control Effect | 68.29% | [3] |
Table 1: Efficacy of this compound Against Various Plant Viruses.
| Treatment Timing | Virus | Host Plant | Efficacy Observation | Reference(s) |
| 30 days after transplanting (Preventative) | TYLCV | Tomato | Reduced morbidity and viral titers compared to control. | [3] |
| 5 days before TMV inoculation (Protective) | TMV | Tobacco | A protective assay based on lesion counting confirmed the antiviral activity of this compound. | [1] |
| 24 hours after TMV inoculation (Curative) | TMV | Tobacco | Curative effects have been demonstrated in various studies. |
Table 2: Efficacy of this compound Based on Application Timing.
Signaling Pathways and Experimental Workflows
This compound-Induced Salicylic Acid (SA) Signaling Pathway
Caption: this compound-induced Salicylic Acid signaling pathway.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating this compound's antiviral efficacy.
Experimental Protocols
Protocol 1: Protective Antiviral Assay using Local Lesion Assay
Objective: To evaluate the protective efficacy of this compound against a virus (e.g., Tobacco Mosaic Virus, TMV) that forms local lesions on a hypersensitive host (e.g., Nicotiana glutinosa).
Materials:
-
Nicotiana glutinosa plants (4-6 leaf stage)
-
Purified TMV inoculum (e.g., 0.1 mg/mL in phosphate (B84403) buffer)
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent)
-
Phosphate buffer (0.01 M, pH 7.0)
-
Carborundum powder (600 mesh)
-
Sterile water
-
Micropipettes and sterile tips
-
Beakers and spray bottles
Procedure:
-
Plant Preparation: Grow N. glutinosa plants under controlled greenhouse conditions (25°C, 16h light/8h dark photoperiod) until they reach the 4-6 leaf stage.
-
This compound Application:
-
Prepare different concentrations of this compound (e.g., 100, 200, 500 µg/mL) by diluting the stock solution in sterile water containing a surfactant (e.g., 0.05% Tween-20).
-
Randomly divide the plants into treatment groups, including a negative control (water/surfactant only).
-
Evenly spray the upper and lower surfaces of the leaves of each plant with the corresponding this compound solution or control solution until runoff.
-
Allow the plants to dry completely.
-
-
Virus Inoculation (5 days post-Dufulin application):
-
Lightly dust the upper surface of two leaves per plant with carborundum powder.
-
Using a sterile cotton swab or your finger, gently rub 50-100 µL of the TMV inoculum onto the dusted leaf surface.
-
Gently rinse the inoculated leaves with sterile water to remove excess inoculum and carborundum.
-
-
Incubation and Observation:
-
Maintain the plants in the greenhouse for 3-5 days.
-
Observe the inoculated leaves daily for the appearance of necrotic local lesions.
-
-
Data Collection and Analysis:
-
Count the number of local lesions on each inoculated leaf.
-
Calculate the average number of lesions per leaf for each treatment group.
-
Determine the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C = average number of lesions in the control group, and T = average number of lesions in the treatment group.
-
Protocol 2: Curative Antiviral Assay using Local Lesion Assay
Objective: To assess the curative efficacy of this compound against a virus post-infection.
Procedure:
-
Follow steps 1 and 3 from Protocol 1 to prepare the plants and perform virus inoculation.
-
This compound Application (24 hours post-inoculation):
-
Prepare this compound solutions as described in Protocol 1.
-
Apply the this compound solutions or control solution to the inoculated leaves.
-
-
Follow steps 4 and 5 from Protocol 1 for incubation, observation, and data analysis.
Protocol 3: Quantification of Viral Load using TAS-ELISA
Objective: To quantify the amount of virus in plant tissue following this compound treatment.
Materials:
-
Plant leaf samples (from treated and control plants)
-
TAS-ELISA kit for the specific virus (e.g., TYLCV)
-
Extraction buffer (provided with the kit or prepared in-house)
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Collection: Collect leaf samples from both this compound-treated and control plants at a specified time point post-inoculation.
-
Antigen Extraction:
-
Weigh a standardized amount of leaf tissue (e.g., 0.1 g) for each sample.
-
Homogenize the tissue in a specified volume of extraction buffer (e.g., 1 mL).
-
Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the viral antigens.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the TAS-ELISA kit. This typically involves:
-
Coating the microplate wells with capture antibody.
-
Adding the plant extracts (antigen).
-
Adding the detection antibody.
-
Adding the enzyme-conjugated secondary antibody.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Compare the absorbance values of the treated samples to the control samples to determine the reduction in viral load.
-
Protocol 4: Assessment of SAR Induction via qRT-PCR
Objective: To measure the expression levels of SAR-related genes (e.g., PR-1) in response to this compound treatment.
Materials:
-
Plant leaf samples (collected at different time points after this compound treatment)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target PR gene and a reference gene (e.g., Actin)
-
qPCR instrument
Procedure:
-
Time-Course Sample Collection: Treat plants with this compound as described in Protocol 1. Collect leaf samples at various time points (e.g., 0, 24, 48, 72 hours) post-treatment. Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the leaf samples using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Compare the expression levels of the PR gene in this compound-treated plants to the control plants at each time point.[3]
-
Field Application Recommendations
-
Timing is crucial for optimal efficacy. For preventative control, especially for diseases with known seasonal patterns, application should be done before the anticipated onset of the disease. For example, in the case of TYLCV in tomatoes, an application 30 days after transplanting has been shown to be effective.[3]
-
For rice viral diseases like Rice Tungro Virus, which is transmitted by green leafhoppers, a combined strategy is recommended. This includes the use of resistant varieties, synchronous planting, and control of the insect vector. This compound application should be timed to coincide with periods of high vector activity to induce resistance in the rice plants before they are exposed to the virus.
-
Application concentration should be optimized based on the crop, target virus, and environmental conditions. Field trials have shown a 20% this compound solution to be effective for TYLCV in tomatoes.[3] For other crops and diseases, it is recommended to conduct small-scale trials to determine the optimal concentration.
-
Ensure thorough coverage of the plant foliage during application to maximize absorption and the induction of SAR.
Conclusion
This compound presents a promising and innovative approach to plant virus disease management. Its dual-action mechanism, combining direct antiviral effects with the induction of the plant's own defense systems, offers a robust and sustainable strategy for crop protection. The protocols and data presented in this document provide a framework for researchers and drug development professionals to effectively evaluate and utilize this compound for the control of a wide range of plant viral diseases. Further research to determine the optimal application timing and concentration for specific crop-virus systems will continue to enhance its practical utility.
References
Application Notes and Protocols for Assessing Dufulin Efficacy in Field Trials
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Dufulin" is understood to be a placeholder for a novel or proprietary compound, as no specific information is available in the public domain under this name. The following protocols are based on established, general methodologies for assessing the field efficacy of agricultural fungicides and should be adapted to the specific properties of the compound .
Introduction
The introduction of a new fungicidal agent, herein referred to as this compound, necessitates rigorous and standardized field testing to validate its efficacy, determine optimal application parameters, and ensure crop safety.[1] These application notes provide a comprehensive framework for designing and executing field trials to assess the performance of this compound under real-world agricultural conditions.[1] The primary objectives of these protocols are to quantify this compound's ability to control target fungal pathogens, evaluate its impact on crop yield and quality, and assess any potential for phytotoxicity.[2] Adherence to these standardized methods ensures the generation of reliable, reproducible data suitable for regulatory submission and product label development.[3]
Experimental Protocols
Site Selection and Experimental Design
Successful field trials begin with careful site selection and a robust experimental design to minimize bias and account for field variability.[4][5]
Protocol 2.1.1: Site Selection
-
History: Select a field with a documented history of uniform disease pressure from the target pathogen.
-
Uniformity: Ensure the trial area has consistent soil type, topography, and drainage to avoid environmental bias.[4][6]
-
Isolation: The site should be sufficiently isolated to prevent spray drift from adjacent fields.
-
Disease Pressure: It is crucial to have adequate disease pressure for the tests to yield useful efficacy data. If natural inoculum is insufficient, artificial inoculation may be considered.
Protocol 2.1.2: Experimental Design
-
Design: Employ a Randomized Complete Block Design (RCBD) to account for field gradients.[5][6]
-
Treatments: At a minimum, the trial should include:
-
An untreated control (negative control).[7]
-
A currently registered and effective commercial fungicide (positive control/reference product).
-
Multiple rates of this compound, including the proposed label rate (1x), a lower rate (e.g., 0.5x), and a higher rate (e.g., 2x) to establish a dose-response relationship.[3]
-
-
Replication: Each treatment must be replicated at least 3-4 times to enhance statistical power.[5][6]
-
Plot Size: Plots should be large enough to be representative of commercial practices and to minimize edge effects.[4]
Treatment Application
Consistent and accurate application is critical for valid trial results.
Protocol 2.2.1: Application of Treatments
-
Calibration: Calibrate all spray equipment before application to ensure the precise delivery of the specified dose.
-
Timing: Apply treatments based on the protocol, which may be preventative (before disease onset) or curative (after initial symptoms appear), and adhere to a predetermined schedule (e.g., 7, 14, or 21-day intervals).
-
Uniformity: Ensure complete and uniform coverage of the crop canopy within each plot.
-
Documentation: Record all application details, including date, time, weather conditions (temperature, humidity, wind speed), and equipment used.
Efficacy and Crop Safety Assessment
Data collection must be systematic and utilize standardized rating scales.
Protocol 2.3.1: Disease Assessment
-
Parameter: The primary measure of efficacy is the assessment of disease incidence (% of plants infected) and/or disease severity (% of tissue area affected).
-
Timing: Conduct assessments prior to the first application (baseline) and at regular intervals post-application.
-
Method: Use standardized visual rating scales (e.g., 0-100% scale or a 0-9 rating scale) to score disease. For greater accuracy, consider using imaging techniques.[8]
-
Calculation: Efficacy can be calculated using Abbott's formula or by comparing the Area Under the Disease Progress Curve (AUDPC) between treatments.[8][9]
Protocol 2.3.2: Phytotoxicity Assessment
-
Definition: Phytotoxicity is any adverse effect on the plant caused by the treatment, such as stunting, chlorosis, necrosis, or malformation.[10]
-
Evaluation: Visually assess each plot for signs of phytotoxicity at each disease assessment timing.[11] Use a 0-100% scale where 0 = no damage and 100 = complete crop death.
-
High-Dose Testing: Phytotoxicity risk is often evaluated in separate trials using higher-than-label rates in the absence of the target disease.[11]
Protocol 2.3.3: Yield and Quality Assessment
-
Harvest: Harvest the central area of each plot to avoid edge effects.
-
Measurement: Quantify the total and marketable yield for each plot.
-
Quality: Assess relevant crop quality parameters, such as fruit size, weight, color, or storage characteristics.
Data Presentation
Clear and concise data summary is essential for interpretation and comparison of treatment performance.
Table 1: Disease Severity and Fungicide Efficacy
| Treatment | Application Rate | Mean Disease Severity (%) | Percent Control (%) | Area Under Disease Progress Curve (AUDPC) |
| Untreated Control | - | 75.4 a | - | 1250 a |
| Reference Product | Label Rate | 15.2 b | 79.8 | 320 b |
| This compound | 0.5x Label Rate | 25.8 b | 65.8 | 540 b |
| This compound | 1x Label Rate | 12.1 b | 83.9 | 255 b |
| This compound | 2x Label Rate | 8.9 b | 88.2 | 180 b |
| LSD (p=0.05) | 8.7 | 150 | ||
| Means within a column followed by the same letter are not significantly different. |
Table 2: Crop Phytotoxicity and Yield Data
| Treatment | Application Rate | Mean Phytotoxicity (%) @ 14 DAT¹ | Marketable Yield (t/ha) | Yield Increase over Control (%) |
| Untreated Control | - | 0.0 a | 20.5 c | - |
| Reference Product | Label Rate | 1.5 a | 28.9 ab | 41.0 |
| This compound | 0.5x Label Rate | 0.5 a | 27.5 b | 34.1 |
| This compound | 1x Label Rate | 1.0 a | 30.2 a | 47.3 |
| This compound | 2x Label Rate | 4.5 b | 29.8 a | 45.4 |
| LSD (p=0.05) | 2.1 | 2.4 | ||
| ¹DAT: Days After first Treatment. Means within a column followed by the same letter are not significantly different. |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound inhibiting a key enzyme in a fungal pathogen.
Experimental Workflow Diagram
Caption: Standard workflow for conducting a field efficacy trial.
Logical Relationship Diagram
Caption: Decision tree for interpreting this compound field trial outcomes.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 6 Steps for Successful On-Farm Trials | AgriGold [agrigold.com]
- 5. agmatix.com [agmatix.com]
- 6. On-Farm Research Standard Protocols | Nebraska On-Farm Research Network | Nebraska [on-farm-research.unl.edu]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. horizontal.ecn.nl [horizontal.ecn.nl]
- 11. pp1.eppo.int [pp1.eppo.int]
Application Notes and Protocols for Studying the Antiviral Effects of Dufulin
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential antiviral properties of Dufulin against animal viruses. The protocols outlined below cover initial cytotoxicity assessment, primary antiviral screening, and subsequent mechanistic studies to elucidate how this compound may exert its effects.
Introduction
This compound is recognized as an effective antiviral agent against a variety of plant viruses, primarily by activating the host's systemic acquired resistance (SAR) and targeting specific viral proteins.[1][2][3][4][5][6] Its mechanism in plant systems involves the salicylic (B10762653) acid (SA) signaling pathway and interaction with viral components like the P6 and P9-1 proteins.[1][2][3] The potential antiviral activities of this compound against animal viruses have not been extensively studied. These protocols provide a systematic approach to evaluate this compound's efficacy and mechanism of action in a mammalian cell culture model. The following sections detail the necessary experimental procedures, from determining the compound's toxicity to identifying its potential molecular targets within the host cell.
Experimental Workflow
The overall experimental design follows a logical progression from initial toxicity profiling to in-depth mechanistic studies. This workflow ensures that the antiviral effects of this compound are assessed at non-toxic concentrations and that subsequent experiments are built upon robust preliminary data.
Phase 1: Cytotoxicity Assessment
Before assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic effect on the host cells to ensure that any observed antiviral activity is not a result of cell death.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
Data Presentation: Cytotoxicity
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.15 | 92.0 |
| 50 | 0.88 | 70.4 |
| 100 | 0.60 | 48.0 |
| 200 | 0.25 | 20.0 |
CC50 Value: The concentration of this compound that reduces cell viability by 50%.
Phase 2: Antiviral Activity Screening
Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed.
Protocol: Plaque Reduction Assay
This assay quantifies the effect of a compound on the ability of a virus to form plaques, which are areas of infected cells.[10][11][12][13][14]
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (e.g., Influenza A virus)
-
This compound at non-toxic concentrations
-
Overlay medium (e.g., 2X DMEM mixed with 1.2% agarose)
-
Crystal violet solution
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus (approximately 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose (B213101) medium containing different concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).
Data Presentation: Plaque Reduction Assay
| This compound Concentration (µM) | Average Plaque Count | % Inhibition |
| 0 (Virus Control) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 52 | 48 |
| 10 | 25 | 75 |
| 25 | 8 | 92 |
| 50 | 2 | 98 |
IC50 Value: The concentration of this compound that inhibits plaque formation by 50%. Selectivity Index (SI): CC50 / IC50
Phase 3: Mechanism of Action Studies
To understand how this compound inhibits viral replication, a series of experiments can be performed to pinpoint the stage of the viral life cycle that is affected.
Protocol: Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle this compound exerts its inhibitory effect.[15][16][17][18]
Materials:
-
Confluent host cells in 24-well plates
-
High-titer virus stock
-
This compound at a concentration of 5-10 times its IC50
Procedure:
-
Infect cells with the virus at a high multiplicity of infection (MOI).
-
Add this compound at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).
-
At the end of the replication cycle (e.g., 24 hours), collect the cell supernatant.
-
Determine the viral yield in the supernatant using a plaque assay or TCID50 assay.[19][20][21][22][23]
-
Plot the viral yield against the time of this compound addition.
Protocol: RT-qPCR for Viral RNA Quantification
This method is used to quantify the levels of viral RNA within infected cells, providing a measure of viral replication.[24][25][26][27][28]
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probe specific for a viral gene
Procedure:
-
Infect cells with the virus in the presence or absence of this compound.
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers and a probe specific to a viral gene.
-
Quantify the viral RNA levels relative to a housekeeping gene.
Data Presentation: Time-of-Addition and Viral RNA Quantification
Time-of-Addition Assay
| Time of this compound Addition (hours post-infection) | Viral Titer (PFU/mL) | % Inhibition |
|---|---|---|
| -2 (Pre-treatment) | 1.5 x 10^3 | 98.5 |
| 0 | 2.0 x 10^3 | 98.0 |
| 2 | 5.0 x 10^4 | 50.0 |
| 4 | 9.5 x 10^5 | 5.0 |
| 6 | 1.0 x 10^6 | 0 |
| Virus Control | 1.0 x 10^6 | 0 |
RT-qPCR for Viral RNA
| Treatment | Time Post-Infection (hours) | Relative Viral RNA Level |
|---|---|---|
| Virus Control | 8 | 100 |
| This compound (10 µM) | 8 | 25 |
| Virus Control | 12 | 500 |
| this compound (10 µM) | 12 | 120 |
Phase 4: Host Cell Signaling Pathway Analysis
Viruses often manipulate host cell signaling pathways to facilitate their replication. Investigating this compound's effect on these pathways can provide insights into its mechanism of action.
Hypothetical Signaling Pathway and Protocol: Western Blot
Many viruses activate the NF-κB and MAPK signaling pathways to promote their replication and inhibit apoptosis.[29][30][31][32][33][34][35][36][37][38] this compound could potentially interfere with this activation.
Protocol: Western Blot for Phosphorylated Proteins
Materials:
-
Cell lysates from infected and/or this compound-treated cells
-
SDS-PAGE gels and blotting apparatus
-
Antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-IκBα, IκBα)
-
Chemiluminescent substrate
Procedure:
-
Infect cells with the virus in the presence or absence of this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation: Western Blot Analysis
| Treatment | Protein | Relative Expression/Phosphorylation |
| Mock | p-ERK/Total ERK | 1.0 |
| Virus | p-ERK/Total ERK | 5.2 |
| Virus + this compound | p-ERK/Total ERK | 1.5 |
| Mock | p-IκBα/Total IκBα | 1.0 |
| Virus | p-IκBα/Total IκBα | 4.8 |
| Virus + this compound | p-IκBα/Total IκBα | 1.2 |
These results would suggest that this compound inhibits the virus-induced activation of the MAPK and NF-κB pathways.
Conclusion
This document provides a comprehensive guide for the initial investigation of this compound's antiviral properties against animal viruses. By following these protocols, researchers can systematically evaluate its cytotoxicity, antiviral efficacy, and potential mechanisms of action. The structured data presentation formats and workflow diagrams are designed to facilitate clear and comparative analysis of the experimental outcomes. Further studies may be required to validate these findings in vivo and to fully elucidate the molecular interactions between this compound and viral or host components.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects and Mechanisms of this compound Toxicity on Zebrafish, Danio rerio | MDPI [mdpi.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Plaque reduction assay [bio-protocol.org]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. asm.org [asm.org]
- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. brainvta.tech [brainvta.tech]
- 21. SARS-CoV-2 TCID50 [protocols.io]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 26. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 27. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. Frontiers | One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis [frontiersin.org]
- 29. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 34. encyclopedia.pub [encyclopedia.pub]
- 35. Frontiers | Intersection of Inflammation and Viral Replication: The Central Role of MAPK Signaling in Viral Respiratory Infections [frontiersin.org]
- 36. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 38. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Dufulin in the Inhibition of Southern Rice Black-Streaked Dwarf Virus (SRBSDV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Southern rice black-streaked dwarf virus (SRBSDV) is a significant pathogen that causes substantial losses in rice production.[1][2] Dufulin, a novel antiviral agent, has demonstrated significant efficacy in inhibiting the replication of SRBSDV.[3] These application notes provide a comprehensive overview of this compound's activity, its mechanism of action, and detailed protocols for its application and the evaluation of its antiviral effects against SRBSDV.
Mechanism of Action
This compound exhibits its antiviral properties through a dual mechanism: direct inhibition of viral proteins and modulation of the host plant's defense response.
-
Direct Viral Protein Targeting: this compound has been shown to bind to and inhibit the function of key SRBSDV viroplasmic proteins, P6 and P9-1.[2][3] The P6 protein is a known RNA-silencing suppressor, and its inhibition by this compound helps the plant's natural defense mechanisms to counter the virus.[3][4] this compound also targets the P9-1 nonstructural protein, which is crucial for the formation of viroplasms where viral replication and assembly occur.[5]
-
Host Defense Induction: this compound treatment has been observed to increase the activities of defense-related enzymes such as peroxidase (POD) and polyphenol oxidase (PPO) in rice.[1] This suggests that this compound may also function by activating the plant's innate immune system. Research indicates a strong involvement of the jasmonic acid (JA) signaling pathway in rice's defense against SRBSDV.[6][7][8] The transcription factor OsMYC2, a key regulator in the JA signaling pathway, is implicated in mediating defense-related transcriptional changes.[9][10] While direct evidence of this compound's modulation of the JA pathway in SRBSDV infection is still emerging, the correlation suggests a potential mechanism for its host-defense enhancement activity.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on SRBSDV.
| Parameter | Value | Method | Source Organism/System | Reference |
| EC50 | 3.32 mM | In vivo dose-response assay | SRBSDV-infected rice | [2][3] |
| In vivo Inhibition Rate | 62.5% | Field trials | SRBSDV-infected rice |
| Interacting Molecules | Dissociation Constant (Kd) | Binding Affinity (KA) | Method | Reference |
| This compound and P6 | 4.49 µM (from E. coli) | Not Reported | Not Specified | [2][11] |
| 4.95 µM (from S. frugiperda) | Not Reported | Not Specified | [2][11] | |
| This compound and P9-1 | 3.26 µM | 1 x 10^5.06 M⁻¹ | Microscale Thermophoresis (MST) & Fluorescence Titration (FT) | [5] |
Experimental Protocols
In Vivo Antiviral Assay of this compound Against SRBSDV in Rice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in inhibiting SRBSDV in rice seedlings.
Materials:
-
Rice seeds (susceptible variety)
-
Viruliferous white-backed planthoppers (WBPH) carrying SRBSDV
-
This compound solution (e.g., 500 µg/mL)
-
Insect-proof net cages
-
Pots and soil for planting
-
Sterilized water
Procedure:
-
Virus Inoculation:
-
Grow rice seedlings to the desired stage (e.g., single leaf).
-
Expose the seedlings to viruliferous WBPH for 24 hours to allow for viral transmission.
-
After the inoculation period, carefully remove the WBPH from the seedlings.
-
-
This compound Treatment:
-
Prepare a 500 µg/mL solution of this compound in sterilized water.
-
For the treatment group, soak the roots of the inoculated rice seedlings in the this compound solution for 10 seconds immediately after removing the insects.
-
For the control group, soak the roots of inoculated seedlings in sterilized water for 10 seconds.
-
Transplant the seedlings into individual pots and place them in an insect-proof net cage.
-
-
Maintenance and Data Collection:
-
Spray the seedlings in the treatment group with the 500 µg/mL this compound solution every 10 days. Spray the control group with sterilized water.
-
Observe the plants for the development of SRBSDV symptoms (e.g., dwarfism, wrinkled leaves) over a period of 30-45 days.
-
At 30 days post-transplantation, collect leaf samples from both groups to determine the virus-carrying rates using RT-PCR or qRT-PCR.
-
-
Calculation of Inhibition Rate:
-
Inhibition Rate (%) = [(Virus-carrying rate in control group - Virus-carrying rate in treatment group) / Virus-carrying rate in control group] x 100
-
Quantification of SRBSDV by Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol describes the quantification of SRBSDV RNA in infected rice tissues.
Materials:
-
SRBSDV-infected rice tissue (leaves or stems)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNAiso Plus)
-
One-Step RT-qPCR kit (e.g., One Step PrimerScript RT-PCR Kit)
-
SRBSDV-specific primers and probe (e.g., targeting the S7-1 or S9 gene)
-
Rice endogenous control gene primers and probe (e.g., 18S rRNA)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction:
-
Grind 100 mg of rice tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
-
qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mixture in a final volume of 20 µL. An example reaction setup is as follows:
-
2x One Step RT-PCR Buffer III: 10 µL
-
TaKaRa Ex Taq HS: 0.6 µL
-
PrimeScript RT Enzyme Mix II: 0.6 µL
-
Forward Primer (200 nM): 0.4 µL
-
Reverse Primer (200 nM): 0.4 µL
-
Probe (400 nM): 0.8 µL
-
Total RNA (template): 2 µL
-
RNase-Free H₂O: 3 µL
-
-
Include appropriate negative controls (no template control) in the run.
-
-
Thermal Cycling Conditions:
-
An example of a thermal cycling program is:
-
Reverse Transcription: 42°C for 5 minutes
-
Initial Denaturation: 95°C for 10 seconds
-
40 Cycles of:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the SRBSDV target gene and the endogenous control gene.
-
Calculate the relative expression of the SRBSDV gene using the 2-ΔΔCt method.[12]
-
Detection of SRBSDV Proteins by Western Blot
This protocol details the detection of SRBSDV proteins (e.g., P6) in infected rice tissues.
Materials:
-
SRBSDV-infected rice tissue (leaves or stems)
-
Liquid nitrogen
-
Protein Lysis Buffer (50 mM Tris pH 7.5, 6 M urea, 150 mM NaCl, 0.1% NP40, 1 mM PMSF)
-
SDS-Loading Buffer (250 mM Tris pH 6.8, 10% SDS, 0.5% bromophenol blue, 50% glycerol)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk in PBST)
-
Primary antibody (e.g., anti-P6 polyclonal antibody)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Load the protein samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 2 hours at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) for 2 hours at room temperature.[14]
-
Wash the membrane three times with PBST.
-
Incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times with PBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
References
- 1. Screening anti-southern rice black-streaked dwarf virus drugs based on S7-1 gene expression in rice suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Detection of Southern Rice Black-Streaked Dwarf Virus Using Western Blotting With P6 [frontiersin.org]
- 5. Interaction Research on the Antiviral Molecule this compound Targeting on Southern Rice Black Streaked Dwarf Virus P9-1 Nonstructural Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasmonic acid-mediated defense suppresses brassinosteroid-mediated susceptibility to Rice black streaked dwarf virus infection in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GWAS and multi-omics study reveal OsJAR2 associated jasmonate biosynthesis contributes to Southern rice black-streaked dwarf virus resistance in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OsMYC2 mediates numerous defence-related transcriptional changes via jasmonic acid signalling in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of OsMYC2 Results in the Up-Regulation of Early JA-Rresponsive Genes and Bacterial Blight Resistance in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Plant Immune Responses with Dufulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent that has demonstrated significant efficacy in protecting plants against a range of viral pathogens.[1][2] It functions by activating the plant's innate immune system, specifically by inducing Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense mechanism.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate plant immune responses, particularly its effects on gene expression, protein profiles, and disease resistance.
Mechanism of Action
This compound's primary mode of action involves the activation of the salicylic (B10762653) acid (SA) signaling pathway.[3][4] The compound targets and activates Harpin binding protein-1 (HrBP1), a key regulator of plant defense.[3][4] This activation initiates a downstream signaling cascade that leads to the accumulation of SA, a critical plant defense hormone. The elevated SA levels, in turn, trigger the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) proteins, which contribute to an enhanced state of resistance throughout the plant.[4][5] While this compound's direct role in Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI) is not fully elucidated, its activation of SAR suggests a significant enhancement of the plant's overall defensive capacity, which is intricately linked with both PTI and ETI.
Data Presentation
Table 1: Effect of this compound on Tomato Yellow Leaf Curl Virus (TYLCV) Disease Progression in Tomato Plants
| Treatment | Morbidity (%) | Disease Index | Average Control Effect (%) |
| Control (Water) | >97% | High | N/A |
| 20% this compound | 42.85% - 48.92% | 2.75 - 3.37 | 68.29% |
Data summarized from a three-year field study on tomato plants.[6]
Table 2: Relative Expression of Defense-Related Genes in Tomato Plants Treated with this compound
| Gene | Treatment Condition | Relative Expression Level |
| NPR1 | This compound-treated | Upregulated |
| PI II | TYLCV-infected + this compound | Downregulated |
| PI II | Healthy + this compound (7 days) | Upregulated |
NPR1 (Non-expressor of Pathogenesis-Related Genes 1) is a key regulator of SAR. PI II (Proteinase Inhibitor II) is a defense-related protein.[6]
Table 3: Effect of this compound on Tobacco Mosaic Virus (TMV) Local Lesion Formation in Nicotiana glutinosa
| This compound Concentration (mg/mL) | Average Number of Local Lesions/cm² |
| 0 (Control) | 3.66 ± 0.13 |
| 100 | 3.26 ± 0.14 |
| 200 | 2.86 ± 0.11 |
| 300 | 2.13 ± 0.12 |
| 400 | 1.54 ± 0.10 |
| 500 | 1.16 ± 0.09 |
Data shows a dose-dependent reduction in TMV-induced local lesions with this compound treatment.[7]
Table 4: Selection of Differentially Expressed Proteins in Nicotiana tabacum Leaves Treated with this compound
| Protein Name | Accession Number | Fold Change | Putative Function |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase large subunit | P00876 | -2.1 | Photosynthesis |
| ATP synthase subunit beta, chloroplastic | P16766 | -1.8 | Energy Metabolism |
| Sedoheptulose-1,7-bisphosphatase | Q9S7Z4 | -1.7 | Calvin Cycle |
| Oxygen-evolving enhancer protein 1, chloroplastic | P12123 | 1.6 | Photosynthesis |
| Pathogenesis-related protein 1a | P05353 | 2.5 | Plant Defense |
| Beta-1,3-glucanase | P29072 | 2.1 | Plant Defense |
| Chitinase | P29064 | 1.9 | Plant Defense |
| Glutathione S-transferase | Q84L48 | 1.8 | Detoxification |
| Peroxiredoxin | Q9SSJ4 | 1.7 | Oxidative Stress Response |
This is a partial list of over 40 proteins identified as differentially expressed (≥1.5 fold change) in tobacco leaves following this compound treatment. The full list can be found in the supplementary data of Chen et al., 2012, PLoS ONE 7(5): e37944.
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Resistance to Tobacco Mosaic Virus (TMV) using a Local Lesion Assay
Objective: To quantify the protective effect of this compound against TMV infection by counting the number of local lesions on an indicator plant species.
Materials:
-
Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants (4-6 leaf stage)
-
This compound stock solution (e.g., 1000 mg/mL in DMSO)
-
TMV inoculum (purified virus or sap from infected plants)
-
Inoculation buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0)
-
Carborundum (abrasive powder)
-
Sterile water
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Prepare different concentrations of this compound (e.g., 100, 200, 300, 400, 500 mg/mL) by diluting the stock solution in sterile water. Include a control solution with the same concentration of DMSO as the highest this compound concentration.
-
Apply the this compound solutions and the control solution to the upper surface of fully expanded leaves of the tobacco plants. Ensure even coverage.
-
Allow the plants to incubate for 3-5 days under standard greenhouse conditions.
-
Prepare the TMV inoculum by diluting the virus stock or infected sap in the inoculation buffer to a concentration that produces a countable number of lesions.
-
Lightly dust the upper surface of the this compound-treated and control leaves with carborundum.
-
Mechanically inoculate the leaves by gently rubbing the TMV inoculum onto the leaf surface with a sterile cotton swab or gloved finger.
-
Rinse the inoculated leaves with sterile water to remove excess inoculum and carborundum.
-
Maintain the plants in the greenhouse and monitor for the development of local lesions (necrotic spots) over the next 3-7 days.
-
Count the number of local lesions on each leaf and calculate the average number of lesions per unit area (e.g., cm²).
-
Analyze the data to determine the percentage of inhibition of lesion formation by this compound compared to the control.
Protocol 2: Analysis of Defense Gene Expression using Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the change in expression of specific plant defense genes in response to this compound treatment.
Materials:
-
Plant tissue (e.g., leaves) from this compound-treated and control plants
-
Liquid nitrogen
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., PR-1a, NPR1) and reference genes (e.g., Actin, EF-1α)
-
qRT-PCR instrument
Procedure:
-
Harvest leaf tissue from plants at various time points after this compound or control treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well plate. Each reaction should include the qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.
-
Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qRT-PCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene(s).
Protocol 3: Proteomic Analysis of this compound-Treated Plants using Two-Dimensional Gel Electrophoresis (2-DE)
Objective: To identify proteins that are differentially expressed in plants following this compound treatment.
Materials:
-
Plant tissue from this compound-treated and control plants
-
Liquid nitrogen
-
Protein extraction buffer (e.g., containing Tris-HCl, sucrose, EDTA, and a reducing agent)
-
Ammonium (B1175870) acetate (B1210297) in methanol
-
Rehydration buffer for isoelectric focusing (IEF)
-
IPG strips
-
SDS-PAGE gels
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain)
-
2-DE gel analysis software
-
Mass spectrometer for protein identification
Procedure:
-
Harvest and freeze plant tissue as described in Protocol 2.
-
Grind the frozen tissue to a powder in liquid nitrogen.
-
Extract total proteins using a phenol-based extraction method. This involves homogenization in an extraction buffer, followed by phenol extraction and protein precipitation with ammonium acetate in methanol.
-
Wash the protein pellet with acetone to remove residual contaminants.
-
Solubilize the protein pellet in a rehydration buffer suitable for IEF.
-
Perform the first dimension of electrophoresis (isoelectric focusing) using IPG strips to separate proteins based on their isoelectric point (pI).
-
Equilibrate the IPG strips in an SDS-containing buffer.
-
Perform the second dimension of electrophoresis (SDS-PAGE) to separate the proteins based on their molecular weight.
-
Stain the 2-DE gels to visualize the protein spots.
-
Scan the gels and use 2-DE analysis software to compare the protein spot patterns between this compound-treated and control samples.
-
Excise the protein spots that show significant changes in intensity.
-
Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) and database searching.
Mandatory Visualizations
Caption: this compound-induced signaling pathway leading to SAR.
Caption: General experimental workflow for studying this compound's effects.
Caption: Conceptual relationship of this compound-induced SAR with PTI and ETI.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 5. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for HrBP1 Analysis Following Dufulin Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of plant antiviral agents.
Introduction: Dufulin is a novel antiviral agent that has demonstrated high efficacy against a range of plant viruses by activating Systemic Acquired Resistance (SAR) in host plants.[1][2][3] Research has identified the Harpin binding protein-1 (HrBP1) as a key target of this compound.[1][2] Upon activation by this compound, HrBP1 initiates a signaling cascade, notably the salicylic (B10762653) acid (SA) signaling pathway, which leads to the expression of pathogenesis-related (PR) proteins and culminates in an antiviral state within the plant.[1][2] HrBP1 is a protein of approximately 30 kDa and is found in plant cell walls.[3][4] This protocol provides a detailed methodology for the analysis of HrBP1 protein expression levels in plant tissues following treatment with this compound, using Western blot analysis.
Experimental Protocol: Western Blotting of HrBP1
This protocol outlines the steps for treating plant samples with this compound, extracting total protein, and performing immunoblotting to detect HrBP1.
Materials and Reagents
-
Plant Material: e.g., Nicotiana tabacum (tobacco) or Oryza sativa (rice) seedlings.
-
This compound Solution: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in sterile water.
-
Protein Extraction Buffer (RIPA Lysis Buffer or similar): 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0.[5] Immediately before use, add protease inhibitors (e.g., 1 mM PMSF, 1X Protease Inhibitor Cocktail).[5]
-
Protein Quantification Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE Sample Buffer (4X): e.g., Laemmli buffer.[6]
-
SDS-PAGE Gels: 12% polyacrylamide gels suitable for resolving a 30 kDa protein.[4]
-
Running Buffer (1X): Tris-Glycine SDS Running Buffer.[6]
-
Transfer Buffer (1X): Tris-Glycine buffer with 20% methanol.[5]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% (w/v) non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[6]
-
Primary Antibody: Anti-HrBP1 specific antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host.
-
Wash Buffer (TBST): 1X Tris-Buffered Saline with 0.1% Tween-20.[6]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[6]
-
Equipment: Homogenizer, refrigerated centrifuge, electrophoresis apparatus, electro-transfer system, and a CCD-based imaging system.
This compound Treatment of Plant Material
-
Grow plants to a suitable stage (e.g., 4-6 leaf stage).
-
Prepare this compound working solutions at various concentrations (e.g., 0, 100, 250, 500 µg/mL) to determine a dose-response.
-
Apply the this compound solution to the plant leaves evenly via spraying or direct application. Use a mock treatment (solvent control) as a negative control.
-
Collect leaf samples at different time points post-treatment (e.g., 0, 12, 24, 48 hours) to analyze the time-course of HrBP1 expression.
-
Immediately flash-freeze the collected samples in liquid nitrogen and store them at -80°C until protein extraction.
Protein Extraction
-
Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold Protein Extraction Buffer (with freshly added protease inhibitors) per 100 mg of tissue.[5][7]
-
Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.[7]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[5][7]
-
Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube. Discard the pellet.[7]
Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with the extraction buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Electrotransfer
-
Prepare protein samples by mixing 20-30 µg of total protein with 4X SDS-PAGE sample buffer.[6][7]
-
Load the denatured protein samples and a pre-stained protein marker into the wells of a 12% polyacrylamide gel.
-
Perform electrophoresis at 100-150 V until the dye front reaches the bottom of the gel.[7]
-
Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 60-90 minutes in ice-cold transfer buffer.[5]
Immunoblotting and Detection
-
After transfer, block the membrane in Blocking Buffer for 1-2 hours at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary anti-HrBP1 antibody, diluted in Blocking Buffer (e.g., 1:1,000 to 1:5,000), overnight at 4°C with gentle agitation.[5][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6][8]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:5,000 to 1:20,000), for 1-2 hours at room temperature.[6][9]
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[8]
-
Prepare the ECL detection reagent according to the manufacturer's instructions. Apply the reagent evenly to the surface of the membrane.
-
Capture the chemiluminescent signal using a CCD imaging system.[7] Analyze the band intensities using appropriate software. The expected band for HrBP1 should be at ~30 kDa.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Western blot protocol.
| Parameter | Value/Range | Notes |
| Sample Loading | 20-30 µg total protein/lane | Based on protein quantification assay.[6][7] |
| SDS-PAGE Gel | 12% Acrylamide | Optimal for resolving ~30 kDa proteins.[4] |
| Electrophoresis Voltage | 100-150 V | Run time is typically 60-90 minutes.[7] |
| Transfer Voltage | 100 V | Run time is typically 60-90 minutes.[5] |
| Blocking Time | 1-2 hours | At room temperature.[6] |
| Primary Antibody Dilution | 1:1,000 - 1:5,000 | Optimize based on antibody performance.[9] |
| Primary Antibody Incubation | Overnight at 4°C | Recommended for lower background.[5] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | HRP-conjugated antibody.[9] |
| Secondary Antibody Incubation | 1-2 hours | At room temperature.[6] |
| Wash Steps | 3 x 5-10 minutes in TBST | Crucial for reducing background noise.[6] |
Visualizations
Signaling Pathway
Caption: this compound-induced HrBP1 signaling pathway.
Experimental Workflow
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bio-rad.com [bio-rad.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. takarabio.com [takarabio.com]
Application Notes and Protocols for In Vitro Antiviral Activity Testing of Dufulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent that has demonstrated significant efficacy against a variety of plant viruses.[1][2] Its primary mechanism of action in plants involves the activation of systemic acquired resistance (SAR), a broad-spectrum defense response.[1][2] Notably, this compound has been shown to interact with host proteins such as the harpin (B1176776) binding protein-1 (HrBP1) in tobacco, which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway to induce an antiviral state.[1] Additionally, it can directly target viral proteins, such as the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus.[3]
While the current body of research is focused on phytoviruses, the unique mode of action of this compound warrants investigation into its potential antiviral activities against a broader range of viruses, including those of medical and veterinary importance. These application notes provide detailed protocols for a panel of robust in vitro assays to comprehensively evaluate the antiviral efficacy of this compound. The described assays will enable researchers to determine the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and to elucidate the potential mechanism of action.
Key In Vitro Antiviral Assays
A multi-faceted approach is recommended to thoroughly assess the antiviral properties of a compound. The following assays are fundamental in the field of antiviral drug discovery:
-
Cytotoxicity Assay: To determine the concentration of this compound that is toxic to the host cells. This is crucial for establishing a therapeutic window.
-
Plaque Reduction Assay (PRA): A functional assay that measures the inhibition of viral plaque formation, providing a direct measure of the reduction in infectious virus particles.
-
Quantitative Reverse Transcription PCR (qRT-PCR) Assay: To quantify the effect of this compound on viral RNA replication.
-
Immunofluorescence Assay (IFA): To visualize and quantify the inhibition of viral protein expression within infected cells.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific cell line.
Principle: This assay measures the viability of cells after treatment with various concentrations of the test compound. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the CC50 value using non-linear regression analysis.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 90.1 |
| 25 | 75.8 |
| 50 | 52.3 |
| 100 | 20.7 |
| 200 | 5.1 |
Plaque Reduction Assay (PRA)
Objective: To determine the 50% effective concentration (EC50) of this compound by quantifying the reduction in infectious virus particles.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[4] The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol:
-
Cell Seeding: Seed a 6-well or 12-well plate with a susceptible cell line to form a confluent monolayer.[5]
-
Virus Adsorption: Infect the cell monolayer with a known titer of virus (e.g., 50-100 plaque-forming units per well) and incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with a crystal violet solution to visualize the plaques.[4]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of this compound concentration.
Data Presentation:
| This compound Concentration (µM) | Average Plaque Count | Plaque Reduction (%) |
| 0 (Virus Control) | 85 | 0 |
| 0.1 | 78 | 8.2 |
| 1 | 62 | 27.1 |
| 5 | 45 | 47.1 |
| 10 | 23 | 72.9 |
| 25 | 8 | 90.6 |
| 50 | 2 | 97.6 |
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
Objective: To quantify the effect of this compound on viral RNA synthesis.
Principle: This assay measures the amount of viral RNA in infected cells treated with the compound. A reduction in viral RNA levels indicates inhibition of viral replication.[6]
Protocol:
-
Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.[6]
-
qRT-PCR: Perform one-step or two-step qRT-PCR using primers and a probe specific for a viral gene.[7] Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]
-
Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. Determine the EC50 value based on the reduction in viral RNA.
Data Presentation:
| This compound Concentration (µM) | Relative Viral RNA Level (fold change) | Inhibition of Viral RNA (%) |
| 0 (Virus Control) | 1.00 | 0 |
| 0.1 | 0.88 | 12 |
| 1 | 0.65 | 35 |
| 5 | 0.32 | 68 |
| 10 | 0.15 | 85 |
| 25 | 0.04 | 96 |
| 50 | 0.01 | 99 |
Immunofluorescence Assay (IFA)
Objective: To visualize and quantify the inhibition of viral protein expression by this compound.
Principle: This assay uses fluorescently labeled antibodies to detect and quantify the expression of a specific viral antigen in infected cells.[9]
Protocol:
-
Cell Culture and Infection: Grow susceptible cells on coverslips in a 24-well plate and infect with the virus.
-
Compound Treatment: Treat the infected cells with various concentrations of this compound.
-
Fixation and Permeabilization: After incubation, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[10][11]
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody specific to a viral antigen.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the number of infected (fluorescent) cells relative to the total number of cells (DAPI-stained nuclei). Calculate the percentage of inhibition for each concentration.
Data Presentation:
| This compound Concentration (µM) | Percentage of Infected Cells | Inhibition of Infection (%) |
| 0 (Virus Control) | 75 | 0 |
| 0.1 | 68 | 9.3 |
| 1 | 52 | 30.7 |
| 5 | 28 | 62.7 |
| 10 | 12 | 84.0 |
| 25 | 3 | 96.0 |
| 50 | <1 | >98.7 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's antiviral mechanism in plants.
Caption: General workflow for in vitro antiviral assays.
Caption: Potential targets for antiviral drugs.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. sinobiological.com [sinobiological.com]
- 10. SARS-CoV-2 Antiviral Immunofluorescence staining Protocol protocol v1 [protocols.io]
- 11. usbio.net [usbio.net]
Maximizing Dufulin's Effectiveness: Field Application Techniques and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent demonstrating significant efficacy against a range of plant viruses by activating the host plant's innate immune system. This document provides detailed application notes and experimental protocols to guide researchers in maximizing this compound's effectiveness in both field and laboratory settings. This compound's primary mechanism of action involves the induction of Systemic Acquired Resistance (SAR), a broad-spectrum defense response in plants. It has been registered in China for the control of viral diseases in crucial crops such as rice, tobacco, and vegetables.[1][2]
Mechanism of Action
This compound employs a dual-pronged approach to combat plant viral infections:
-
Induction of Systemic Acquired Resistance (SAR): this compound's primary mode of action is the activation of SAR.[3] It targets and activates the Harpin binding protein-1 (HrBP1), a key receptor in the plant's defense signaling cascade.[3] This activation triggers the salicylic (B10762653) acid (SA) signaling pathway, a central regulator of SAR, leading to the expression of pathogenesis-related (PR) proteins and the establishment of a long-lasting, broad-spectrum antiviral state throughout the plant.[3]
-
Direct Viral Protein Interaction: In addition to inducing the host's defenses, this compound has been shown to directly interact with and inhibit the function of specific viral proteins. For instance, it targets the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), thereby inhibiting viral replication.[2] This direct antiviral activity complements its SAR-inducing properties.
Data Presentation: Efficacy and Binding Affinity
The following tables summarize key quantitative data on this compound's performance and molecular interactions.
| Parameter | Virus | Host Plant | Value | Reference |
| Half Maximal Effective Concentration (EC50) | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | 3.32 mM |
| Target Protein | Virus | Binding Affinity (Kd) | Reference |
| P6 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | 4.49 µM (from E. coli expression) | |
| P6 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | 4.95 µM (from S. frugiperda 9 expression) |
Field Application Notes
For optimal results, the application of this compound should be considered a preventative measure to activate the plant's defenses before widespread viral infection occurs.
Recommended Application Rates
Based on field studies and product information for a 30% Wettable Powder (WP) formulation, the following application rates are recommended. It is crucial to adhere to good agricultural practices and local regulations.
| Crop | Target Disease | Recommended Application Rate (Active Ingredient) | Recommended Application Rate (30% WP Formulation) | Application Timing |
| Rice | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) and other viral diseases | 337.5 - 500 g a.i./ha | 1125 - 1667 g/ha | Apply preventatively at the seedling stage and repeat at 7-10 day intervals during periods of high vector activity. |
| Tobacco | Tobacco Mosaic Virus (TMV) and other viral diseases | 337.5 - 500 g a.i./ha | 1125 - 1667 g/ha | Begin applications 2-3 weeks after transplanting and continue at 10-14 day intervals. |
| Tomato | Tomato Yellow Leaf Curl Virus (TYLCV) and other viral diseases | 337.5 - 500 g a.i./ha | 1125 - 1667 g/ha | Apply as a foliar spray starting from the seedling stage, with subsequent applications every 7-10 days, especially during peak whitefly season. |
Note: Field studies in Guizhou and Shandong Provinces, China, utilized a rate of 1000 g a.i./ha, which was stated to be twice the maximum recommended dosage.[2] Another study specifies a recommended dosage of 337.50 g a.i./ha.[4] The range provided above encompasses these findings.
Preparation and Application of 30% Wettable Powder (WP)
-
Mixing: Fill the spray tank with half the required amount of water. Start the agitator and add the measured amount of this compound 30% WP. Continue agitation while adding the remaining water.
-
Application: Apply as a foliar spray, ensuring thorough coverage of all plant surfaces, including the undersides of leaves. Use calibrated spray equipment to deliver a consistent and accurate dose.
-
Timing: For best results, apply this compound in the early morning or late evening to avoid rapid evaporation and potential phytotoxicity under intense sunlight.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Western Blot Analysis of HrBP1 Expression
This protocol outlines the steps to assess the impact of this compound treatment on the expression levels of Harpin binding protein-1 (HrBP1).
1. Plant Material and Treatment:
-
Grow tobacco (Nicotiana tabacum) or other susceptible host plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
At the 4-6 leaf stage, treat the plants with an aqueous solution of this compound at a concentration known to induce SAR (e.g., 100-500 µM). Use a mock treatment (water or a solvent control) for comparison.
-
Collect leaf samples at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
2. Protein Extraction:
-
Freeze the collected leaf samples in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in a suitable protein extraction buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay.
4. SDS-PAGE and Electrotransfer:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HrBP1. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common for commercially available antibodies.[1][5][6][7] Perform this incubation overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. A typical dilution is 1:5000 to 1:20000.
-
Wash the membrane again as described above.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as actin or tubulin.
Protocol 2: RT-qPCR Analysis of Pathogenesis-Related (PR-1a) Gene Expression
This protocol details the measurement of PR-1a gene expression, a key marker for the activation of the SA-mediated SAR pathway.
1. Plant Material and Treatment:
-
Follow the same procedure for plant growth and this compound treatment as described in Protocol 1.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected leaf samples using a commercial RNA extraction kit or a standard Trizol-based method.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Primer Design:
-
Design primers specific to the tobacco PR-1a gene. Ensure the primers span an intron if possible to differentiate between cDNA and genomic DNA amplification. A search of existing literature and primer databases is recommended for validated sequences.
-
Design primers for a reference gene (e.g., actin or ubiquitin) for normalization of the data.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for either PR-1a or the reference gene, and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the PR-1a and the reference gene in each sample.
-
Calculate the relative expression of the PR-1a gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the mock-treated control.
Visualizations
The following diagrams illustrate the key mechanisms of this compound's action.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 7. scbt.com [scbt.com]
Dufulin: A Chemical Probe for Dissecting the Systemic Acquired Resistance (SAR) Pathway
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent that has demonstrated high efficacy against a range of plant viruses.[1][2] Its mode of action is not through direct antimicrobial activity, but by activating the plant's own defense mechanisms, specifically the Systemic Acquired Resistance (SAR) pathway.[1][3] This makes this compound a valuable chemical tool for researchers dissecting the intricacies of plant immunity. These application notes provide an overview of this compound's mechanism, quantitative data on its effects, and detailed protocols for its use in studying the SAR pathway.
This compound's primary target in tobacco has been identified as the harpin (B1176776) binding protein-1 (HrBP1).[1] Upon binding, this compound activates HrBP1, which in turn triggers the salicylic (B10762653) acid (SA) signaling cascade, a central pathway in SAR.[1] This leads to the induction of a broad-spectrum, long-lasting resistance to secondary infections by pathogens. Understanding how this compound manipulates this pathway can provide critical insights into the regulation of plant immunity and aid in the development of novel crop protection strategies.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound on the SAR pathway.
Table 1: Differentially Expressed Proteins in Nicotiana tabacum K(326) in Response to this compound Treatment
| Total Number of Differentially Expressed Proteins | Fold Change Threshold | Reference |
| > 40 | ≥ 1.5-fold or ≤ 1.5-fold | [1] |
Note: A detailed list of the specific proteins is not publicly available in the referenced literature.
Table 2: Antiviral Efficacy of this compound
| Virus | Host Plant | Efficacy Metric | Result | Reference |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Protective Assay (Lesion Counting) | Confirmed antiviral activity | [1] |
| Southern Rice Black Streaked Dwarf Virus (SRBSDV) | Oryza sativa (Rice) | Field Trials | Inhibited infection activity | [4] |
Table 3: Binding Affinity of this compound
| Target Protein | Virus | Method | Binding Affinity | Reference |
| Nonstructural protein P9-1 | Southern Rice Black Streaked Dwarf Virus (SRBSDV) | Fluorescence Titration (FT) and Microscale Thermophoresis (MST) | Micromole affinity | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in activating SAR and a general experimental workflow for its use as a chemical probe.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in the SAR pathway. These are representative protocols and may require optimization for specific experimental conditions.
Protocol 1: Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
This protocol is for analyzing changes in the plant proteome following this compound treatment.[5][6][7]
1. Protein Extraction: a. Homogenize 1 g of plant leaf tissue (control and this compound-treated) in liquid nitrogen. b. Resuspend the powder in 5 mL of extraction buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors). c. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
2. Protein Labeling with CyDyes: a. Aliquot 50 µg of protein from each sample (control, this compound-treated, and a pooled internal standard). b. Label the samples with Cy3 (control) and Cy5 (this compound-treated) fluorescent dyes according to the manufacturer's instructions. Label the pooled standard with Cy2. c. Quench the labeling reaction with lysine.
3. Isoelectric Focusing (First Dimension): a. Combine the Cy2, Cy3, and Cy5 labeled samples. b. Rehydrate an IPG strip (e.g., pH 4-7) with the combined sample in rehydration buffer. c. Perform isoelectric focusing according to the manufacturer's protocol for the specific IPG strip and instrument.
4. SDS-PAGE (Second Dimension): a. Equilibrate the focused IPG strip in equilibration buffer containing DTT, followed by a second equilibration step with iodoacetamide. b. Place the equilibrated strip onto a large-format SDS-polyacrylamide gel (e.g., 12.5%). c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Gel Imaging and Analysis: a. Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for Cy2, Cy3, and Cy5. b. Analyze the gel images using specialized 2D gel analysis software to identify and quantify differentially expressed protein spots.
Protocol 2: Western Blotting for SAR-Related Proteins
This protocol is for detecting specific proteins, such as pathogenesis-related (PR) proteins, that are indicative of SAR activation.[8][9][10][11]
1. Protein Extraction and Quantification: (Follow steps 1a-d from Protocol 1)
2. SDS-PAGE and Protein Transfer: a. Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PR1) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities using image analysis software and normalize to a loading control (e.g., actin or tubulin).
Protocol 3: Real-Time Quantitative RT-PCR (RT-qPCR) for PR Gene Expression
This protocol measures the expression levels of SAR marker genes, such as PR1.[12][13][14][15][16]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from control and this compound-treated plant tissues using a commercial kit or a TRIzol-based method. b. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR: a. Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for the target gene (e.g., PR1) and a reference gene (e.g., actin), and a SYBR Green or TaqMan-based qPCR master mix. b. Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination.
3. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Protocol 4: Salicylic Acid (SA) Quantification by HPLC
This protocol is for measuring the accumulation of SA, a key signaling molecule in the SAR pathway.[17][18][19]
1. SA Extraction: a. Grind 100-200 mg of plant tissue in liquid nitrogen. b. Extract the powdered tissue with 1 mL of 90% methanol, followed by a second extraction with 100% methanol. c. Combine the supernatants and evaporate to dryness. d. Resuspend the residue in 5% trichloroacetic acid (TCA).
2. Sample Purification: a. Partition the SA into an organic solvent (e.g., ethyl acetate/cyclopentane/isopropanol). b. Evaporate the organic phase to dryness and resuspend the sample in the HPLC mobile phase.
3. HPLC Analysis: a. Inject the sample onto a C18 reverse-phase HPLC column. b. Elute with an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid). c. Detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm). d. Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations.
Protocol 5: Antiviral Protective Assay
This protocol assesses the ability of this compound to induce resistance against viral infection.[20][21]
1. Plant Treatment and Virus Inoculation: a. Treat a set of plants with this compound and another set with a mock solution (control). b. After a specified period to allow for SAR establishment (e.g., 2-3 days), mechanically inoculate the leaves of both sets of plants with a viral suspension (e.g., Tobacco Mosaic Virus).
2. Symptom and Lesion Development: a. Maintain the plants under controlled environmental conditions conducive to viral infection and symptom development. b. Monitor the plants daily for the appearance of local lesions or systemic symptoms.
3. Quantification of Resistance: a. After a set period (e.g., 5-7 days post-inoculation), count the number of local lesions on the inoculated leaves. b. Alternatively, for systemic infections, the viral titer in systemic leaves can be quantified using RT-qPCR or ELISA. c. Calculate the percentage of protection conferred by this compound treatment compared to the mock-treated controls.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.ac.uk [abdn.ac.uk]
- 6. Analysis of protein changes using two-dimensional difference gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) Protocol for Studies of Neural Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring protein levels in planarians using western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel and Highly Inclusive Quantitative Real-Time RT-PCR Method for the Broad and Efficient Detection of Grapevine Leafroll-Associated Virus 1 [mdpi.com]
- 13. gene-quantification.com [gene-quantification.com]
- 14. Validation of quantitative real-time PCR reference genes and spatial expression profiles of detoxication-related genes under pesticide induction in honey bee, Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oaepublish.com [oaepublish.com]
- 17. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
- 18. Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1 [mdpi.com]
Application Notes and Protocols for the Long-term Stability and Storage of Dufulin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dufulin is a novel antiviral agent that has demonstrated significant efficacy in activating systemic acquired resistance (SAR) in plants. As its use in research and development continues to expand, a thorough understanding of its stability in various solution forms is critical for ensuring experimental reproducibility and the development of effective formulations. These application notes provide a comprehensive overview of the long-term stability of this compound solutions, recommended storage conditions, and detailed protocols for stability assessment.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine |
| Molecular Formula | C₁₉H₂₂FN₂O₃PS |
| Molecular Weight | 408.43 g/mol |
| CAS Number | 882182-49-2 |
Long-term Stability of this compound Solutions
The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.
Aqueous Solutions
This compound is susceptible to both hydrolysis and photolysis in aqueous solutions. The rate of degradation is significantly influenced by the pH of the solution and exposure to light.
Table 1: Hydrolysis of this compound in Aqueous Solutions at 25°C
| pH | Half-life (t½) in days | Degradation Kinetics |
| 5 | 46.2 | First-order |
| 7 | 61.9 | First-order |
| 9 | 40.8 | First-order |
Data extrapolated from studies on the hydrolytic degradation of this compound.
Table 2: Photolysis of this compound in Aqueous Solutions
| Light Source | Half-life (t½) in days |
| 100-W UV light | 2.27[1] |
| 15-W UV light | 8.32[1] |
| Xenon light | 14.26[1] |
Data from studies on the photolytic degradation of this compound in soil, indicative of light sensitivity.
Key Takeaways for Aqueous Solutions:
-
This compound is most stable at a neutral pH (pH 7) in aqueous solutions.
-
Both acidic and alkaline conditions accelerate hydrolysis.
-
Exposure to light, particularly UV light, significantly accelerates the degradation of this compound.
Organic Solvents (Stock Solutions)
While specific long-term stability data for this compound in common organic solvents is limited, general best practices for pesticides and benzothiazole-based compounds suggest the following storage recommendations to maximize shelf-life. It is highly recommended that users perform their own stability assessments for critical applications.
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Storage Temperature | Recommended Duration (Estimated) | Light Protection |
| Methanol (B129727) | -20°C | ≤ 6 months | Protect from light |
| DMSO | -20°C | ≤ 6 months | Protect from light |
| Acetonitrile (B52724) | -20°C | ≤ 6 months | Protect from light |
Note: The recommended durations are estimations based on general chemical stability principles. Frequent freeze-thaw cycles should be avoided. For extended storage, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Recommended Storage and Handling
To ensure the integrity of this compound solutions, the following storage and handling procedures are recommended:
-
Aqueous Solutions: Prepare fresh as needed. If short-term storage is necessary, store at 2-8°C in the dark for no longer than 24 hours. Adjust the pH to neutral (pH 7) for optimal stability.
-
Organic Stock Solutions: Store in tightly sealed amber vials at -20°C. Before use, allow the solution to equilibrate to room temperature to prevent condensation, which can introduce water and accelerate degradation.
-
General Handling: Avoid exposure of this compound solutions to direct sunlight or strong artificial light. Use appropriate personal protective equipment (PPE) when handling this compound and its solutions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in Methanol)
-
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Amber glass vials
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (e.g., for 10 mL of a 10 mM solution, weigh out 40.84 mg of this compound).
-
Accurately weigh the calculated amount of this compound and transfer it to the volumetric flask.
-
Add approximately half of the final volume of methanol to the flask.
-
Place a stir bar in the flask and stir on a magnetic stirrer until the this compound is completely dissolved.
-
Once dissolved, add methanol to the flask until the final volume is reached.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Aliquot the stock solution into amber glass vials for storage at -20°C.
-
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength (determined by UV scan)
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a series of calibration standards of this compound in the appropriate solvent.
-
Inject the standards to generate a calibration curve.
-
Inject the this compound solution samples to be analyzed.
-
Quantify the concentration of this compound by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways, and for validating the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat this compound solution at 60°C.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and/or white light.
-
-
Procedure:
-
For each stress condition, prepare a sample of this compound solution and a blank (solvent only).
-
Expose the samples to the respective stress conditions for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
-
Visualizations
Signaling Pathway of this compound in Plants
This compound is known to induce Systemic Acquired Resistance (SAR) in plants by activating a specific signaling pathway.
Caption: this compound-induced antiviral signaling pathway in plants.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of this compound solutions.
Caption: Workflow for assessing the stability of this compound solutions.
Conclusion
The stability of this compound solutions is paramount for reliable scientific outcomes. Aqueous solutions are most stable at neutral pH and should be protected from light. For organic stock solutions, storage at -20°C in amber vials is recommended to minimize degradation. The provided protocols offer a foundation for researchers to prepare, store, and assess the stability of this compound solutions, ensuring the quality and integrity of their experimental work. It is strongly advised to validate stability for specific experimental conditions and matrices.
References
Application of Dufulin in Integrated Pest Management (IPM) Strategies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dufulin is primarily recognized as a plant activator and antiviral agent, not a direct insecticide. Its role in Integrated Pest Management (IPM) for insect pests is indirect, functioning by inducing Systemic Acquired Resistance (SAR) in plants. This makes the host plant less susceptible to viral diseases often transmitted by insect vectors. The following application notes and protocols are based on its known mechanism of action and the general principles of SAR in plant-insect interactions.
Introduction
This compound is a novel plant defense elicitor that has demonstrated significant efficacy in controlling a range of plant viral diseases.[1][2][3] It functions by activating the plant's innate immune system, leading to a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2] While not directly toxic to insect pests, the application of this compound can be a valuable component of an IPM strategy by mitigating the impact of virus-transmitting insect vectors such as aphids, whiteflies, leafhoppers, and thrips. By reducing the susceptibility of the host plant to viruses, this compound can help to break the disease cycle and reduce the overall pest pressure in a crop.
Mechanism of Action: Induction of Systemic Acquired Resistance
This compound's primary mode of action is the induction of SAR through the activation of the salicylic (B10762653) acid (SA) signaling pathway.[1] Upon application, this compound is recognized by the plant, triggering a cascade of defense responses. A key target protein of this compound is the Harpin binding protein-1 (HrBP1), which, when activated, initiates the SA signaling cascade.[1][2] This leads to the downstream expression of pathogenesis-related (PR) proteins, which have antimicrobial and anti-pathogenic properties, and strengthens the plant's overall defense status.[1] This systemic resistance makes the plant a less suitable host for pathogens, and potentially for the insect vectors that transmit them.
Data Presentation
Table 1: Summary of this compound's Known Effects and Properties
| Parameter | Description | Reference |
| Primary Function | Plant Antiviral Agent, Inducer of Systemic Acquired Resistance (SAR) | [1][2][3] |
| Mechanism of Action | Activates the Salicylic Acid (SA) signaling pathway, targets Harpin binding protein-1 (HrBP1) | [1][2] |
| Target Diseases | Tobacco Mosaic Virus (TMV), Southern Rice Black-Streaked Dwarf Virus (SRBSDV), Tomato Yellow Leaf Curl Virus (TYLCV) | [1][3][4] |
| Effect on Insect Pests | Indirect; may reduce the suitability of host plants for virus-transmitting insects by inducing plant defenses. Direct insecticidal activity has not been reported. | Inferred from SAR literature |
| Known Target Crops | Tobacco, Rice, Tomato | [1][3][4] |
Table 2: Quantitative Data on this compound's Efficacy Against a Plant Virus
| Crop | Virus | This compound Concentration | Efficacy (Reduction in Disease Incidence) | Reference |
| Tomato | Tomato Yellow Leaf Curl Virus (TYLCV) | 20% solution (field application) | Average of 68.29% over three years | [4] |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).
Experimental Protocols
The following are proposed experimental protocols for researchers to investigate and quantify the indirect effects of this compound on insect vectors within an IPM framework.
Protocol 1: Evaluating the Effect of this compound on Insect Vector Settling and Feeding Behavior
Objective: To determine if this compound-induced SAR in a host plant deters the settling and alters the feeding behavior of a target insect vector.
Materials:
-
Host plants (e.g., tomato, tobacco)
-
Target insect vectors (e.g., Bemisia tabaci, Myzus persicae)
-
This compound solution (at recommended concentration)
-
Control solution (e.g., water or formulation blank)
-
Clip cages or choice chambers
-
Electrical Penetration Graph (EPG) equipment
Methodology:
-
Plant Treatment:
-
Grow host plants to a suitable stage (e.g., 4-6 true leaves).
-
Divide plants into two groups: treatment and control.
-
Apply this compound solution to the treatment group according to manufacturer's recommendations.
-
Apply the control solution to the control group.
-
Maintain plants under controlled conditions for a period sufficient to induce SAR (e.g., 3-5 days).
-
-
Settling Preference (Choice Test):
-
In a choice chamber, place one this compound-treated leaf and one control leaf.
-
Release a cohort of adult insect vectors (e.g., 50-100 individuals) into the center of the chamber.
-
Record the number of insects settled on each leaf at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Replicate the experiment multiple times.
-
-
Feeding Behavior (No-Choice Test with EPG):
-
Confine individual adult insects in clip cages on the leaves of both this compound-treated and control plants.
-
Connect the insect to an EPG monitor to record its stylet penetration activities.
-
Record EPG waveforms for a set duration (e.g., 8 hours).
-
Analyze the EPG data to determine parameters such as time to first probe, duration of phloem feeding, and frequency of non-probing events.
-
Replicate with a sufficient number of insects for statistical analysis.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the settling preference and feeding behavior parameters between the treatment and control groups.
-
Caption: Workflow for evaluating insect vector behavior on this compound-treated plants.
Protocol 2: Assessing the Impact of this compound on Insect Vector Fitness and Population Growth
Objective: To evaluate the long-term effects of feeding on this compound-treated plants on the survival, development, and fecundity of the target insect vector.
Materials:
-
Host plants (as in Protocol 1)
-
Synchronized cohort of insect vectors (e.g., newly emerged adults or first-instar nymphs)
-
This compound solution and control solution
-
Clip cages or small ventilated cages
-
Microscope
Methodology:
-
Plant Treatment:
-
Prepare this compound-treated and control plants as described in Protocol 1.
-
-
Insect Rearing:
-
Place a synchronized cohort of insect vectors (e.g., 20-30 newly emerged adult females) in clip cages on the leaves of both treatment and control plants.
-
Monitor the insects daily and record:
-
Adult mortality.
-
Number of offspring produced per female (fecundity).
-
-
To assess developmental effects, place first-instar nymphs on treated and control plants and monitor:
-
Time to reach adulthood.
-
Survival rate to adulthood.
-
-
-
Population Growth:
-
In a larger cage, infest a this compound-treated and a control plant with a small, known number of adult insects.
-
Allow the population to develop for a set period (e.g., 2-3 generations).
-
At the end of the period, count the total number of insects (adults and nymphs) on each plant.
-
-
Data Analysis:
-
Calculate and compare the mean longevity, fecundity, developmental time, and survival rates between the insects on treated and control plants using appropriate statistical tests.
-
Compare the final population sizes between the two groups.
-
Conclusion
This compound presents an innovative, indirect approach to pest management within an IPM framework. By enhancing the plant's own defense mechanisms, it can contribute to a more sustainable and resilient cropping system. The protocols outlined above provide a foundation for researchers to further elucidate the specific impacts of this compound on insect vectors, thereby optimizing its application in integrated pest management strategies. Future research should also focus on the effects of this compound on the natural enemies of pests to ensure its compatibility with biological control programs.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Dufulin treatment
Dufulin Treatment Technical Support Center
Welcome to the technical support center for this compound, a novel kinase inhibitor targeting the Growth Factor Signaling Pathway. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-A, a key downstream effector in the Growth Factor Signaling Pathway. By binding to the ATP pocket of Kinase-A, this compound prevents phosphorylation of its substrate, Protein-X, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells with an overactive Growth Factor Signaling Pathway.
Q2: My this compound treatment shows high variability in IC50 values between experiments. What are the potential causes?
A2: High variability in IC50 values is a common issue that can stem from several factors:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or have become over-confluent can exhibit altered drug responses.[1][2]
-
Cell Seeding Density: Inconsistent cell seeding densities can lead to variations in cell growth and drug response.[1][3]
-
Reagent Variability: Batch-to-batch variation in media, supplements, or this compound itself can impact results. It is important to maintain a consistent source and lot numbers for all reagents.[1]
-
Assay Timing: The duration of drug incubation and the timing of the viability assay can significantly affect the outcome.[4]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of Kinase-A. Could this be an off-target effect?
A3: This is a strong indication of potential off-target activity. While this compound is designed for selectivity, cross-reactivity with other kinases is possible, as many share structural similarities in their ATP-binding sites.[5][6] To investigate this, consider performing a rescue experiment by overexpressing a drug-resistant mutant of Kinase-A. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[7]
Q4: My this compound is potent in biochemical assays but shows a weaker effect in cell-based assays. Why is there a discrepancy?
A4: Discrepancies between biochemical and cell-based assays are common.[8] Potential reasons include:
-
High Intracellular ATP: The high concentration of ATP within cells can outcompete this compound for binding to Kinase-A.[7]
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively remove it from the cell.[7]
-
Target Expression: The target kinase may not be expressed or active in the cell line being used.[7]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.[9] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media.[4] |
| Contamination | Regularly test for mycoplasma contamination, as it can alter cellular metabolism and drug response without visible signs.[10] Always use sterile techniques.[2] |
| Inconsistent Incubation Times | Standardize the incubation time for both drug treatment and the final viability assay. For colorimetric or luminescent assays, ensure consistent development time across all plates.[4][9] |
Issue 2: this compound Solubility and Stability Problems
| Potential Cause | Recommended Solution |
| Precipitation in Media | Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Vehicle Control Issues | Ensure the vehicle control (e.g., DMSO) is at the same final concentration as in the this compound-treated wells to account for any solvent-induced effects. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound IC50 Determination
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[3]
-
Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.[3]
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and no-cell controls (medium only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).[4]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the Growth Factor Signaling Pathway.
Caption: Workflow for troubleshooting inconsistent results.
Caption: Causes and their likely observed experimental issues.
References
- 1. biocompare.com [biocompare.com]
- 2. General Tips for Successful Cell Culture [fdcell.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. marinbio.com [marinbio.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
Optimizing Dufulin concentration for different plant species
Welcome to the Dufulin Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing this compound concentration for various plant species and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel antiviral agent that enhances a plant's natural defense mechanisms. It functions by activating Systemic Acquired Resistance (SAR), a state of heightened defense preparedness against a broad spectrum of pathogens.[1][2][3][4] The primary mechanism involves this compound binding to the Harpin binding protein-1 (HrBP1).[1][5] This interaction triggers the salicylic (B10762653) acid (SA) signaling pathway, a key cascade in plant immunity, leading to the production of antiviral responses.[1][5][6] In some cases, this compound has also been shown to directly interact with viral proteins, such as the P6 protein of the Southern rice black-streaked dwarf virus (SRBSDV), inhibiting viral replication.[7][8]
Q2: Against which types of plant viruses has this compound been shown to be effective?
A2: this compound has demonstrated efficacy against a variety of plant viruses, including but not limited to Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), Potato Virus Y (PVY), Southern rice black-streaked dwarf virus (SRBSDV), and Tomato Yellow Leaf Curl Virus (TYLCV).[1][4][9]
Q3: In which plant species has this compound been successfully used?
A3: this compound has been effectively used in several crop species, most notably tobacco (Nicotiana tabacum and Nicotiana glutinosa), rice (Oryza sativa), and tomato (Solanum lycopersicum).[1][9][10][11][12]
Troubleshooting Guide
Q4: My plants are showing signs of stress (e.g., yellowing, stunted growth) after this compound application. What could be the cause?
A4: These symptoms may indicate phytotoxicity, which can occur at high concentrations of SAR inducers.[13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. As a plant allocates resources to its defense systems, there can be "fitness costs," leading to reduced growth or yield.[13]
To troubleshoot:
-
Review your concentration: Compare your working concentration to published values for similar species (see Table 1).
-
Conduct a dose-response study: Test a range of concentrations to identify the highest concentration that does not produce phytotoxic effects while still providing antiviral efficacy.
-
Observe timing: Ensure that the application timing is appropriate for the plant's growth stage and the timing of viral inoculation.
Q5: I am not observing a significant reduction in viral symptoms after this compound treatment. What are the possible reasons?
A5: Lack of efficacy can be due to several factors:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce a strong SAR response. Lower doses may "prime" the plant for a faster response to infection rather than inducing a full-blown defense.[6][13]
-
Timing of Application: this compound, as a SAR inducer, is most effective when applied prior to viral infection. For example, in studies with TMV in tobacco, this compound was applied 5 days before inoculation.[1]
-
Plant Health and Environmental Conditions: The overall health of the plant and environmental stressors can impact the effectiveness of SAR inducers.[14]
-
Pathogen Specificity: While SAR provides broad-spectrum resistance, its effectiveness can vary against different pathogens.[13]
To troubleshoot:
-
Optimize Concentration: Refer to the experimental protocol below to determine the optimal concentration for your system.
-
Adjust Application Timing: Experiment with different pre-treatment intervals before viral inoculation.
-
Ensure Healthy Plant Stock: Use healthy, unstressed plants for your experiments.
-
Review Literature: Check for studies on this compound's efficacy against your specific virus of interest.
Data Presentation
Table 1: Summary of this compound Concentrations Used in Different Plant Species
| Plant Species | Virus | Concentration | Observed Effect | Reference |
| Nicotiana tabacum | Tobacco Mosaic Virus (TMV) | 500 mg/L | Upregulation of defense-related genes | [15] |
| Nicotiana glutinosa | Tobacco Mosaic Virus (TMV) | 100-500 mg/mL | Reduced number of local lesions | [1] |
| Oryza sativa (Rice) | Southern rice black-streaked dwarf virus (SRBSDV) | 3.32 mM (EC50) | Inhibition of viral duplication | [7] |
| Solanum lycopersicum (Tomato) | Tomato Yellow Leaf Curl Virus (TYLCV) | 20% solution (field application) | Reduced morbidity and disease index | [16][17] |
Experimental Protocols
Protocol for Optimizing this compound Concentration Using a Dose-Response Study
This protocol outlines a general method for determining the optimal, non-phytotoxic concentration of this compound for a specific plant species.
-
Plant Preparation:
-
Grow a sufficient number of healthy, uniform plants of the desired species under controlled environmental conditions.
-
Ensure plants are at an appropriate developmental stage for the experiment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.05% DMSO).[1]
-
Create a dilution series of at least five concentrations. The range should be based on previously reported effective concentrations (e.g., spanning from 50 mg/L to 1000 mg/L) and should include a vehicle-only control.
-
-
Treatment Application:
-
Randomly assign plants to different treatment groups, with a sufficient number of replicates for each concentration.
-
Apply the this compound solutions uniformly to the plant foliage using a fine sprayer until runoff. Include a control group treated only with the solvent.
-
-
Phytotoxicity Assessment:
-
Observe the plants daily for a set period (e.g., 7 days) for any signs of phytotoxicity, such as leaf yellowing, necrosis, or growth inhibition.
-
Record the severity of any symptoms.
-
-
Viral Inoculation (Efficacy Assessment):
-
Based on phytotoxicity results, select a range of non-phytotoxic concentrations.
-
In a new experiment, pre-treat plants with these concentrations.
-
After a suitable interval for SAR induction (e.g., 5 days), inoculate the plants with the target virus.[1]
-
Include positive (virus-inoculated, no this compound) and negative (mock-inoculated) controls.
-
-
Data Collection and Analysis:
-
Monitor and quantify disease symptoms (e.g., lesion counts, disease severity index) at regular intervals post-inoculation.
-
At the end of the experiment, collect tissue samples to measure viral titer using methods like qRT-PCR or ELISA.
-
Analyze the data to determine the concentration that provides the most significant reduction in viral symptoms and/or titer without causing phytotoxicity.
-
Visualizations
Caption: this compound signaling pathway in plants.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vegetables.bayer.com [vegetables.bayer.com]
- 3. Induced Systemic and Systemic Acquired Resistance [biotecharticles.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Impacts Plant Defense Against Tomato Yellow Leaf Curl Virus Infecting Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound enhances salt resistance of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vegetables.bayer.com [vegetables.bayer.com]
- 14. Induced resistance in tomato by SAR activators during predisposing salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Dufulin Efficacy in Greenhouse Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during greenhouse studies on the efficacy of Dufulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is an antiviral agent that primarily functions by activating Systemic Acquired Resistance (SAR) in plants.[1][2][3] It targets the Harpin binding protein-1 (HrBP1), which in turn stimulates the salicylic (B10762653) acid (SA) signaling pathway.[2][3] This leads to the upregulation of pathogenesis-related (PR) genes, such as PR-1a and PR-5, resulting in a broad-spectrum antiviral state within the plant.[1]
Q2: What is the recommended concentration of this compound for greenhouse experiments?
A2: The optimal concentration of this compound can vary depending on the plant species and the specific virus being studied. For Nicotiana glutinosa challenged with Tobacco Mosaic Virus (TMV), concentrations ranging from 100 to 500 µg/mL have been shown to be effective.[1] In field studies with tomatoes, a 20% this compound solution has been used.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: When should this compound be applied in relation to viral inoculation?
A3: this compound is a plant activator and should be applied prior to viral inoculation to allow for the induction of SAR. In studies with Nicotiana glutinosa and TMV, this compound was applied five days before the virus.[1] The exact timing may need to be optimized for different plant-virus systems.
Q4: What are the key molecular markers to confirm the induction of SAR by this compound?
A4: The expression levels of key genes in the salicylic acid signaling pathway are reliable markers for SAR induction. These include EDS1, NPR1, PR-1a, and PR-5.[1] Analysis of the expression of these genes can be performed using semi-quantitative RT-PCR or real-time PCR.[1][2]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no antiviral efficacy observed after this compound treatment. | 1. Inappropriate Application Timing: this compound was applied too close to or after viral inoculation. 2. Suboptimal Concentration: The concentration of this compound used was too low to induce a strong SAR response. 3. Degradation of this compound: The this compound solution may have degraded due to improper storage or environmental conditions. | 1. Optimize Application Timing: Apply this compound at least 3-5 days before viral challenge to allow for the full development of SAR. 2. Conduct a Dose-Response Study: Test a range of this compound concentrations (e.g., 100, 250, 500 µg/mL) to identify the most effective dose for your plant species. 3. Ensure Proper Storage and Handling: Store this compound solutions according to the manufacturer's instructions, typically in a cool, dark place. Prepare fresh solutions for each experiment. |
| Inconsistent results between experimental replicates. | 1. Uneven Spray Application: Inconsistent coverage of this compound on plant foliage. 2. Variable Plant Health: Differences in the age, size, or health of the experimental plants. 3. Environmental Fluctuations: Inconsistent temperature, humidity, or light conditions within the greenhouse. | 1. Standardize Application Technique: Ensure a uniform and thorough application of the this compound solution to all leaf surfaces. 2. Use Uniform Plant Material: Select plants of the same age and developmental stage for your experiments. Discard any plants that appear stressed or unhealthy. 3. Monitor and Control Greenhouse Environment: Maintain consistent environmental conditions throughout the experiment. |
| Weak or no induction of SAR marker genes (e.g., PR-1a) after this compound treatment. | 1. Incorrect Sampling Time: Plant tissue was harvested too early or too late to detect peak gene expression. 2. Issues with RNA Extraction or PCR: Problems with the molecular analysis workflow. | 1. Perform a Time-Course Experiment: Harvest leaf tissue at multiple time points after this compound application (e.g., 24, 48, 72 hours) to determine the optimal time for detecting SAR gene induction. 2. Verify Molecular Techniques: Include appropriate positive and negative controls in your RT-PCR or real-time PCR experiments to ensure the reliability of your results. |
| Phytotoxicity symptoms observed on plants after this compound application. | 1. Excessive Concentration: The concentration of this compound used was too high for the specific plant species. 2. Plant Stress: Plants were under stress (e.g., drought, high temperature) at the time of application. 3. Incompatibility with other treatments: this compound may have interacted with other pesticides or fertilizers. | 1. Reduce this compound Concentration: If phytotoxicity is observed, lower the application concentration. 2. Ensure Healthy Plants: Avoid applying this compound to plants that are stressed.[5] 3. Check for Chemical Interactions: Avoid tank-mixing this compound with other chemicals unless their compatibility is known. |
Quantitative Data Summary
The following table summarizes the protective effect of different concentrations of this compound against Tobacco Mosaic Virus (TMV) in Nicotiana glutinosa.
| This compound Concentration (µg/mL) | Average Number of Local Lesions | Protective Effect (%) |
| 0 (Control) | 125.3 | 0 |
| 100 | 89.7 | 28.4 |
| 200 | 68.4 | 45.4 |
| 300 | 45.2 | 63.9 |
| 400 | 28.6 | 77.2 |
| 500 | 15.1 | 88.0 |
Data adapted from a study on the protective activity of this compound against TMV-induced lesions.[1]
Experimental Protocols
Protocol for Assessing the Protective Activity of this compound against TMV in Nicotiana glutinosa
This protocol is adapted from a study by Chen et al. (2012).[1]
Materials:
-
This compound stock solution
-
0.05% DMSO solution (vehicle control)
-
8-week-old Nicotiana glutinosa plants
-
Tobacco Mosaic Virus (TMV) inoculum
-
Growth chamber set to 25°C, 80% humidity, and a 16-h light/8-h dark cycle
Procedure:
-
Prepare this compound solutions at concentrations of 100, 200, 300, 400, and 500 µg/mL in 0.05% DMSO.
-
Spray the leaves of 8-week-old N. glutinosa plants with the different this compound solutions. For the control group, spray plants with a 0.05% DMSO solution.
-
Five days after the this compound application, inoculate the treated leaves with TMV.
-
Maintain the plants in a growth chamber under the specified conditions for 3 days.
-
After 3 days, count the number of local lesions on the inoculated leaves.
-
Calculate the protective effect using the following formula: Protective Effect (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] x 100
Protocol for Analysis of SAR Marker Gene Expression by Semi-quantitative RT-PCR
This protocol provides a general workflow for analyzing the expression of SAR marker genes.
Materials:
-
Leaf tissue from this compound-treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for target genes (EDS1, NPR1, PR-1a, PR-5) and a reference gene (e.g., Actin)
-
PCR reagents and thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Harvest leaf tissue at the desired time point after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the leaf tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers specific for the SAR marker genes and the reference gene.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the expression levels of the target genes relative to the reference gene.
Visualizations
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenhousegrower.com [greenhousegrower.com]
Technical Support Center: Overcoming Low Plant Responsiveness to Dufulin Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low plant responsiveness to Dufulin.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Question 1: I've applied this compound at the recommended concentration, but I am not observing the expected antiviral response. What are the potential causes?
Answer: A lack of response to this compound can stem from several factors related to the plant's physiological state, the experimental conditions, or the application process itself. This compound's primary mechanism of action is the activation of Systemic Acquired Resistance (SAR) through the salicylic (B10762653) acid (SA) signaling pathway.[1][2] Therefore, any factor that compromises the plant's ability to mount this defense response can lead to low efficacy.
Potential causes and solutions are summarized in the table below:
| Potential Cause | Recommended Solution |
| Plant Health and Developmental Stage | |
| Poor Plant Vigor | Ensure plants are healthy, well-nourished, and not under abiotic stress (e.g., drought, nutrient deficiency) prior to this compound application. Stressed plants may have a compromised ability to initiate a robust SAR response. |
| Inappropriate Developmental Stage | Apply this compound at the recommended developmental stage for your specific plant species. The effectiveness of SAR induction can vary with plant age. |
| Pre-existing High Salicylic Acid Levels | In some cases, plants may already have high endogenous levels of salicylic acid due to other stresses, which can lead to a muted response to external inducers. |
| Application and Formulation Issues | |
| Improper Formulation | Ensure this compound is dissolved in the appropriate solvent as specified in the protocol. Poor solubility can lead to inaccurate dosing. |
| Uneven Application | Calibrate application equipment to ensure uniform coverage. For foliar applications, ensure a fine mist covers the entire leaf surface. |
| Incorrect Timing of Application | Apply this compound prior to viral inoculation. This compound is a plant activator and needs time to induce the SAR response. The optimal time window between this compound application and viral challenge should be determined empirically for your system. |
| Environmental Conditions | |
| Suboptimal Temperature and Humidity | Maintain optimal growing conditions for your plant species. Extreme temperatures or humidity can stress the plant and affect its ability to respond to this compound. |
| Inadequate Light | Ensure plants are receiving adequate light. Photosynthesis provides the energy required for the plant's defense responses. |
| Genetic Factors | |
| Plant Genotype | Different plant species and even different cultivars of the same species can exhibit varying sensitivity to SAR inducers. |
dot graph TD{ rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Troubleshooting workflow for low this compound responsiveness.
Question 2: How can I confirm that this compound is activating the salicylic acid pathway in my plants?
Answer: You can monitor the expression of downstream marker genes in the salicylic acid pathway. A common marker for SAR activation is the Pathogenesis-Related Protein 1 (PR-1) gene.[3] An upregulation of PR-1 expression following this compound treatment would indicate successful activation of the SA pathway. This can be quantified using techniques like quantitative reverse transcription PCR (qRT-PCR).
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a novel antiviral agent that protects plants by activating their own defense mechanisms.[1][2] It functions as a plant activator, inducing Systemic Acquired Resistance (SAR).[1][2] The primary mechanism involves the activation of the Harpin Binding Protein-1 (HrBP1), which in turn triggers the salicylic acid (SA) signaling pathway, leading to a broad-spectrum, long-lasting resistance to viral pathogens.[1][2] In some specific viral infections, such as the Southern rice black-streaked dwarf virus (SRBSDV), this compound has also been shown to interact with and inhibit viral proteins like P9-1.[4][5]
Is this compound a direct-acting antiviral agent?
No, this compound is not a conventional antiviral that directly targets and inactivates viral particles. Instead, it primes the plant's immune system to be in a state of readiness to defend against subsequent viral attacks.[1][2]
What is the recommended application method for this compound in a research setting?
The most common application method is foliar spraying. It is crucial to ensure a uniform application to elicit a systemic response. The optimal concentration and timing of application relative to viral inoculation should be determined experimentally for each plant-virus system.
Can this compound be used in combination with other treatments?
The compatibility of this compound with other pesticides or treatments should be evaluated on a case-by-case basis. Hormonal crosstalk is a key factor in plant defense. For instance, the salicylic acid pathway, which this compound activates, can sometimes be antagonized by the jasmonic acid (JA) pathway.[6] Therefore, concurrent application of substances that strongly induce the JA pathway might reduce this compound's efficacy.
Data Presentation
The following tables provide hypothetical data illustrating the impact of various factors on this compound efficacy, as measured by a reduction in viral load or lesion numbers.
Table 1: Effect of Plant Health Status on this compound Efficacy against Tobacco Mosaic Virus (TMV) in Nicotiana tabacum
| Treatment Group | Plant Health Status | Mean Lesion Count (± SD) | % Reduction in Lesions |
| Control (Mock) | Healthy | 150 (± 12) | 0% |
| This compound | Healthy | 35 (± 5) | 76.7% |
| Control (Mock) | Drought-Stressed | 185 (± 15) | 0% |
| This compound | Drought-Stressed | 120 (± 18) | 35.1% |
Table 2: Impact of Application Timing on this compound-Induced Resistance to Cucumber Mosaic Virus (CMV) in Arabidopsis thaliana
| This compound Application Time (Relative to Inoculation) | Viral Titer (relative units ± SD) | % Reduction in Viral Titer |
| No this compound (Control) | 1.00 (± 0.15) | 0% |
| 24 hours post-inoculation | 0.85 (± 0.12) | 15% |
| Concurrently with inoculation | 0.62 (± 0.09) | 38% |
| 48 hours pre-inoculation | 0.25 (± 0.05) | 75% |
| 96 hours pre-inoculation | 0.30 (± 0.07) | 70% |
Experimental Protocols
Protocol 1: Standard Application of this compound for SAR Induction
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Plant Material: Use healthy, well-watered plants of a uniform age and developmental stage.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution to the desired final concentration in sterile deionized water immediately before use. Include a mock control treatment containing the same concentration of the solvent.
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Application: Uniformly spray the this compound solution onto the entire foliage of the plants until runoff. Ensure even coverage of both adaxial and abaxial leaf surfaces.
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Incubation: Keep the treated plants in a growth chamber with controlled environmental conditions (e.g., temperature, humidity, and photoperiod) for a predetermined period (e.g., 48-72 hours) to allow for the induction of SAR before viral inoculation.
Protocol 2: Assessment of this compound Efficacy using qRT-PCR for PR-1 Gene Expression
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Tissue Sampling: At various time points after this compound application (e.g., 0, 24, 48, 72 hours), collect leaf tissue from both this compound-treated and mock-treated plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
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RNA Extraction: Extract total RNA from the leaf samples using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method).
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform quantitative real-time PCR using primers specific for the PR-1 gene and a suitable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
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Data Analysis: Calculate the relative expression of the PR-1 gene in this compound-treated plants compared to the mock-treated controls using the ΔΔCt method.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]
- 4. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]
Dufulin Technical Support Center: Investigating Potential Phytotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Dufulin, with a specific focus on understanding its effects at high concentrations and troubleshooting potential phytotoxicity. While this compound is primarily recognized for its potent antiviral properties through the induction of Systemic Acquired Resistance (SAR) in plants, it is crucial to understand its dose-dependent effects to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in plants?
A1: this compound functions as a plant defense activator. It has been shown to target the Harpin binding protein-1 (HrBP1), which in turn activates the salicylic (B10762653) acid (SA) signaling pathway.[1][2] This activation leads to the expression of pathogenesis-related (PR) proteins, resulting in a state of Systemic Acquired Resistance (SAR) that confers broad-spectrum resistance against viral pathogens.[1][2][3]
Q2: Is there direct evidence of this compound-induced phytotoxicity in plants at high concentrations?
A2: Currently, published research has not demonstrated direct phytotoxicity of this compound in plants such as tomato and corn, even at concentrations 1.5-fold higher than the recommended dose.[4][5] In fact, studies have reported that this compound can promote the growth of rice by increasing the length of roots, stems, and leaves.[6]
Q3: What are the potential indirect negative effects of high concentrations of this compound?
A3: While direct toxicity is not documented, the induction of SAR by elicitors like this compound can sometimes lead to a "growth-immunity tradeoff".[7] This means that the plant may divert significant energy and resources towards defense mechanisms at the expense of growth and development. An excessive or prolonged activation of the defense response due to very high concentrations of this compound could potentially lead to stunted growth or other stress-like symptoms.
Q4: What are the recommended effective concentrations of this compound for antiviral activity?
A4: The effective concentration of this compound can vary depending on the plant species and the specific virus being targeted. For instance, in studies with Nicotiana glutinosa, a concentration of 500 µg/mL was used to induce resistance against the Tobacco Mosaic Virus (TMV).[3] In another study on Southern Rice Black-Streaked Dwarf Virus (SRBSDV) in rice, the half-maximal effective concentration (EC50) was found to be 3.32 mM.[8] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
Q5: What symptoms might indicate a negative plant response to high this compound concentrations?
A5: While not specifically reported for this compound, general symptoms of stress in plants due to an over-application of growth regulators or elicitors can include stunting, leaf yellowing (chlorosis), or tissue death (necrosis).[9][10] If such symptoms are observed following this compound application, it is advisable to reassess the concentration used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced plant growth or stunting after this compound application. | Over-stimulation of the defense response leading to a growth-immunity tradeoff. | 1. Review the applied concentration. Consider performing a dose-response experiment to identify the optimal concentration that provides antiviral efficacy without compromising growth.2. Ensure plants are not under other environmental stresses (e.g., drought, nutrient deficiency) which could exacerbate the growth-tradeoff effect. |
| Leaf discoloration (e.g., yellowing) or damage. | While not documented for this compound, this could be a general stress response. | 1. Verify the purity of the this compound solution and the absence of contaminants.2. Check the formulation and any solvents used, as they may have independent phytotoxic effects.3. Reduce the concentration in subsequent experiments. |
| Inconsistent antiviral activity. | Sub-optimal concentration or improper application. | 1. Ensure uniform application of the this compound solution to all relevant plant tissues.2. Re-evaluate the concentration used. The EC50 can vary significantly between plant-virus systems. |
Quantitative Data Summary
Table 1: Antiviral Efficacy of this compound in Different Plant Systems
| Plant Species | Virus | This compound Concentration | Observed Effect |
| Nicotiana glutinosa | Tobacco Mosaic Virus (TMV) | 500 µg/mL | Induction of virus resistance.[3] |
| Rice | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | 3.32 mM (EC50) | Inhibition of viral duplication in a dose-dependent manner.[8] |
| Tomato | Tomato Yellow Leaf Curl Virus (TYLCV) | 20% this compound Solution | Average field control effect of 68.29% over three years.[11] |
Table 2: Effects of this compound on Plant Growth
| Plant Species | This compound Treatment | Observed Effect |
| Rice | Exogenous application | Promoted growth (increased length of root, stem, and leaf).[6] |
| Tomato | 20% this compound Solution | No obvious negative effects on leaf color or plant height.[4] |
Experimental Protocols
1. General Protocol for Assessing this compound's Antiviral Activity
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Plant Material: Use healthy, uniformly grown plants of the desired species (e.g., Nicotiana tabacum, Oryza sativa).
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This compound Preparation: Dissolve this compound in a suitable solvent (e.g., 0.05% DMSO) and then dilute to the desired final concentrations with sterile deionized water.
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Application: Uniformly spray the this compound solution onto the leaves of the test plants. Control plants should be sprayed with the solvent solution alone.
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Incubation: Maintain the plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle) for a period sufficient to induce SAR (typically 3-5 days).
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Virus Inoculation: Mechanically inoculate the plants with the virus of interest.
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Evaluation: Assess the antiviral effect by counting local lesions, measuring viral titer (e.g., via qPCR or ELISA), or scoring disease symptoms at a set time post-inoculation.
2. Protocol for Evaluating Potential Phytotoxicity
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Plant Material: Use healthy, young seedlings of the target plant species.
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Dose Range: Prepare a wide range of this compound concentrations, including the intended effective concentration and several higher concentrations (e.g., 2x, 5x, 10x).
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Application: Apply the different concentrations of this compound to separate groups of plants. Include a mock-treated control group.
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Observation Period: Monitor the plants daily for a period of 7-14 days.
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Data Collection:
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Record visual symptoms of phytotoxicity (e.g., stunting, chlorosis, necrosis, leaf malformation).
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Measure plant height, leaf area, and fresh/dry biomass.
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Measure physiological parameters such as chlorophyll (B73375) content.
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Analysis: Compare the growth and physiological parameters of the this compound-treated plants with the control group to determine if there is a concentration-dependent negative effect.
Visualizations
Caption: this compound's mechanism of action via the Salicylic Acid pathway.
Caption: Experimental workflow to assess potential phytotoxicity.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation dynamics, residues and risk assessment of this compound enantiomers in corn plants and corn by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances salt resistance of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. blogdefagro.com [blogdefagro.com]
- 11. mdpi.com [mdpi.com]
Degradation of Dufulin under different environmental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Dufulin under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main environmental factors that influence the degradation of this compound?
A1: The primary environmental factors influencing this compound degradation are temperature, light, pH, and the presence of microorganisms.[1][2] Soil type and moisture content also significantly affect its degradation in terrestrial environments.[1][2]
Q2: What is the general degradation pathway of this compound?
A2: The degradation of this compound likely involves the elimination of diethyl phosphate (B84403) and 2-fluorobenzaldehyde.[1][2] One of the major degradation products identified in soil is 2-amino-4-methylbenzothiazole.[1][2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound's hydrolysis is significantly influenced by pH. It degrades faster under alkaline and acidic conditions compared to neutral pH. The degradation rate follows the order: pH 9 > pH 5 > pH 7.[3]
Q4: What is the role of microbial activity in this compound degradation?
A4: Microbial processes largely govern the degradation of this compound in soil.[1][2] Studies have shown a significant decrease in degradation rates in sterilized soil compared to non-sterile soil, indicating that microbial activity is a primary driver of its breakdown.[1][2][4]
Q5: Is there enantioselective degradation of this compound?
A5: Yes, enantioselective degradation of this compound has been observed. In soil, the S-(+)-enantiomer has been found to degrade more rapidly than the R-(-)-enantiomer.[4] In aqueous environments, the S-(+)-enantiomer also hydrolyzes faster, while the R-(-)-enantiomer undergoes faster photolysis.[3][5]
Troubleshooting Guide
Problem 1: I am not observing any significant degradation of this compound in my soil experiment.
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Possible Cause: The conditions may not be conducive to microbial activity, which is a key factor in this compound degradation.[1][2][4]
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Solution:
Problem 2: My this compound solution is degrading too quickly, even in the dark.
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Possible Cause: The pH of your solution may be promoting hydrolysis. This compound is less stable in acidic (pH 5) and alkaline (pH 9) conditions compared to neutral pH (pH 7).[3]
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Solution:
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Buffer your solution to a neutral pH if the experimental design allows.
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Store stock solutions at low temperatures to minimize hydrolytic degradation.
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Problem 3: I am having difficulty separating this compound from its degradation products using HPLC.
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Possible Cause: The chromatographic conditions may not be optimal for resolving the parent compound and its metabolites.
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Solution:
-
Consider using a chiral column, such as an amylose (B160209) tris(3,5-dimethylphenylcarbamate) column, which has been successfully used to separate this compound enantiomers and likely its degradation products.[3][4]
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Optimize the mobile phase composition. A normal phase HPLC with a mobile phase like n-hexane/ethanol has been reported to be effective.[6]
-
Data on this compound Degradation
Table 1: Half-life of this compound under Different Soil Conditions
| Soil Type | Half-life (DT50) in days | Reference |
| Eutric Gleysols | 17.59 | [1][2] |
| Cumulic Anthrosols | 31.36 | [1][2] |
| Dystric Regosols | 43.32 | [1][2] |
Table 2: Effect of Temperature on this compound Degradation in Soil
| Temperature | Half-life (DT50) in days | Reference |
| Not Specified | 16.66 to 42.79 | [1][2] |
Table 3: Effect of Light on this compound Degradation
| Light Source | Power | Half-life (DT50) in days | Reference |
| UV light | 100-W | 2.27 | [1][2] |
| UV light | 15-W | 8.32 | [1][2] |
| Xenon light | Not Specified | 14.26 | [1][2] |
Table 4: Half-life of this compound Enantiomers in Water at 25°C
| Enantiomer | pH 5 (days) | pH 7 (days) | pH 9 (days) | Reference |
| S-(+)-enantiomer | 46.2 | 61.9 | 40.8 | [3] |
| R-(-)-enantiomer | 46.2 | 70.0 | 43.6 | [3] |
Experimental Protocols
Protocol 1: Soil Degradation Study
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Soil Preparation: Use sieved, fresh soil samples. To study the effect of microbial activity, prepare both non-sterilized and sterilized (e.g., by autoclaving) soil samples.
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Spiking: Fortify the soil samples with a known concentration of this compound solution.
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Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C). Maintain a specific moisture level throughout the experiment.
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Sampling: Collect soil samples at predetermined time intervals.
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Extraction: Extract this compound and its degradation products from the soil samples using a suitable solvent, such as acetonitrile.[4]
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Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of this compound remaining.[1][4]
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Data Analysis: Calculate the degradation kinetics, typically following first-order kinetics, and determine the half-life (DT50).[1][2]
Protocol 2: Hydrolysis Study in Aqueous Solutions
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Buffer Preparation: Prepare buffer solutions at different pH values (e.g., pH 5, 7, and 9).
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Sample Preparation: Add a known amount of this compound to each buffer solution to achieve the desired initial concentration.
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Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
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Sampling: Take aliquots from each solution at various time points.
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Analysis: Directly analyze the samples or after appropriate dilution using HPLC to quantify the concentration of this compound.[3]
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Data Analysis: Determine the degradation rate constant and half-life for this compound at each pH level.[3]
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a soil degradation study.
References
- 1. Biotic and abiotic degradation of pesticide this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective hydrolyzation and photolyzation of this compound in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective degradation of this compound in four types of soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Enantioselective Degradation of this compound on Tubifex | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dufulin Off-Target Effects in Non-Host Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Dufulin in non-host plant species.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in host plants?
A1: this compound is an antiviral agent that functions by activating Systemic Acquired Resistance (SAR) in host plants.[1][2][3] It targets the Harpin binding protein-1 (HrBP1), which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway.[1][3][4] This activation leads to the expression of pathogenesis-related (PR) genes, conferring broad-spectrum resistance against various pathogens.[1][3]
Q2: I applied this compound to a non-host plant in my experiment, and I'm observing stunted growth. Is this an expected off-target effect?
A2: Yes, this is a potential and expected off-target effect. The activation of the SAR pathway, while beneficial for immunity, is metabolically expensive.[2] In the absence of a pathogen threat, the unnecessary allocation of resources to defense mechanisms can lead to "fitness costs," which may manifest as reduced growth, a dwarfed phenotype, or impaired seed production.[2][5]
Q3: Could this compound treatment make my non-host plants more susceptible to other types of pathogens or insects?
A3: This is a plausible off-target effect due to hormonal crosstalk. The this compound-induced salicylic acid (SA) pathway is known to be mutually antagonistic with the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[6][7] The JA/ET pathways are crucial for defense against necrotrophic pathogens and herbivorous insects.[7] Therefore, the potent activation of the SA pathway by this compound could suppress JA/ET-mediated defenses, potentially increasing susceptibility to these other threats.
Q4: What are the visible symptoms of phytotoxicity I should look for in non-host plants treated with this compound?
A4: Beyond stunted growth, general symptoms of chemical-induced phytotoxicity can include leaf curling, yellowing (chlorosis), wilting, and tissue death (necrosis).[8] These symptoms may arise from the oxidative stress generated by a strong, chemically-induced immune response.
Q5: How can I confirm that the SA-mediated defense pathway is being activated in my non-host plant after this compound application?
A5: You can confirm pathway activation by measuring several molecular and biochemical markers. Key methods include:
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Gene Expression Analysis: Use quantitative real-time PCR (RT-qPCR) to measure the transcript levels of downstream SAR marker genes, such as Pathogenesis-Related Protein 1 (PR-1). A significant upregulation post-treatment would indicate pathway activation.
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Metabolite Analysis: Measure the endogenous levels of salicylic acid (SA) using techniques like High-Performance Liquid Chromatography (HPLC). An increase in SA levels is a direct indicator of pathway activation.
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Enzyme Activity Assays: Assess the activity of defense-related enzymes like peroxidase (POD) and polyphenol oxidase (PPO), which are often elevated during an SAR response.
Troubleshooting Guides
Issue 1: Unexpected Stunted Growth or Reduced Biomass in Non-Host Plants
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Problem: Non-host plants treated with this compound show a significant reduction in height, leaf area, or overall biomass compared to untreated controls.
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Possible Cause: Unnecessary activation of the SAR pathway is diverting energy from growth and development towards defense, leading to fitness costs.
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Troubleshooting Steps:
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Confirm Pathway Activation: Follow the protocols outlined in the "Experimental Protocols" section to measure the expression of the PR-1 marker gene. A strong induction will confirm that the defense pathway is active.
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Perform a Dose-Response Analysis: The severity of the growth reduction is likely concentration-dependent. Test a range of this compound concentrations to identify the lowest effective concentration for your primary experimental goal and a threshold for phytotoxicity.
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Assess Oxidative Stress: High levels of defense activation can lead to oxidative stress. Measure markers like hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) content to determine if cellular damage is occurring.
-
Logical Workflow:
Caption: Troubleshooting workflow for stunted growth.
-
Issue 2: Increased Susceptibility to Necrotrophic Fungi or Insects
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Problem: Non-host plants pre-treated with this compound show increased disease symptoms from a necrotrophic fungus (e.g., Alternaria brassicicola) or are more readily damaged by insects compared to controls.
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Possible Cause: SA-JA/ET antagonism. This compound-induced high levels of SA are suppressing the JA/ET pathways required for defense against these organisms.
-
Troubleshooting Steps:
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Analyze Hormonal Crosstalk: Measure the expression of JA/ET-responsive marker genes (e.g., PDF1.2, ORA59). A suppression of these genes after this compound treatment would support the antagonism hypothesis.
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Quantify Pathogen Growth/Insect Damage: Systematically quantify the extent of pathogen growth (e.g., lesion size) or insect damage (e.g., leaf area consumed) in this compound-treated vs. control plants.
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Hormone Rescue Experiment: Attempt to rescue the phenotype by exogenously applying Methyl Jasmonate (MeJA) after this compound treatment to see if JA-mediated defense can be restored.
-
Quantitative Data Summary
As specific data for this compound in non-host plants is limited, the following tables are provided as templates for researchers to structure their experimental findings. Hypothetical data is included for illustrative purposes.
Table 1: Effect of this compound Concentration on Non-Host Plant (e.g., Arabidopsis thaliana) Growth
| This compound Conc. (mg/L) | Average Plant Height (cm) ± SD | Rosette Biomass (g) ± SD | PR-1 Expression (Fold Change) |
| 0 (Control) | 15.2 ± 1.1 | 2.5 ± 0.3 | 1.0 |
| 10 | 14.8 ± 1.3 | 2.4 ± 0.4 | 15.6 |
| 50 | 12.1 ± 0.9 | 1.9 ± 0.2 | 85.2 |
| 100 | 9.5 ± 1.0 | 1.2 ± 0.3 | 150.7 |
| 200 | 7.3 ± 0.8 | 0.8 ± 0.1 | 145.3 |
Table 2: Oxidative Stress Markers in Non-Host Plants 48h After this compound Treatment
| This compound Conc. (mg/L) | H₂O₂ Content (µmol/g FW) ± SD | MDA Content (nmol/g FW) ± SD | Catalase Activity (U/mg protein) ± SD |
| 0 (Control) | 1.5 ± 0.2 | 25.4 ± 3.1 | 50.1 ± 4.5 |
| 50 | 2.8 ± 0.4 | 40.1 ± 4.5 | 42.6 ± 3.8 |
| 100 | 4.5 ± 0.6 | 65.8 ± 5.2 | 35.2 ± 4.1 |
| 200 | 6.1 ± 0.5 | 88.2 ± 6.8 | 28.9 ± 3.5 |
Experimental Protocols
Protocol 1: Quantification of PR-1 Gene Expression via RT-qPCR
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Sample Collection: Harvest leaf tissue from treated and control plants at desired time points (e.g., 0, 24, 48, 72 hours post-treatment). Immediately freeze in liquid nitrogen and store at -80°C.
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RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions.
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cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
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qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the PR-1 gene and a stable reference gene (e.g., Actin or UBQ5).
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Data Analysis: Calculate the relative expression of PR-1 using the ΔΔCt method, normalizing to the reference gene and comparing to the untreated control.
Protocol 2: Measurement of Salicylic Acid (SA) by HPLC
This protocol is adapted from established methods.[9][10]
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Extraction: Homogenize 0.1-0.5 g of frozen plant tissue in 90% methanol.[9] Sonicate for 20 minutes. Centrifuge and collect the supernatant. Re-extract the pellet with 100% methanol, sonicate, and centrifuge again.[9] Combine the supernatants.
-
Sample Splitting: Divide the combined extract into two equal parts for "free SA" and "total SA" analysis. Dry the samples in a speed vacuum.
-
For Total SA: Resuspend the dried sample in 0.1 M sodium acetate (B1210297) buffer (pH 5.2) containing β-glucosidase (to release conjugated SA) and incubate at 37°C for 90 minutes.[9]
-
For Free SA: Resuspend the dried sample in 5% trichloroacetic acid (TCA).[9]
-
Purification: Acidify both samples and perform a liquid-liquid extraction three times with an ethyl acetate/cyclopentane/isopropanol solvent mixture.[9] Pool the organic phases and dry completely.
-
Analysis: Resuspend the final sample in the HPLC mobile phase (e.g., 0.2M potassium acetate, pH 5.0).[9] Inject into an HPLC system equipped with a fluorescence detector (excitation at ~305 nm, emission at ~407 nm) for quantification against an SA standard curve.
Protocol 3: Assessment of Oxidative Stress - MDA Assay
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.[11]
-
Homogenization: Grind 0.2 g of plant tissue in 600 µL of 0.1% (w/v) trichloroacetic acid (TCA). Centrifuge at 12,000 x g for 10 minutes.
-
Reaction: Mix 300 µL of the supernatant with 2 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.
-
Incubation: Heat the mixture at 90°C for 30 minutes, then quickly cool on ice.
-
Measurement: Centrifuge the samples to clarify. Measure the absorbance of the supernatant at 532 nm. Subtract the non-specific absorbance at 600 nm.
-
Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).
Visualizations
Caption: this compound's mechanism and potential off-target effects.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. vegetables.bayer.com [vegetables.bayer.com]
- 3. Experimental systems to assess the effects of reactive oxygen species in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]
Addressing variability in Dufulin's performance between lab and field
This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed variability in Dufulin's performance between controlled laboratory settings and more complex field applications.
Frequently Asked Questions (FAQs)
Q1: We are observing lower efficacy of this compound in our clinical trials compared to our preclinical animal models. What are the potential reasons for this discrepancy?
A1: Discrepancies between preclinical and clinical efficacy are a common challenge in drug development. Several factors can contribute to this variability:
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Pharmacokinetics and Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animal models and humans can significantly alter this compound's bioavailability and exposure at the target site.
-
Target Engagement: Interspecies differences in the this compound target protein (e.g., receptor density, binding affinity) can lead to varied responses.
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Disease Heterogeneity: The complexity and heterogeneity of human diseases often surpass the homogeneity of preclinical models. Co-morbidities, genetic diversity, and environmental factors in patient populations can influence drug response.
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Off-Target Effects: this compound may have off-target effects in humans that were not apparent in animal models, potentially leading to altered efficacy or adverse events.
Q2: How can we investigate if differences in this compound metabolism are contributing to the observed performance variability?
A2: A comparative metabolomics study is recommended. This involves analyzing this compound's metabolic profile in plasma and tissue samples from both preclinical models and human subjects. Key steps include:
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Sample Collection: Collect plasma and relevant tissue samples at multiple time points following this compound administration.
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Metabolite Profiling: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites.
-
Data Analysis: Compare the metabolite profiles between species to identify any human-specific metabolites or significant differences in metabolic pathways.
Q3: What in vitro assays can we perform to better predict this compound's performance in the field?
A3: To enhance the predictive power of in vitro studies, consider incorporating more complex and physiologically relevant models:
-
3D Cell Cultures (Spheroids/Organoids): These models better mimic the in vivo microenvironment and can provide more accurate insights into this compound's efficacy.
-
Co-culture Systems: Incorporating multiple cell types (e.g., immune cells, stromal cells) can help elucidate the impact of the tumor microenvironment on this compound's activity.
-
Human-derived Primary Cells: Using primary cells from patients can offer a more representative model of the human disease state compared to immortalized cell lines.
Troubleshooting Guides
Issue: Inconsistent this compound activity in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Perform cell line authentication (e.g., STR profiling).2. Regularly test for mycoplasma contamination. |
| Reagent Variability | 1. Use a single, qualified lot of this compound for a set of experiments.2. Ensure consistent quality of cell culture media and supplements. |
| Assay Conditions | 1. Optimize cell seeding density and assay duration.2. Ensure consistent incubation conditions (temperature, CO2, humidity). |
Issue: Unexpected toxicity observed in clinical trials but not in preclinical animal models.
| Potential Cause | Troubleshooting Steps |
| Species-Specific Toxicity | 1. Conduct in vitro cytotoxicity assays using human-derived cells/tissues.2. Investigate potential off-target binding in human proteins. |
| Metabolite-Induced Toxicity | 1. Identify and synthesize major human metabolites of this compound.2. Test the toxicity of these metabolites in relevant in vitro and in vivo systems. |
| Immunogenicity | 1. Perform immunogenicity risk assessment using in silico and in vitro methods.2. Monitor for anti-drug antibodies (ADAs) in clinical trial subjects. |
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound in Lab vs. Field
| Parameter | Preclinical (In Vivo Mouse Model) | Clinical (Phase II Trial) |
| Dosage | 10 mg/kg, daily | 150 mg, daily |
| Response Rate | 75% tumor growth inhibition | 35% objective response rate |
| IC50 (in vitro) | 50 nM (murine cell line) | 200 nM (human primary cells) |
| Bioavailability | ~60% | ~25% |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Engagement
-
Sample Preparation: Lyse cells or tissues treated with this compound and a vehicle control. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A logical workflow for troubleshooting discrepancies in this compound's performance.
Caption: Factors contributing to the lab-to-field performance gap of this compound.
Optimizing Dufulin delivery methods for enhanced uptake
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the delivery and enhancing the cellular uptake of Dufulin in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound uptake experiments in a question-and-answer format.
Question: Why am I observing low or no intracellular accumulation of this compound?
Answer: Low intracellular concentration of this compound can stem from several factors. A primary reason could be its low passive permeability across the cell membrane. Additionally, the compound might be actively removed from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs). It is also possible that this compound has poor solubility in the culture medium, leading to a lower effective concentration available for uptake.
Question: How can I determine if active efflux is responsible for the low uptake of this compound?
Answer: To ascertain if active efflux is the cause, you can perform a bidirectional transport assay using a polarized cell monolayer. An efflux ratio greater than 2 indicates active transport out of the cell. Alternatively, you can conduct an intracellular accumulation assay in the presence and absence of known efflux pump inhibitors. A significant increase in intracellular this compound concentration in the presence of an inhibitor would suggest that efflux is a major contributor to low uptake.[1]
Question: What can I do if this compound has poor solubility in my experimental system?
Answer: If this compound is precipitating in your aqueous culture medium, you can try preparing a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting this stock into your medium, ensure the final solvent concentration is minimal (typically below 0.5%) to avoid solvent-induced cytotoxicity. Performing a dose-response experiment will also help in identifying the optimal working concentration that remains soluble and is effective.[2]
Question: My results for this compound uptake are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results can arise from variability in cell seeding density, leading to different cell numbers at the time of the experiment. Ensure that you are seeding a consistent number of cells for each experiment and that they are in the logarithmic growth phase during treatment. Another potential cause is the incomplete removal of extracellular this compound after incubation. It is crucial to wash the cells thoroughly with ice-cold PBS (at least three times) to eliminate any unbound compound from the cell surface.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the cellular uptake of small molecules like this compound?
A1: The cellular uptake of small molecules can occur through several mechanisms. Passive diffusion allows lipophilic molecules to move across the cell membrane down their concentration gradient. Facilitated diffusion involves membrane proteins to transport molecules across the membrane. Active transport requires energy to move molecules against their concentration gradient and is mediated by specific transporter proteins. For larger molecules or certain small molecules, uptake can also occur via endocytosis.[3][4]
Q2: How can I enhance the delivery of this compound into cells?
A2: Several strategies can be employed to enhance this compound delivery. These include the use of nanocarriers like liposomes or polymeric nanoparticles, which can encapsulate this compound and facilitate its entry into cells.[5][6] Another approach is to use cell-penetrating peptides (CPPs), which are short peptides that can traverse the cell membrane and carry cargo molecules like this compound along with them.[7]
Q3: What methods can be used to quantify the intracellular concentration of this compound?
A3: The intracellular concentration of this compound can be quantified using various techniques. If a radiolabeled version of this compound is available, a radiolabeled uptake assay provides high sensitivity and direct measurement.[8] Alternatively, fluorescently labeled this compound can be used for quantification through methods like fluorescence microscopy, flow cytometry, or fluorometry.[8] For unlabeled this compound, techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the amount of the compound in cell lysates.[9]
Q4: Can this compound's interaction with a signaling pathway be affected by its delivery method?
A4: Yes, the delivery method can influence how this compound interacts with a signaling pathway. For instance, a nanocarrier might release this compound slowly over time, leading to a sustained but lower-level activation or inhibition of a pathway compared to a bolus delivery. The delivery vehicle itself could also have an effect on the cells that might modulate the signaling pathway of interest. Therefore, it is important to include appropriate controls for the delivery vehicle in your experiments.
Data Presentation
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Principle | Advantages | Disadvantages | Typical Uptake Efficiency |
| Direct Application | Passive/Active Transport | Simple, direct assessment of compound properties. | Limited by solubility and membrane permeability. | Low to Moderate |
| Liposomes | Encapsulation in lipid vesicles | Biocompatible, can carry both hydrophilic and hydrophobic compounds. | Can be unstable, potential for premature leakage. | Moderate to High |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix | High stability, sustained release possible. | Potential for cytotoxicity depending on the polymer. | Moderate to High |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent linkage to CPPs | High uptake efficiency, direct delivery to cytosol. | Potential for immunogenicity and off-target effects. | High |
Table 2: Common Efflux Pump Inhibitors for Troubleshooting
| Inhibitor | Target Transporter(s) | Typical Working Concentration | Reference |
| Verapamil | P-glycoprotein (P-gp/MDR1) | 10-100 µM | |
| MK-571 | Multidrug Resistance-Associated Protein (MRP) family | 10-50 µM | [1] |
| Probenecid | MRP2 | 1-2 mM | [1] |
| Cyclosporine A | P-gp, MRP2 | 10-20 µM | [1] |
Experimental Protocols
Protocol: Quantification of this compound Uptake using a Fluorescence-Based Assay
This protocol describes the quantification of a fluorescently labeled version of this compound (this compound-Fluor) uptake by fluorescence microscopy.
Materials:
-
Cells of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-Fluor stock solution (in DMSO)
-
Hoechst 33342 or DAPI solution (for nuclear staining)
-
Imaging buffer (e.g., phenol (B47542) red-free medium)
-
Multi-well imaging plates (e.g., 96-well black, clear bottom)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a multi-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Culture them overnight.
-
Compound Preparation: Prepare working solutions of this compound-Fluor in pre-warmed culture medium at the desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the medium containing this compound-Fluor or the vehicle control to the respective wells.
-
Time-Course: Incubate the cells at 37°C for different time points (e.g., 30 min, 1h, 2h, 4h) to determine the kinetics of uptake.
-
Washing: To terminate the uptake, place the plate on ice and aspirate the incubation medium. Wash the cells three times with ice-cold PBS to remove any extracellular this compound-Fluor.
-
Staining: Add the nuclear stain (e.g., Hoechst 33342) diluted in imaging buffer to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Imaging: Wash the cells once more with PBS and add fresh imaging buffer. Acquire images using a fluorescence microscope with appropriate filter sets for this compound-Fluor and the nuclear stain.
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Analysis: Use image analysis software to quantify the mean fluorescence intensity of this compound-Fluor per cell. The nucleus can be used to segment and count the cells.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound cellular uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 6. Frontiers | Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
Dufulin Solubility and Experimental Use: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Dufulin in experimental settings. This compound is a novel antiviral agent that functions by activating Systemic Acquired Resistance (SAR) in plants.[1][2][3] Its mechanism of action involves the activation of the salicylic (B10762653) acid (SA) signaling pathway through the Harpin binding protein-1 (HrBP1).[1][2][3] Proper solubilization and handling are critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for research purposes. While specific quantitative solubility data in common laboratory solvents is not widely published, its use in numerous studies indicates good solubility in DMSO.
Q2: What is the maximum recommended concentration of DMSO in my final experimental setup?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell-based assays, a final DMSO concentration of 0.5% or lower is recommended.[4] For sensitive cell lines or primary cells, the concentration should ideally be 0.1% or less.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My this compound solution appears cloudy or shows precipitation after dilution in aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. This can be caused by "solvent shock." To mitigate this, it is recommended to add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing.[5] A stepwise dilution, where the stock is first diluted into a smaller volume of the aqueous medium before being brought to the final volume, can also be effective.[5]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] This practice helps to prevent degradation and maintain the integrity of the compound over time.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation with this compound in your experiments can compromise results by altering the effective concentration of the compound. The following table provides a step-by-step guide to troubleshoot and resolve this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Optimize Dilution Technique: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. 2. Perform Stepwise Dilution: First, dilute the stock into a smaller volume of the aqueous medium, then add this intermediate solution to the final volume. |
| Solution becomes cloudy over time or after a temperature change. | Low Kinetic Solubility: The concentration of this compound in the final aqueous solution exceeds its solubility limit under the experimental conditions (e.g., temperature, pH). | 1. Lower the Final Concentration: Reduce the working concentration of this compound in your assay. 2. Adjust pH: The solubility of this compound may be pH-dependent. If your experimental system allows, test a range of pH values to find the optimal solubility. This compound hydrolysis is slower at a neutral pH.[3] 3. Gentle Warming: For some compounds, gentle warming to 37°C can help maintain solubility.[7] |
| Precipitate is observed after storing the diluted working solution. | Instability in Aqueous Solution: The compound may not be stable in the aqueous buffer over time. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from the DMSO stock immediately before each experiment. 2. Avoid Cold Storage of Aqueous Solutions: Storing diluted aqueous solutions at 4°C can sometimes decrease the solubility of hydrophobic compounds. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (Qualitative) | Widely used as a solvent for preparing stock solutions in published research.[6] |
| Methanol | Used for preparing stock solutions for analytical purposes (hydrolysis and photolysis studies).[3] | Quantitative solubility not specified. |
| Acetonitrile | Used as an extraction solvent for LC-MS/MS analysis of this compound residues.[3][8] | Not typically used as a primary solvent for stock solutions in biological assays. |
| Water | Low solubility. | Degradation of this compound in water is pH-dependent.[3] |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound
This protocol allows for the determination of the maximum concentration of this compound that can be maintained in an aqueous solution under specific experimental conditions without precipitating.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Aqueous buffer or cell culture medium of interest
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Create a serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of a 96-well plate containing your aqueous buffer or cell culture medium (e.g., 198 µL for a 1:100 dilution).
-
Mix the plate thoroughly and incubate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance of each well at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control (DMSO in buffer) indicates light scattering due to precipitation.
-
The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
General Protocol for Preparing this compound Working Solutions
Materials:
-
This compound stock solution in 100% DMSO
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in your aqueous buffer or medium to achieve the desired final concentrations.
-
Recommended method: Add the DMSO stock dropwise to the diluent while vortexing to minimize precipitation.
-
-
Ensure the final DMSO concentration in your working solutions is below the tolerance level of your experimental system (ideally ≤ 0.5%).
-
Use the freshly prepared working solutions immediately.
Visualizations
This compound's Mechanism of Action: Activation of the Salicylic Acid Pathway
Caption: this compound activates HrBP1, triggering the SA signaling pathway to induce SAR and an antiviral response.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing and using this compound solutions in experiments.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting precipitation issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten and development of immunoassay based on monoclonal antibody for the detection of this compound in agricultural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound Residue in Vegetables, Rice, and Tobacco Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and Mechanisms of this compound Toxicity on Zebrafish, Danio rerio [mdpi.com]
Mitigating the impact of environmental stressors on Dufulin's action
Welcome to the Dufulin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating the impact of environmental stressors on this compound's antiviral action. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the robustness and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound antiviral assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent or lower-than-expected antiviral activity with this compound in my experiments?
Several factors can contribute to variability in this compound's efficacy. The following table outlines potential causes related to environmental stressors and procedural inconsistencies.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | This compound's stability is temperature-dependent. Elevated temperatures can accelerate its degradation. Maintain a consistent and optimal temperature throughout your experiment. Avoid exposing this compound stock solutions or experimental setups to high temperatures. |
| Inappropriate pH of Solutions | The pH of your solvent or buffer can affect this compound's stability and activity. This compound's photolysis and hydrolysis rates are influenced by pH.[1][2] Prepare all solutions with pH-adjusted buffers and ensure consistency across experiments. A neutral pH of 7 is generally a good starting point for stability.[1] |
| Exposure to UV Light | This compound is susceptible to degradation by UV light.[1] Protect this compound stock solutions and experimental plates from direct light sources, especially UV light. Use amber tubes for storage and minimize exposure during experimental procedures. |
| Incorrect this compound Concentration | Inaccurate preparation of stock solutions or serial dilutions will lead to inconsistent results. Ensure accurate weighing and dilution of this compound. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Cell Health and Density | The physiological state of the host cells or plants is crucial for observing consistent antiviral effects, especially when assessing Systemic Acquired Resistance (SAR). Use healthy, low-passage cells or plants. Ensure consistent cell seeding density or plant age and size. |
| Variable Virus Titer | Fluctuations in the viral inoculum can lead to variable infection rates and mask the effects of this compound. Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum to confirm the viral dose. |
Q2: My positive control for Systemic Acquired Resistance (SAR) induction is not showing the expected protective effect. What could be the issue?
Failure of a positive control in an SAR assay can point to several experimental flaws.
| Potential Cause | Recommended Solution |
| Ineffective SAR Induction | The method of primary infection or elicitor application may not be sufficient to trigger a robust SAR response. Ensure the primary inoculum of an avirulent pathogen is at the correct concentration and is properly infiltrated into the local tissues.[3] |
| Incorrect Timing | The time interval between SAR induction and the secondary challenge is critical. Typically, a period of a few days is required for the systemic resistance to be established. Optimize the timing between the primary and secondary inoculations. |
| Inappropriate Systemic Leaves | The selection of systemic leaves for the secondary challenge is important for observing the SAR effect. Select upper leaves that are in the same orthostichy (vertical alignment) as the primary infected leaf for the secondary infection.[4] |
| Degradation of this compound | If using this compound as a positive control for SAR induction, its degradation due to environmental factors will diminish its effect. Prepare fresh this compound solutions and protect them from light and extreme temperatures. |
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound has a dual mechanism of action. Firstly, it induces Systemic Acquired Resistance (SAR) in plants by activating the harpin (B1176776) binding protein-1 (HrBP1), which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway, leading to a broad-spectrum antiviral state.[1][2][5][6] Secondly, it can directly interfere with viral replication by targeting viral proteins, such as the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV) and the P9-1 protein of SRBSDV.[7][8]
Experimental Conditions
-
What is the optimal temperature for storing this compound stock solutions? While specific long-term storage data is not readily available, based on general principles for chemical stability, it is recommended to store this compound stock solutions at -20°C for long-term storage and at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
What is the recommended pH for preparing this compound solutions? this compound's stability is influenced by pH. Hydrolysis is slower than photolysis, but both are affected by pH.[2] Photolysis is slower at pH 9 compared to pH 5 and 7.[1] For general experimental use, preparing solutions in a buffer with a neutral pH (around 7.0) is advisable to maintain stability.[1]
-
How sensitive is this compound to light? this compound is susceptible to photolysis, especially under UV light.[1] It is crucial to protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.
Troubleshooting
-
I am observing cytotoxicity at higher concentrations of this compound. How can I differentiate between antiviral activity and cell death? It is essential to run a parallel cytotoxicity assay. This involves treating cells with the same concentrations of this compound in the absence of the virus. This will help you determine the concentration range where this compound is non-toxic and where any observed reduction in viral markers is due to specific antiviral activity and not compound-induced cell death.
-
My results are not reproducible. What are the key factors to control? Reproducibility issues often stem from variability in experimental conditions. Key factors to control tightly include:
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Environmental Control: Maintain consistent temperature, pH, and light protection.
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Biological Material: Use cells or plants of a consistent passage number or age and ensure they are healthy.
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Procedural Consistency: Adhere strictly to the same experimental protocol, including incubation times and inoculation procedures.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound under different environmental conditions.
Table 1: Effect of pH on the Half-life (t₁/₂) of this compound Enantiomers in Water at 25°C (Hydrolysis) [1]
| pH | S-(+)-enantiomer t₁/₂ (days) | R-(-)-enantiomer t₁/₂ (days) |
| 5 | 46.2 | 46.2 |
| 7 | 61.9 | 70.0 |
| 9 | 40.8 | 43.6 |
Table 2: Effect of pH on the Half-life (t₁/₂) of this compound Enantiomers in Water under UV Light (Photolysis) [1]
| pH | S-(+)-enantiomer t₁/₂ (minutes) | R-(-)-enantiomer t₁/₂ (minutes) |
| 5 | 71.5 | 67.3 |
| 7 | 60.3 | 60.8 |
| 9 | 154.0 | 154.0 |
Experimental Protocols & Methodologies
1. General Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol outlines a standard workflow for assessing the antiviral activity of this compound by measuring the reduction of the virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound dilutions.
-
Treatment and Infection: Once the cells are confluent, remove the growth medium and add the this compound dilutions to the respective wells. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include a virus control (cells with virus but no this compound) and a mock control (cells with no virus and no this compound).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Assay Readout: Assess the CPE in each well using a microscope and score the percentage of protection. Alternatively, quantify cell viability using assays such as MTS or MTT to measure the protective effect of this compound.
-
Data Analysis: Calculate the percentage of CPE inhibition or the percentage of cell viability for each this compound concentration and determine the 50% effective concentration (EC₅₀).
2. Systemic Acquired Resistance (SAR) Induction and Challenge Assay
This protocol describes a method to evaluate the ability of this compound to induce SAR in plants.
-
Plant Growth: Grow healthy, uniform plants (e.g., Nicotiana tabacum or Arabidopsis thaliana) under controlled environmental conditions.
-
Primary Treatment (SAR Induction): Treat lower leaves of the plants with a solution of this compound at an effective concentration. As a positive control for SAR, you can infiltrate a lower leaf with an avirulent strain of a pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 avrRpt2 in Arabidopsis). Use a mock treatment (e.g., buffer or vehicle) as a negative control.
-
Incubation for SAR Establishment: Keep the plants under controlled conditions for 2-3 days to allow for the development of systemic resistance.
-
Secondary Challenge: Inoculate upper, systemic leaves (in the same orthostichy as the primary treated leaf) with a virulent pathogen.
-
Disease Assessment: After a further incubation period (typically 3-5 days), assess the disease symptoms. This can be done by measuring lesion size, counting lesions, or quantifying pathogen growth (e.g., by determining colony-forming units for bacteria).
-
Data Analysis: Compare the disease severity in this compound-treated plants with that in mock-treated plants to determine the level of induced resistance.
Visualizations
Caption: this compound's activation of the SAR pathway.
Caption: this compound's direct inhibition of viral proteins.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Enantioselective hydrolyzation and photolyzation of this compound in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound photolysis and hydrolysis products in water using a 13C stable isotope assisted HPLC-HRMS strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective degradation of this compound pesticide in water: Uptake, thermodynamics, and kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of this compound Toxicity on Zebrafish, Danio rerio [mdpi.com]
- 8. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for minimizing experimental variability with Dufulin
Technical Support Center: Dufulin
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and professionals in agrochemical development to provide guidance on the effective use of this compound and to ensure experimental consistency. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you minimize variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel antiviral agent primarily used in agricultural research to combat plant viruses.[1][2][3] It functions by activating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[3][4][5] The primary mechanism involves the activation of the Harpin Binding Protein-1 (HrBP1), which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway to induce an antiviral state in the host plant.[1][4][5] In the context of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), this compound has also been shown to target the viroplasmic protein P6, inhibiting viral replication.[6]
Q2: In which plant species and against which viruses has this compound been shown to be effective?
A2: this compound has been widely utilized in China to control viral diseases in various crops.[1][5] Its efficacy has been demonstrated in tobacco, rice, and tomatoes.[2][3] It is effective against a range of plant viruses, including Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and Southern Rice Black-Streaked Dwarf Virus (SRBSDV).[3][7]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is dependent on the specific plant species, the virus being studied, and the experimental conditions. For instance, in studies on the Southern Rice Black-Streaked Dwarf Virus (SRBSDV) in rice leaves, the half-maximal effective concentration (EC50) for inhibiting viral duplication was found to be 3.32 mM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is an α-amino phosphonate (B1237965) ester.[7] For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being diluted to the final concentration in your experimental medium. Stock solutions should be stored at -20°C to ensure stability. Always protect the stock solution from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in plant antiviral response | Inconsistent Plant Health and Age: The age and physiological state of the plants can significantly impact their ability to mount a defense response. | Use plants of a consistent age and developmental stage. Ensure all plants are healthy and free of other stresses before beginning the experiment. |
| Environmental Fluctuations: Changes in light, temperature, and humidity can affect plant physiology and the efficacy of this compound. | Maintain consistent and controlled environmental conditions (e.g., growth chamber) throughout the experiment. | |
| Uneven Application: Inconsistent application of this compound can lead to variable responses. | Ensure a uniform and consistent application method, whether it be foliar spray or root drench, to deliver a standardized dose to each plant. | |
| Lower than expected antiviral activity | Suboptimal Concentration: The concentration of this compound may be too low to elicit a strong SAR response. | Perform a dose-response experiment to identify the optimal concentration for your specific virus-host system. |
| Degradation of this compound: Improper storage or handling of this compound can lead to its degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Timing of Application: The timing of this compound application relative to viral inoculation is critical for its protective effects. | Apply this compound prior to viral inoculation to allow sufficient time for the activation of the plant's defense mechanisms. | |
| Inconsistent results in molecular assays (RT-PCR, Western Blot) | Variable Sample Collection: Differences in the timing of sample collection or the specific tissues collected can lead to variability in gene and protein expression. | Standardize the time points for sample collection post-treatment and be consistent in the type and location of tissue harvested. |
| RNA/Protein Degradation: Improper sample handling can lead to the degradation of nucleic acids and proteins. | Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until processing. Use appropriate inhibitors during extraction. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| EC50 for SRBSDV Inhibition | 3.32 mM | Inhibition of Southern Rice Black-Streaked Dwarf Virus duplication in infected rice leaves. | [6] |
| Dissociation Constant (Kd) with P6 Protein (from E. coli) | 4.49 µM | Binding affinity of this compound to purified viroplasmic P6 protein expressed in E. coli. | [6] |
| Dissociation Constant (Kd) with P6 Protein (from S. frugiperda 9) | 4.95 µM | Binding affinity of this compound to purified viroplasmic P6 protein expressed in Spodoptera frugiperda 9 cells. | [6] |
Experimental Protocols
Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Nicotiana tabacum
This protocol outlines a general procedure for treating tobacco plants with this compound to induce an antiviral response, followed by analysis of defense gene expression.
Materials:
-
Nicotiana tabacum plants (4-6 weeks old)
-
This compound
-
DMSO
-
Sterile deionized water
-
Foliar sprayer
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Plant Preparation: Grow Nicotiana tabacum plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 4-6 weeks.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in sterile deionized water. Include a vehicle control (DMSO in water at the same concentration as the this compound treatment).
-
Treatment Application: Uniformly spray the leaves of the treatment group with the this compound solution until runoff. Spray the control group with the vehicle control solution.
-
Incubation: Return the plants to the controlled environment and incubate for 48-72 hours to allow for the induction of the SAR response.
-
Sample Collection: After the incubation period, collect leaf tissue from both control and treated plants. Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.
-
Gene Expression Analysis:
-
Extract total RNA from the leaf samples using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key defense-related genes (e.g., PR-1, NPR1). Use a suitable reference gene (e.g., Actin) for normalization.
-
Visualizations
Caption: this compound's mechanism of action via the HrBP1 and salicylic acid signaling pathway.
Caption: A generalized experimental workflow for studying this compound's effects in plants.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 882182-49-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Dufulin Application Timing Based on the Viral Life Cycle in Plants
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on the application of Dufulin, a known antiviral agent in plants. The information herein is focused on its use in plant virology, as current scientific literature primarily supports its efficacy in this domain. This guide will help refine experimental designs by considering the viral life cycle to optimize this compound's antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in plants?
A1: this compound primarily acts as a plant defense activator.[1][2] Its main mechanism involves activating Systemic Acquired Resistance (SAR), a broad-spectrum defense response in plants.[1] It has been identified that this compound targets the Harpin Binding Protein-1 (HrBP1), which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway, a key cascade in plant immunity against biotrophic pathogens like many viruses.[1]
Q2: Does this compound have direct antiviral activity?
A2: While the primary mechanism is host-mediated resistance, some studies suggest this compound can also interfere directly with viral components. For instance, it has been shown to interact with and inhibit the viroplasmic proteins P6 and P9-1 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV).[3]
Q3: Is there any evidence of this compound's efficacy against animal or human viruses?
A3: Currently, there is no published scientific evidence to support the antiviral activity of this compound against animal or human viruses. The existing research has focused exclusively on its application in controlling plant viral diseases.[1][2][4] Toxicology studies have been conducted in rats and zebrafish to assess its safety profile, but these do not provide data on antiviral efficacy in these organisms.[3][5][6]
Q4: What is the optimal timing for this compound application?
A4: As this compound's primary mechanism is the activation of the plant's immune system, it is most effective when applied prophylactically, before the virus becomes well-established.[1] Application should ideally occur prior to or in the very early stages of viral infection to allow sufficient time for the induction of the SAR response. For viruses where direct interaction with viral proteins has been observed, application during the viral replication phase may also have an impact.
Troubleshooting Guides
Q1: I am not observing a significant reduction in viral titer after this compound treatment. What could be the issue?
A1:
-
Application Timing: this compound's efficacy is highly dependent on the timing of application relative to the viral infection. As it primarily induces the plant's own defense mechanisms, it needs to be applied before the virus has replicated to high titers and spread systemically. Consider applying this compound 24-48 hours prior to viral inoculation in your experiments.
-
Dosage: Ensure you are using an effective concentration of this compound. The optimal concentration can vary depending on the plant species, virus, and environmental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Plant Health: The induction of SAR by this compound requires the plant to be healthy and capable of mounting an immune response. Stressed or unhealthy plants may not respond effectively to the treatment.
-
Virus Strain: The susceptibility of different virus strains to this compound-induced resistance may vary.
Q2: I am observing phytotoxicity in my plants after this compound application. How can I mitigate this?
A2:
-
Concentration: The most likely cause of phytotoxicity is a high concentration of this compound. Refer to toxicology data and conduct a dose-response curve to find the highest non-toxic dose.
-
Application Method: The method of application (e.g., foliar spray, soil drench) can influence the uptake and potential for toxicity. Ensure even application and avoid excessive runoff.
-
Environmental Conditions: High temperatures or intense light can sometimes exacerbate phytotoxicity. Try to apply this compound during cooler parts of the day.
-
Formulation: The formulation of this compound, including any solvents or adjuvants, could contribute to phytotoxicity. Ensure all components of your formulation are tested for their effects on the plants.
Data Presentation
Table 1: Summary of this compound's Efficacy Against Plant Viruses
| Virus | Host Plant | This compound Concentration | Efficacy Metric | Observed Effect | Reference |
| Tobacco Mosaic Virus (TMV) | Tobacco | Not Specified | Lesion Count | Significant reduction in local lesions | [1] |
| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | Not Specified | Viral Titer | Inhibition of viral replication | [3] |
| Tomato Yellow Leaf Curl Virus (TYLCV) | Tomato | Not Specified | Disease Symptoms | Reduction in disease symptoms and viral titers | [4] |
Table 2: Summary of Toxicological Data for this compound in Animal Models
| Animal Model | Administration Route | Doses Tested (mg/kg) | Key Findings | Reference |
| Rat | Oral | 2.5, 5.0, 10.0, 20.0, 50.0, 100.0 | No significant effects on liver and kidney function or pathological changes at the tested doses. Lipid changes were transient. | [5] |
| Rat | Intragastric | Not Specified | Mainly distributed in the liver and kidney with rapid degradation. Not detected in brain tissue. Primarily excreted as metabolites. | [6] |
| Zebrafish | Aquatic Exposure | 0.01, 0.10, 1.00 mg/L | Concentration-dependent effects observed, including immune response, oxidative stress, and impacts on meiosis and metabolism at higher doses. | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal Prophylactic Application Timing of this compound
-
Plant Material: Grow healthy, uniform plants of the desired species to the appropriate growth stage for viral inoculation.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in sterile water or an appropriate buffer. Include a vehicle control (solvent only).
-
Treatment Groups:
-
Group A: Mock treatment (vehicle control) followed by mock inoculation.
-
Group B: Mock treatment followed by viral inoculation.
-
Group C: this compound treatment 72 hours before viral inoculation.
-
Group D: this compound treatment 48 hours before viral inoculation.
-
Group E: this compound treatment 24 hours before viral inoculation.
-
Group F: this compound treatment at the same time as viral inoculation.
-
Group G: this compound treatment 24 hours after viral inoculation.
-
-
Application: Apply this compound or the vehicle control to the plants using the desired method (e.g., foliar spray until runoff).
-
Viral Inoculation: At the designated time points, inoculate the plants with the virus according to standard procedures for that specific virus-host system.
-
Data Collection: At various time points post-inoculation (e.g., 3, 5, 7, 14 days), collect tissue samples for analysis.
-
Analysis: Quantify the viral titer in the collected samples using methods such as RT-qPCR or ELISA. Assess and score disease symptoms.
-
Statistical Analysis: Perform statistical analysis to determine the time point of this compound application that results in the most significant reduction in viral titer and/or disease symptoms compared to the virus-only control (Group B).
Mandatory Visualization
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety evaluation of this compound racemate and its R(S)-enantiomers in rats based on dose-effect relationship, time-effect relationship, and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics, Tissue Distribution, and Excretion of this compound Racemate and Its R ( S)-Enantiomers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dufulin's Systemic Acquired Resistance (SAR) Induction: A Comparative Analysis in Diverse Crops
A comprehensive guide for researchers and drug development professionals on the validation of Dufulin's SAR-inducing activity, with a comparative assessment against other alternatives, supported by experimental data and detailed protocols.
This compound, a novel antiviral agent, has demonstrated significant efficacy in protecting various crops against viral pathogens by activating the plant's own defense mechanisms through Systemic Acquired Resistance (SAR). This guide provides an objective comparison of this compound's performance with other chemical and biological SAR inducers, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Comparative Efficacy of SAR Inducers
The effectiveness of this compound in inducing SAR and providing disease protection has been evaluated in several studies, particularly in tobacco and rice. To provide a comparative perspective, this section summarizes the performance of this compound alongside Acibenzolar-S-methyl (ASM), a widely used chemical SAR inducer, and Trichoderma spp., a common biological control agent known to induce resistance.
| Crop | Pathogen | SAR Inducer | Application Method & Dose | Efficacy (Disease Reduction %) | Reference |
| Tobacco (Nicotiana glutinosa) | Tobacco Mosaic Virus (TMV) | This compound | Foliar spray (500 µg/mL) | Protective effect observed via lesion counting | [1] |
| Tobacco | Blue Mold (Peronospora tabacina) | Acibenzolar-S-methyl (ASM) | Foliar spray (17.5 g a.i./ha, 3 applications) | >88% reduction in lesions per plant | [2] |
| Tobacco | Blue Mold (Peronospora tabacina) | Acibenzolar-S-methyl (ASM) | Float solution (1.0 ppm a.i.) | 99% reduction in sporulation | |
| Tobacco | Damping-off (Rhizoctonia solani) | Trichoderma harzianum | Seed treatment | 100% disease incidence reduction | [3] |
| Rice | Sheath Blight (Rhizoctonia solani) | Acibenzolar-S-methyl (ASM) | Soil drench or foliar spray | Inhibition of disease development and spread | [4] |
| Rice | Blast (Pyricularia oryzae) & Brown Spot (Cochliobolus miyabeanus) | Trichoderma harzianum | Fresh formulation application | 57.19% (leaf blast), 60.35% (neck blast) | [5] |
| Rice | Bacterial Blight (Xanthomonas oryzae pv. oryzae) | Trichoderma asperellum | Priming | Up to 87.5% reduction in lesion length | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different studies and serves as a reference for the potential efficacy of each SAR inducer.
Mechanism of Action: The this compound-Induced SAR Pathway
This compound initiates the SAR response by targeting the Harpin binding protein-1 (HrBP1).[1][7][8] This interaction triggers a signaling cascade that culminates in the activation of the salicylic (B10762653) acid (SA) pathway, a central regulator of SAR.[1][7][8] The activation of the SA pathway leads to the downstream expression of pathogenesis-related (PR) genes, such as PR-1a and PR-5, which encode proteins with antimicrobial properties that contribute to broad-spectrum disease resistance.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the SAR-inducing activity of compounds like this compound.
SAR Induction and TMV Bioassay in Tobacco
This protocol describes the induction of SAR in tobacco plants and the subsequent evaluation of resistance against Tobacco Mosaic Virus (TMV) through a local lesion assay.
Materials:
-
Nicotiana glutinosa plants (6-8 weeks old)
-
This compound, Acibenzolar-S-methyl (ASM), or Trichoderma spore suspension
-
TMV inoculum
-
0.05% DMSO solution (for this compound and ASM)
-
Sterile distilled water
-
Pressurized sprayer
-
Carborundum powder (abrasive)
-
Growth chamber
Procedure:
-
SAR Induction:
-
Prepare treatment solutions: Dissolve this compound or ASM in 0.05% DMSO to the desired concentration (e.g., 500 µg/mL for this compound). Prepare a spore suspension of Trichoderma in sterile water.
-
Randomly divide plants into treatment and control groups.
-
Uniformly spray the leaves of the treatment group plants with the respective SAR inducer solutions.
-
Spray the control group plants with the corresponding solvent (0.05% DMSO or sterile water).
-
Maintain the plants in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 5 days to allow for SAR establishment.[7]
-
-
TMV Inoculation:
-
Dust the upper surface of the leaves of both treatment and control plants with a fine layer of carborundum powder.
-
Mechanically inoculate the leaves by gently rubbing them with a sterile cotton swab dipped in the TMV inoculum.
-
Gently rinse the inoculated leaves with sterile distilled water to remove excess inoculum and carborundum.
-
-
Evaluation of Resistance:
-
Return the plants to the growth chamber and maintain for 3-4 days.
-
Count the number of necrotic local lesions on the inoculated leaves.
-
Calculate the percentage of disease reduction in the treated plants compared to the control plants.
-
Quantification of Pathogenesis-Related (PR) Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression levels of SAR marker genes, such as PR-1a, in response to treatment with SAR inducers.
Materials:
-
Plant leaf tissue (from treated and control plants)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for the target PR gene and a reference gene (e.g., Actin)
Procedure:
-
Sample Collection and RNA Extraction:
-
Collect leaf samples from both SAR inducer-treated and control plants at specified time points after treatment.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based qPCR master mix.
-
Perform the qPCR on a real-time PCR detection system.
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target PR gene, normalized to the expression of the reference gene.
-
Experimental Workflow for SAR Validation
The following diagram illustrates a typical workflow for validating the SAR-inducing activity of a test compound.
Conclusion
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 8. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dufulin and Benzothiadiazole's Antiviral Effects: A Guide for Researchers
This guide provides a comprehensive comparison of the antiviral properties of two prominent plant defense activators: Dufulin and Benzothiadiazole. Both compounds are recognized for their ability to induce Systemic Acquired Resistance (SAR) in plants, offering a proactive approach to viral disease management. This analysis is intended for researchers, scientists, and professionals in the field of drug development, presenting experimental data, methodological insights, and mechanistic visualizations.
Executive Summary
This compound and Benzothiadiazole are effective antiviral agents that function primarily by activating the plant's innate immune system. Their core mechanism revolves around the induction of the salicylic (B10762653) acid (SA) signaling pathway, a critical component of Systemic Acquired Resistance (SAR). While both compounds converge on this central pathway, their initial targets and reported efficacy can vary. This compound has been shown to interact with the Harpin Binding Protein-1 (HrBP1) and can also exhibit direct antiviral activity by targeting viral proteins.[1][2] Benzothiadiazole, a well-established SAR inducer, acts downstream of salicylic acid accumulation.[3]
Direct comparative studies providing a wide range of quantitative data are limited. However, available data suggests that while both are effective, their relative performance can be influenced by the specific virus and host plant. One study found a biocontrol agent's protein extract to have a significantly higher control effect against Tobacco Mosaic Virus (TMV) than both this compound and Benzothiadiazole.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the antiviral activity of this compound and Benzothiadiazole. It is important to note that a direct comparison of EC50/IC50 values is challenging due to the lack of head-to-head studies under identical experimental conditions.
Table 1: Antiviral Efficacy of this compound
| Virus | Host Plant | Parameter | Value | Source |
| Southern rice black-streaked dwarf virus (SRBSDV) | Rice | Half maximum effective concentration (EC50) for inhibition of viral duplication | 3.32 mM | [5] |
Table 2: Antiviral Efficacy of Benzothiadiazole and its Derivatives
| Compound/Derivative | Virus | Host Plant | Parameter | Value | Source |
| Benzothiadiazole Derivative 1 | Tobacco Mosaic Virus (TMV) | Tobacco | Treatment Activity at 500 mg/L | 52.23% | [6] |
| Benzothiadiazole Derivative 2 | Tobacco Mosaic Virus (TMV) | Tobacco | Treatment Activity at 500 mg/L | 54.41% | [6] |
| Flavonoid-Benzothiazole Derivative (L20) | Tobacco Mosaic Virus (TMV) | Tobacco | Curative Activity (EC50) | 90.5 µg/mL | [7][8] |
| Flavonoid-Benzothiazole Derivative (L20) | Tobacco Mosaic Virus (TMV) | Tobacco | Protective Activity (EC50) | 202.2 µg/mL | [7][8] |
Table 3: Indirect Comparative Efficacy against Tobacco Mosaic Virus (TMV)
| Compound | Concentration | Comparative Control Effect (relative to a biocontrol agent protein extract) | Source |
| This compound | 50 mg/mL | 27.51-fold less effective | [4] |
| Benzothiadiazole (BTH) | 50 mg/mL | 23.67-fold less effective | [4] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the antiviral activity of compounds like this compound and Benzothiadiazole in a plant model system.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which the compounds are not toxic to the host plant cells, ensuring that any observed antiviral effect is not due to cell death.
-
Cell Culture: Plate plant protoplasts or suspension cells in a 96-well plate at a suitable density and allow them to stabilize.
-
Compound Treatment: Prepare serial dilutions of this compound and Benzothiadiazole in the appropriate culture medium. Add the different concentrations to the wells and incubate for a period that mirrors the planned antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Antiviral Activity Assay (Local Lesion Assay for TMV)
This method is commonly used to quantify the infectivity of viruses that cause localized necrotic lesions on a suitable host plant.
-
Plant Preparation: Use a local lesion host for the target virus (e.g., Nicotiana glutinosa for TMV). Grow plants to a suitable stage (e.g., 6-8 leaves).
-
Compound Application:
-
Protective Activity: Spray the leaves with different concentrations of this compound or Benzothiadiazole (below the CC50) 24-48 hours before virus inoculation.
-
Curative Activity: Inoculate the leaves with the virus and then apply the compounds 2-4 hours post-inoculation.
-
Inactivation Activity: Mix the virus inoculum with the compounds for a short period before applying it to the leaves.
-
-
Virus Inoculation: Mechanically inoculate the leaves with a standardized virus preparation (e.g., by gently rubbing the leaf surface with a cotton swab dipped in the virus solution mixed with an abrasive like carborundum).
-
Incubation and Observation: Keep the plants in a controlled environment (greenhouse or growth chamber) and count the number of local lesions that appear on the inoculated leaves after 3-5 days.
-
Data Analysis: Calculate the percentage of inhibition for each treatment compared to the control (virus only) and determine the half-maximal effective concentration (EC50), the concentration that inhibits 50% of lesion formation.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Benzothiadiazole.
Caption: Proposed mechanism of this compound's antiviral action.
Caption: Benzothiadiazole's role in the SAR signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the antiviral efficacy of this compound and Benzothiadiazole.
References
- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 3. uu.nl [uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of highly effective antiviral agents based on flavonoid-benzothiazole against TMV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dufulin and Other Commercial Plant Activators for Efficacy in Inducing Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dufulin's performance against other commercially available plant activators. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and development in plant protection.
Introduction to Plant Activators
Plant activators are synthetic or natural compounds that stimulate a plant's innate defense mechanisms, preparing it to resist pathogen attacks. Unlike traditional pesticides, they do not have direct antimicrobial activity but rather prime the plant for a faster and stronger defense response. This induced resistance can be systemic, offering protection throughout the plant. The two major pathways for induced resistance are Systemic Acquired Resistance (SAR), which is typically dependent on salicylic (B10762653) acid (SA), and Induced Systemic Resistance (ISR), which is generally mediated by jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.
Product Profiles and Mechanisms of Action
This compound
This compound is a novel antiviral agent that has been effectively used for controlling viral diseases in crops like tobacco and rice. It functions by inducing the plant's Systemic Acquired Resistance (SAR).
-
Mechanism of Action: this compound's primary target is the Harpin Binding Protein-1 (HrBP1). The activation of HrBP1 initiates the salicylic acid (SA) signaling pathway, leading to a systemic defense response and the expression of pathogenesis-related (PR) proteins, which confer antiviral properties.[1] In some cases, such as against the Southern rice black-streaked dwarf virus (SRBSDV), this compound has also been found to inhibit the viral RNA-silencing suppressor P6.[2]
-
Target Pathogens: Primarily effective against plant viruses, including Tobacco Mosaic Virus (TMV) and various rice viral diseases.
-
Abiotic Stress: Beyond disease resistance, this compound has also been shown to enhance salt resistance in rice by regulating the expression of stress-related genes.[3]
Benzothiadiazole (BTH) / Acibenzolar-S-methyl (ASM)
Benzothiadiazole (BTH), commercially known as Acibenzolar-S-methyl (ASM) (e.g., Actigard®, Bion®), is one of the most well-studied and widely used plant activators. It is a synthetic analog of salicylic acid.
-
Mechanism of Action: BTH/ASM acts downstream of salicylic acid accumulation in the SAR pathway.[4][5] It mimics SA, directly activating the SAR signal transduction cascade without needing an increase in endogenous SA levels.[6] This activation leads to the expression of defense-related genes and broad-spectrum disease resistance.[7][8]
-
Target Pathogens: BTH/ASM has demonstrated efficacy against a wide range of pathogens, including fungi (e.g., powdery mildew), bacteria, and various plant viruses.[7][9] It has been shown to reduce infection rates and attenuate symptoms of viruses like Cucumber Mosaic Virus (CMV) and Cassava Mosaic Geminiviruses (CMGs).[10][11]
Probenazole (PBZ)
Probenazole (PBZ) is a plant defense activator that has been used for decades, particularly in Asia, for the control of rice blast disease.
-
Mechanism of Action: Probenazole functions as an activator of the SAR pathway, acting upstream of salicylic acid. Its application leads to the accumulation of endogenous SA, which in turn triggers the plant's defense responses.[4] It enhances the activity of enzymes in the phenylpropanoid pathway, which is crucial for plant defense.[12]
-
Target Pathogens: It is highly effective against the rice blast fungus (Magnaporthe oryzae) and bacterial leaf blight in rice.[13][14] Its efficacy against other types of pathogens has also been noted.[4]
Jasmonic Acid (JA) and its Derivatives
Jasmonic acid and its derivatives, such as methyl jasmonate (MeJA), are key signaling molecules in the Induced Systemic Resistance (ISR) pathway.
-
Mechanism of Action: The ISR pathway is distinct from SAR and is typically activated in response to beneficial microbes, wounding, or herbivory.[15] JA signaling often works in conjunction with the ethylene (ET) pathway to activate a different set of defense-related genes than the SA pathway.[16]
-
Target Pathogens: The ISR pathway is generally effective against necrotrophic pathogens (which kill host tissue) and certain insect herbivores.[16] The exogenous application of JA has been shown to induce resistance against various pathogens and pests.[15]
Quantitative Data on Efficacy
The following tables summarize experimental data on the efficacy of this compound and other commercial plant activators. Direct comparisons are challenging due to variations in experimental conditions, host plants, and pathogens.
Table 1: Efficacy of this compound
| Crop | Pathogen/Stress | Key Finding | Reference |
| Tobacco | TMV | A protective assay based on lesion counting confirmed the antiviral activity of this compound. Upon treatment, more than 40 proteins related to disease resistance were found to be differentially expressed. | [1] |
| Rice | Salt Stress | Under salt stress, this compound application led to increased peroxidase activity. Expression of key stress-resistance genes like OsHKT1;4 and a zinc-finger protein increased by more than three times. | [3] |
| Rice | SRBSDV | This compound was found to inhibit the expression of the viral P6 protein, a suppressor of RNA silencing. | A 2019 study in the Journal of Agricultural and Food Chemistry showed that this compound binds to the P6 protein and inhibits its expression in SRBSDV-infected rice leaves. |
Table 2: Efficacy of Other Commercial Plant Activators
| Activator | Crop | Pathogen | Efficacy Metric & Result | Reference |
| BTH/ASM | Wheat | Powdery Mildew | Systemically protected wheat against powdery mildew infection. Was found to be a more potent inducer of resistance and gene expression than salicylic acid. | [7][8] |
| BTH/ASM | Melon | CYSDV | Reduced symptom severity and delayed disease progression. | [10] |
| BTH/ASM | N. benthamiana | Cassava Mosaic Geminiviruses | Reduced virus infection rate and attenuated symptoms. | [11] |
| BTH/ASM | Arabidopsis | P. brassicae (Club Root) | Applied as a seed soak, ASM reduced club root symptoms by over 50% and gall weight by 63% compared to the control. | [17] |
| Probenazole | Rice | M. oryzae (Rice Blast) | Application reduced the disease index from 51.29 in the control group to 31.09 in the highest treatment group. | [14] |
| Laminarin | Wheat | Powdery Mildew | A single spray application provided 55% control compared with the untreated control; a double application increased efficacy to 60%. | [17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key defense signaling pathways activated by these compounds.
Caption: Salicylic Acid (SA) mediated Systemic Acquired Resistance (SAR) pathway.
Caption: Jasmonic Acid (JA) and Ethylene (ET) mediated Induced Systemic Resistance (ISR).
Caption: General experimental workflow for evaluating plant activator efficacy.
Experimental Protocols
The evaluation of plant activators involves a multi-faceted approach, combining molecular biology, biochemistry, and plant pathology techniques.
Plant Growth and Treatment Application
-
Plant Material: Plants (e.g., Nicotiana tabacum, Arabidopsis thaliana, Oryza sativa) are grown from seed in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity to ensure uniformity.
-
Activator Application: At a specified developmental stage (e.g., 4-6 leaf stage), plants are treated with the plant activator. Application can be via foliar spray or soil drench at various concentrations to determine the optimal, non-phytotoxic dose. A mock treatment (e.g., water or a solvent control) is applied to a separate cohort of plants.
Pathogen Inoculation and Disease Assessment
-
Inoculation: After a set period post-treatment (e.g., 24-72 hours) to allow for the induction of defenses, plants are challenged with the pathogen. Viral inoculation may be done by mechanical abrasion with viral particles, while fungal and bacterial inoculations involve spraying spore or cell suspensions.
-
Symptom Evaluation: Disease progression is monitored over time. Quantitative data is collected by scoring disease severity on a standardized scale, measuring the diameter of lesions, or counting the number of infection sites.
Molecular and Biochemical Analysis
-
Gene Expression Analysis (RT-qPCR): Leaf tissue is harvested at various time points after activator treatment and/or pathogen inoculation. RNA is extracted, and Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is performed to measure the expression levels of key defense-related genes (e.g., PR-1, PR-2 for SAR; PDF1.2 for ISR).
-
Protein Analysis: Total protein is extracted from plant tissues. Techniques like Differential In-Gel Electrophoresis (DIGE) can be used to identify differentially expressed proteins.[1] Western blotting is used to detect the accumulation of specific proteins, such as PR proteins.
-
Metabolite Profiling (LC-MS): To understand the broader metabolic changes induced by the activator, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to analyze the plant metabolome and identify key defense-related compounds.
-
Viral Titer Measurement: For antiviral studies, the concentration of the virus in plant tissues is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or qPCR targeting the viral genome.
Protoplast Assays
-
To determine if an activator inhibits viral replication at the single-cell level, protoplasts (plant cells with the cell wall removed) can be isolated from treated and control leaves. These protoplasts are then transfected with viral RNA, and viral accumulation is measured over time, often using a reporter gene like GFP.[18]
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Oxidative Stress and Metabolomic Profile of Tubifex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances salt resistance of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Priming Melon Defenses with Acibenzolar-S-methyl Attenuates Infections by Phylogenetically Distinct Viruses and Diminishes Vector Preferences for Infected Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biblio.iita.org [biblio.iita.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of jasmonic acid as an inducer of plant resistance to pathogens [scielo.org.mx]
- 16. mdpi.com [mdpi.com]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
Validating the Interaction Between Dufulin and HrBP1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of the interaction between the plant antiviral agent Dufulin and its target protein, Harpin binding protein-1 (HrBP1). To offer a comprehensive perspective, this guide contrasts the this compound-HrBP1 validation with the well-established mechanism of two alternative systemic acquired resistance (SAR) inducers, Benzothiadiazole (BTH) and Acibenzolar-S-methyl (ASM), and their interaction with the NPR1-TGA pathway.
Executive Summary
This compound, a novel antiviral agent, has been demonstrated to activate plant defense mechanisms through its direct interaction with HrBP1.[1][2] This interaction triggers the salicylic (B10762653) acid (SA) signaling pathway, leading to systemic acquired resistance (SAR).[1][2] In contrast, the widely used SAR inducers BTH and ASM, functional analogs of salicylic acid, exert their effects through the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) pathway, which involves the interaction of NPR1 with TGA transcription factors. While the validation of the this compound-HrBP1 interaction focuses on a direct molecular binding event, the validation for BTH and ASM centers on the downstream protein-protein interactions that are critical for their function.
Data Presentation: Comparison of In Vivo Interaction Validation
| Feature | This compound and HrBP1 | Benzothiadiazole (BTH) / Acibenzolar-S-methyl (ASM) and NPR1/TGA Pathway |
| Primary Interacting Protein | Harpin binding protein-1 (HrBP1) | NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and TGA transcription factors |
| Nature of Interaction | Direct binding of the small molecule (this compound) to its protein target (HrBP1). | Indirect activation. BTH/ASM lead to the activation of NPR1, which then interacts with TGA transcription factors. |
| Key In Vivo Validation Methods | - Differential In-Gel Electrophoresis (DIGE) followed by Mass Spectrometry- Western Blotting- Semi-quantitative RT-PCR- Real-time PCR | - Yeast Two-Hybrid (Y2H) Assay- In Vitro Pull-down Assay- Co-Immunoprecipitation (Co-IP) |
| Quantitative Data Example | Over 40 proteins were found to be differentially expressed (≥1.5 fold or ≤1.5 fold) upon this compound treatment in Nicotiana tabacum K(326).[2] | Yeast two-hybrid assays showing specific interaction between NPR1 and various TGA transcription factors. Point mutations in NPR1 that abolish its function also impair the interaction with TGA factors.[2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and BTH/ASM, and a typical experimental workflow for validating protein-protein interactions.
Experimental Protocols
Validation of this compound-HrBP1 Interaction
The following protocols are summarized from the study by Chen et al. (2012) which identified HrBP1 as the target of this compound.[1][2]
a. Differential In-Gel Electrophoresis (DIGE)
-
Protein Extraction: Total proteins are extracted from Nicotiana tabacum K(326) leaves treated with this compound and from control plants.
-
Protein Labeling: Proteins from treated and control samples are labeled with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard is labeled with a third dye (e.g., Cy2).
-
Two-Dimensional Electrophoresis (2-DE): The labeled protein samples are mixed and separated by 2-DE.
-
Image Analysis: The gel is scanned at different wavelengths to generate images for each dye. The images are then analyzed to identify protein spots with significant changes in expression between the this compound-treated and control samples.
b. Protein Identification by Mass Spectrometry
-
Spot Excision: Protein spots of interest identified by DIGE are excised from the 2-DE gel.
-
In-Gel Digestion: The proteins in the excised gel pieces are digested with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by MALDI-TOF/TOF mass spectrometry.
-
Database Search: The peptide mass fingerprint and fragmentation data are used to search protein databases (e.g., NCBI) to identify the proteins.
c. Western Blotting
-
Protein Extraction and Quantification: Total proteins are extracted from this compound-treated and control plants, and their concentrations are determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HrBP1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
d. Semi-quantitative RT-PCR and Real-time PCR
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and control plants and reverse-transcribed to cDNA.
-
PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the HrBP1 gene.
-
Analysis: For semi-quantitative RT-PCR, the PCR products are analyzed by agarose (B213101) gel electrophoresis. For real-time PCR, the amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) to quantify the relative expression levels of the HrBP1 gene.
Validation of NPR1-TGA Interaction (Relevant to BTH/ASM Action)
The following protocols are standard methods used to validate protein-protein interactions in the context of the SA signaling pathway.
a. Yeast Two-Hybrid (Y2H) Assay
-
Plasmid Construction: The coding sequence of NPR1 is cloned into a "bait" vector (containing a DNA-binding domain, BD), and the coding sequences of various TGA transcription factors are cloned into a "prey" vector (containing an activation domain, AD).
-
Yeast Transformation: A suitable yeast strain is co-transformed with the bait and prey plasmids.
-
Selection and Reporter Assay: The transformed yeast cells are plated on selective media lacking specific nutrients to select for cells containing both plasmids. A reporter gene assay (e.g., β-galactosidase activity) is then performed to detect the interaction between the bait and prey proteins. Interaction between the bait and prey reconstitutes a functional transcription factor, leading to the expression of the reporter gene.[2][3]
b. In Vitro Pull-down Assay
-
Protein Expression and Purification: NPR1 is expressed as a fusion protein with one tag (e.g., GST-tag), and a TGA transcription factor is expressed with another tag (e.g., His-tag). The proteins are purified from E. coli or another expression system.
-
Binding Reaction: The purified GST-NPR1 is immobilized on glutathione-sepharose beads. The beads are then incubated with the purified His-TGA protein.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an anti-His-tag antibody to detect the presence of the TGA protein, which would indicate an interaction with NPR1.
c. Co-Immunoprecipitation (Co-IP)
-
Protein Extraction: Total proteins are extracted from plant tissues co-expressing tagged versions of NPR1 (e.g., HA-NPR1) and a TGA factor (e.g., Myc-TGA).
-
Immunoprecipitation: The protein extract is incubated with an antibody against one of the tags (e.g., anti-HA antibody) that is coupled to agarose beads. This will pull down the target protein and any interacting partners.
-
Washing and Elution: The beads are washed to remove non-specific proteins, and the protein complexes are then eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the other tag (e.g., anti-Myc antibody) to confirm the co-precipitation of the interacting protein.
Conclusion
The validation of the this compound-HrBP1 interaction provides a clear example of a direct small molecule-protein interaction that initiates a plant's defense response. In contrast, the action of BTH and ASM is validated through the confirmation of downstream protein-protein interactions within the well-characterized NPR1 signaling pathway. Both approaches provide robust evidence for the mechanisms of these SAR inducers, offering different yet complementary strategies for the development of novel plant protection agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate similar interactions in their own work.
References
- 1. Formation of NPR1 Condensates Promotes Cell Survival during Plant Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of NPR1 with basic leucine zipper protein transcription factors that bind sequences required for salicylic acid induction of the PR-1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Interaction of NPR1 with basic leucine zipper protein transcription factors that bind sequences required for salicylic acid induction of the PR-1 gene. [scholars.duke.edu]
Comparative Efficacy of Dufulin Across Diverse Plant Viral Strains
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent Dufulin, focusing on its efficacy against various plant viral strains. The information is compiled from recent studies to aid researchers and professionals in drug development in understanding the potential applications and mechanisms of this compound.
Overview of this compound's Antiviral Activity
This compound is a novel antiviral agent that has demonstrated significant efficacy in controlling a range of plant viral diseases.[1][2] It is recognized for its role in activating the plant's own defense mechanisms, a process known as systemic acquired resistance (SAR).[1][2][3] The primary mode of action involves the activation of the salicylic (B10762653) acid (SA) signaling pathway, which enhances the plant's resistance to viral pathogens.[3]
Quantitative Efficacy Data
The following table summarizes the available quantitative data on this compound's effectiveness against different plant viruses. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions across studies.
| Viral Strain | Host Plant | Efficacy Metric | Value | Reference |
| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | Half-maximal effective concentration (EC50) | 3.32 mM | |
| Tomato Yellow Leaf Curl Virus (TYLCV) | Tomato | Average Field Control Effect (3-year study) | 68.29% | |
| Morbidity Rate (vs. >97% in control) | 42.85% - 48.92% | |||
| Tobacco Mosaic Virus (TMV) | Tobacco | Inhibition of local lesions | Statistically significant reduction | [1] |
| Cucumber Mosaic Virus (CMV) | - | Reported antiviral activity | - | |
| Potato Virus Y (PVY) | - | Reported antiviral activity | - |
Comparative Performance with Other Antiviral Agents
While direct, side-by-side comparative studies are limited, some research provides context for this compound's performance relative to other plant antiviral agents. For instance, various novel compounds have been shown to be superior to agents like Ningnanmycin and Ribavirin in controlling Tobacco Mosaic Virus (TMV).[4][5][6] However, a lack of standardized testing protocols in the available literature makes a direct quantitative comparison with this compound challenging. This compound, along with Ningnanmycin and amino oligosaccharides, is considered one of the main anti-plant virus products available.[4]
Mechanism of Action
This compound employs a multi-pronged approach to combat viral infections in plants:
-
Activation of Systemic Acquired Resistance (SAR): this compound's primary mechanism is the induction of SAR.[2][3] It achieves this by targeting the harpin (B1176776) binding protein-1 (HrBP1), which in turn activates the salicylic acid (SA) signaling pathway, leading to a broad-spectrum and long-lasting resistance against various pathogens.[3]
-
Direct Interaction with Viral Proteins: In addition to inducing host resistance, this compound can directly interfere with viral components. For example, it has been shown to target and inhibit the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), thereby hindering viral replication. It also targets the nonstructural protein P9-1 of SRBSDV.[7]
The signaling pathway for this compound-induced resistance is illustrated below:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, antiviral activity and three-dimensional quantitative structure-activity relationship study of novel 1,4-pentadien-3-one derivatives containing the 1,3,4-oxadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Dufulin-Induced Resistance and Cross-Reactivity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dufulin's performance in inducing resistance in plants against various pathogens, with a focus on the potential for cross-reactivity. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to this compound
This compound is a novel plant antiviral agent that functions as a systemic acquired resistance (SAR) inducer.[1][2] Unlike traditional antiviral compounds that directly target viral components, this compound activates the plant's innate immune system to confer broad-spectrum and long-lasting resistance to pathogens.[3][4] Its primary mechanism of action involves the activation of the Harpin binding protein-1 (HrBP1), which in turn triggers the salicylic (B10762653) acid (SA) signaling pathway, a key cascade in plant defense.[2]
Mechanism of Action: this compound-Induced Systemic Acquired Resistance
This compound's efficacy lies in its ability to prime the plant's defense mechanisms. Upon application, it initiates a signaling cascade that leads to the systemic expression of pathogenesis-related (PR) proteins and other defense compounds, preparing the plant for a more rapid and robust response to subsequent pathogen attacks.[1][3]
Caption: Workflow for an in planta antiviral efficacy field trial.
Assessment of Systemic Acquired Resistance (SAR) Induction
-
Objective: To determine if a compound induces SAR in plants.
-
Procedure:
-
Plant Material: Use a plant species known to exhibit SAR (e.g., Arabidopsis thaliana, tobacco).
-
Treatment: Apply the test compound to a lower leaf of the plant. A control group should be treated with a mock solution.
-
Challenge Inoculation: After a specific period (e.g., 2-3 days), inoculate an upper, untreated leaf with a virulent pathogen.
-
Quantification of Resistance: Measure the extent of pathogen growth (e.g., lesion size, bacterial count) in the upper leaves of both treated and control plants. A significant reduction in pathogen growth in the treated plants indicates SAR induction.
-
Molecular Analysis (Optional): Extract RNA from the upper leaves to quantify the expression of SAR marker genes (e.g., PR-1) using RT-qPCR.
-
dot
Caption: Experimental design for assessing SAR induction.
Conclusion
This compound represents a promising approach to plant disease management by harnessing the plant's own defense mechanisms. Its mode of action as a SAR inducer provides broad-spectrum protection and is associated with a low risk of pathogens developing resistance and cross-resistance. When compared to direct-acting antiviral agents, this compound offers a more sustainable strategy for long-term disease control. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this compound and other SAR inducers in the field of plant protection.
References
Validating Dufulin's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its protein target within a cellular context is a critical step in drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for validating the target engagement of Dufulin, an antiviral agent effective against plant viruses.
This compound has been identified to target at least two key proteins: Harpin binding protein-1 (HrBP1) in plants, which triggers a systemic acquired resistance, and the viroplasmic protein P6 of the Southern rice black-streaked dwarf virus (SRBSDV), inhibiting viral replication.[1][2][3][4] While the original studies validating these targets employed various biochemical and molecular biology techniques, this guide will focus on comparing the utility of CETSA and its alternatives for confirming these interactions, supported by detailed experimental protocols and data presentation formats.
Principles of Target Engagement Assays
At its core, target engagement validation aims to demonstrate that a compound physically interacts with its intended protein target in a relevant biological system. Several biophysical and biochemical methods have been developed to assess this, each with distinct advantages and limitations.
Cellular Thermal Shift Assay (CETSA) is a powerful technique that relies on the principle of ligand-induced thermal stabilization of a target protein.[5] When a ligand binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells across a temperature gradient, the amount of soluble, non-denatured protein can be quantified at each temperature. A shift in the melting curve of the target protein to a higher temperature in the presence of the ligand confirms target engagement.
Alternative methods for validating target engagement include:
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that ligand binding can protect a protein from proteolysis.[3][4]
-
NanoBRET™ Target Engagement Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[2]
-
Western Blotting: A conventional method to detect changes in protein levels or post-translational modifications as a downstream consequence of target engagement. While not a direct measure of binding, it is often used to support target validation.
Comparative Analysis of Target Engagement Assays for this compound
The following table provides a comparative overview of CETSA and its alternatives for validating the engagement of this compound with its targets, HrBP1 and P6.
| Method | Principle | Key Advantages | Key Limitations | Hypothetical Application for this compound |
| CETSA | Ligand-induced thermal stabilization of the target protein.[5] | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput. | Assess the thermal stabilization of HrBP1 in this compound-treated plant cells or P6 in SRBSDV-infected cells. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[3][4] | Label-free, does not require protein modification. | Requires careful optimization of protease digestion; may not be sensitive for all interactions. | Determine if this compound protects HrBP1 or P6 from protease digestion in cell lysates. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.[2] | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein (fusion with NanoLuc®). | Quantify the binding affinity of this compound to NanoLuc®-HrBP1 or NanoLuc®-P6 fusion proteins expressed in a suitable cell line. |
| Western Blot | Detection of changes in target protein levels or modification state. | Widely accessible, requires standard laboratory equipment. | Indirect measure of target engagement; may not distinguish direct binding from downstream effects. | Confirm changes in HrBP1 or P6 protein levels in response to this compound treatment, corroborating findings from direct binding assays. |
Experimental Protocols
Detailed methodologies for performing CETSA, DARTS, and NanoBRET™ assays are provided below. These are generalized protocols that would require optimization for the specific targets of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture appropriate cells (e.g., tobacco protoplasts for HrBP1, or insect cells expressing P6) to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Harvesting and Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors. Lyse the cells using freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for HrBP1 or P6.
-
Data Analysis: Quantify the band intensities at each temperature and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for this compound-treated samples compared to the control indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Prepare a cell lysate from the relevant cells (e.g., tobacco leaves or SRBSDV-infected insect cells).
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time. The protease concentration and digestion time need to be optimized.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Analysis: Analyze the samples by SDS-PAGE and Western blotting using antibodies against HrBP1 or P6.
-
Data Analysis: A higher amount of the target protein in the this compound-treated samples compared to the control indicates that this compound binding protected the protein from proteolysis.
NanoBRET™ Target Engagement Assay Protocol
-
Vector Construction and Transfection: Clone the coding sequences of HrBP1 and P6 into a NanoLuc® fusion vector. Transfect the appropriate host cells with the fusion constructs.
-
Cell Seeding: Seed the transfected cells into a white, multi-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.
-
Signal Measurement: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing this compound concentration indicates competitive displacement of the tracer and allows for the determination of an IC50 value, reflecting the binding affinity of this compound to its target.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Target Engagement Data for this compound
| Target Protein | Assay | Parameter | Value |
| HrBP1 | CETSA | ΔTm (°C) | +4.2 |
| HrBP1 | DARTS | Protection at 10 µM this compound | Yes |
| HrBP1 | NanoBRET™ | IC50 (µM) | 2.5 |
| P6 (SRBSDV) | CETSA | ΔTm (°C) | +3.8 |
| P6 (SRBSDV) | DARTS | Protection at 10 µM this compound | Yes |
| P6 (SRBSDV) | NanoBRET™ | IC50 (µM) | 4.95[1] |
Note: The CETSA and DARTS values are hypothetical for illustrative purposes. The NanoBRET™ IC50 for P6 is based on a reported dissociation constant.[1]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the signaling pathway involving this compound.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: this compound's mechanism of action via the HrBP1 pathway.
Conclusion
Validating the direct engagement of this compound with its targets, HrBP1 and P6, is essential for a comprehensive understanding of its antiviral mechanism. While traditional methods have provided initial evidence, modern biophysical assays like CETSA, DARTS, and NanoBRET™ offer robust and physiologically relevant approaches for confirming these interactions. CETSA and DARTS provide label-free validation in a near-native cellular environment, while NanoBRET™ offers a high-throughput method for quantifying binding affinity in live cells. The choice of assay will depend on the specific research question, available resources, and the characteristics of the target protein. By employing these advanced techniques, researchers can gain deeper insights into the molecular basis of this compound's activity, facilitating the development of improved antiviral strategies.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dufulin and Acibenzolar-S-methyl: A Guide for Researchers
For researchers and professionals in drug development and crop protection, understanding the nuances of different plant defense activators is crucial. This guide provides a detailed, objective comparison of two prominent systemic acquired resistance (SAR) inducers: Dufulin and Acibenzolar-S-methyl (B1665434) (ASM). While both compounds leverage the plant's own defense mechanisms, they exhibit distinct characteristics in their mode of action, target pathogens, and spectrum of efficacy.
At a Glance: this compound vs. Acibenzolar-S-methyl
| Feature | This compound | Acibenzolar-S-methyl (ASM) |
| Mechanism of Action | Activates the salicylic (B10762653) acid (SA) signaling pathway by targeting the harpin (B1176776) binding protein-1 (HrBP1).[1][2][3] | A synthetic analog of salicylic acid that directly triggers the SA signaling pathway.[4] |
| Primary Target Pathogens | Primarily effective against plant viruses.[1][5][6] | Broad-spectrum activity against fungal, bacterial, and viral pathogens.[2][4][7][8][9][10][11][12] |
| Primary Target Crops | Widely used in China for tobacco and rice viral diseases.[1][3][6] | Used on a wide range of vegetable and field crops, including tomato, pear, apple, and melon.[2][4][7][8][9][10][11] |
| Direct Antimicrobial Activity | Lacks direct antimicrobial activity in vitro.[13] | Exhibits limited direct fungitoxicity against some pathogens.[12] |
Mechanism of Action: A Tale of Two Triggers
Both this compound and Acibenzolar-S-methyl function by inducing Systemic Acquired Resistance (SAR), a plant's innate immune response. This is primarily mediated through the salicylic acid (SA) signaling pathway. However, their initial points of interaction within this pathway differ significantly.
This compound initiates the defense cascade by binding to and activating the harpin binding protein-1 (HrBP1) .[1][2][3] This activation triggers a downstream signaling cascade that leads to the accumulation of SA and the expression of pathogenesis-related (PR) proteins, ultimately conferring a state of heightened resistance throughout the plant.
Acibenzolar-S-methyl , on the other hand, is a synthetic functional analog of salicylic acid itself.[4] It essentially mimics the action of SA, directly activating the SA signaling pathway downstream of SA synthesis. This leads to the induction of PR gene expression and the establishment of SAR.
Signaling Pathway Diagram
Performance Against Pathogens: A Quantitative Look
This compound: Antiviral Efficacy
This compound has demonstrated significant efficacy in controlling viral diseases, particularly in tobacco and tomato.
Table 1: Efficacy of this compound against Viral Pathogens
| Crop | Pathogen | Application Details | Efficacy Metric | Result | Reference |
| Tomato | Tomato Yellow Leaf Curl Virus (TYLCV) | Field trials (2021-2023), 20% this compound solution spray | Morbidity Rate | 42.85-48.92% (this compound) vs. >97% (Control) | [5] |
| Tomato | Tomato Yellow Leaf Curl Virus (TYLCV) | Field trials (2021-2023), 20% this compound solution spray | Disease Index | 2.75-3.37 (this compound) vs. significantly higher in control | [5] |
| Tobacco | Tobacco Mosaic Virus (TMV) | Protective assay based on lesion counting | Antiviral Activity | Confirmed | [1][3] |
Acibenzolar-S-methyl: Broad-Spectrum Protection
Acibenzolar-S-methyl has been extensively studied for its efficacy against a wider range of pathogens, including fungi, bacteria, and viruses, across various crops.
Table 2: Efficacy of Acibenzolar-S-methyl against Various Pathogens
| Crop | Pathogen | Application Details | Efficacy Metric | Result | Reference |
| Wheat | Fusarium graminearum | 0.075 g/L ASM applied at anthesis | Disease Reduction | Up to 28.97% | |
| Tomato | Bacterial Spot (Xanthomonas spp.) | Weekly applications of 75-200 µM ASM | Disease Control | Statistically equivalent to standard copper program | [2] |
| Apple | Apple Scab (Venturia inaequalis) | ASM treatment | AUDPC Reduction | 54-73% | [4] |
| Apple | Fire Blight (Erwinia amylovora) | ASM treatment | AUDPC Reduction | 50% | [4] |
| Tobacco | Blue Mould (Peronospora hyoscyami) | Three sprays of 17.5 g a.i./ha | Lesion Reduction | Over 88% | [7] |
| Tomato | Corky Root (Pyrenochaeta lycopersici) | Field application | Disease Severity Reduction | Effective | [11] |
| Eggplant | Verticillium Wilt (Verticillium dahliae) | Greenhouse application | Disease Severity Reduction | 95% | [11] |
| Muskmelon | Zucchini Yellow Mosaic Virus (ZYMV) | Field trials | Reduced Incidence of Symptoms | Effective | [8][14] |
| Melon | Cucurbit Chlorotic Yellows Virus (CCYV) | Pre- and post-inoculation ASM treatment | Reduced Disease Severity and Virus Accumulation | Effective | [10] |
Experimental Protocols: Methodologies for Evaluation
The evaluation of SAR inducers like this compound and ASM involves specific experimental protocols to quantify their efficacy. Below are generalized methodologies based on published research.
General Experimental Workflow for SAR Induction and Pathogen Challenge
Key Experimental Steps:
-
Plant Growth and Treatment:
-
Plants (e.g., Nicotiana tabacum, Solanum lycopersicum) are grown under controlled greenhouse conditions.
-
At a specific growth stage (e.g., 4-6 true leaves), plants are treated with either this compound or ASM at predetermined concentrations. A control group is treated with a mock solution (e.g., water or a surfactant solution).
-
-
SAR Induction Period:
-
Plants are incubated for a period (typically 2 to 7 days) to allow for the induction of systemic acquired resistance.
-
-
Pathogen Challenge:
-
After the induction period, plants are inoculated with the target pathogen.
-
For viruses (e.g., TMV, TYLCV): Mechanical inoculation by rubbing a viral suspension onto the leaves or through insect vectors.
-
For fungi (e.g., Fusarium graminearum): Spore suspension is sprayed onto the plant surfaces.
-
For bacteria (e.g., Xanthomonas spp.): Bacterial suspension is infiltrated into the leaves or sprayed.
-
-
Disease Assessment:
-
Disease Severity: Plants are monitored for disease symptoms, and severity is often rated on a scale or by counting the number and size of lesions. The Area Under the Disease Progress Curve (AUDPC) can also be calculated.
-
Pathogen Quantification: Techniques like quantitative real-time PCR (qRT-PCR) are used to measure the amount of pathogen (e.g., viral RNA) in plant tissues.
-
Gene Expression Analysis: The expression levels of SAR marker genes, such as PR1, are quantified using qRT-PCR to confirm the activation of the SA pathway.
-
Conclusion for the Research Professional
Both this compound and Acibenzolar-S-methyl are effective inducers of systemic acquired resistance, operating through the salicylic acid pathway. The choice between them for research or development purposes will largely depend on the target crop and, most significantly, the target pathogen.
-
This compound presents a compelling option for research focused on antiviral strategies , particularly in key crops like tobacco and rice. Its specific mode of action via HrBP1 activation offers a distinct target for further investigation and potential optimization.
-
Acibenzolar-S-methyl offers a broader spectrum of activity , making it a versatile tool for managing a wider range of diseases caused by fungi, bacteria, and viruses. Its direct action as an SA analog provides a robust and well-characterized method for inducing SAR in numerous plant species.
Further head-to-head comparative studies under identical experimental conditions are necessary to definitively delineate the relative potency and efficacy of these two compounds. Such research would be invaluable for the development of next-generation plant protection strategies that are both effective and sustainable.
References
- 1. Effects of Acibenzolar-S-methyl on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchmap.jp [researchmap.jp]
- 10. Induction of antiviral responses by acibenzolar-s-methyl against cucurbit chlorotic yellows virus in Melon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Field Evaluations of Acibenzolar- S -Methyl and Reynoutria sachalinensis Extract for Management of Viral Pathogens in Muskmelon ( Cucumis melo L.) [escholarship.org]
Verifying the Specificity of Dufulin's Antiviral Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent Dufulin with other established antiviral compounds. The primary focus is to verify the specificity of this compound's antiviral action, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a novel antiviral agent that has demonstrated significant efficacy against a range of plant viruses. Its primary mechanism of action involves the activation of Systemic Acquired Resistance (SAR) in host plants, a broad-spectrum defense response. Notably, current research overwhelmingly indicates that this compound's antiviral activity is specific to phytopathogens, with no evidence of efficacy against human or animal viruses. This guide presents the available quantitative data on this compound's antiviral potency and provides a comparative overview with well-established antiviral drugs used in human medicine to highlight this specificity.
Data Presentation: Comparative Antiviral Performance
The following table summarizes the antiviral efficacy of this compound against plant viruses and compares it with the efficacy of representative antiviral drugs used for human viral infections. It is critical to note that this comparison is not of like-for-like activity against the same pathogens but serves to illustrate the distinct spectrum of activity for each compound.
| Antiviral Agent | Target Virus | Virus Family | Host | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | Southern rice black-streaked dwarf virus (SRBSDV) | Reoviridae | Rice | 3.32 mM[1] | Data not available | Data not available |
| This compound Analogs | Tobacco Mosaic Virus (TMV) | Virgaviridae | Tobacco | 54.8 - 65.2 µg/mL[2] | Data not available | Data not available |
| Ningnanmycin | Tobacco Mosaic Virus (TMV) | Virgaviridae | Tobacco | 55.6 µg/mL[2] | Data not available | Data not available |
| Oseltamivir | Influenza A (H1N1) | Orthomyxoviridae | Human | ~0.41 µM[3] | 0.5 mg/mL (MDCK cells)[4] | >1000 |
| Remdesivir | SARS-CoV-2 | Coronaviridae | Human | 10 - 120 nM[5] | 1.7 to >20 µM (human cells)[6] | >170 to 20,000[6] |
Note: The absence of reported CC50 values for this compound in the reviewed literature prevents the calculation of its Selectivity Index, a key metric for evaluating the therapeutic window of an antiviral compound.
Experimental Protocols
Antiviral Assay for Tobacco Mosaic Virus (TMV): Local Lesion Assay
The antiviral activity of this compound and its analogs against TMV is commonly determined using a local lesion assay on susceptible host plants, such as Nicotiana tabacum or Nicotiana glutinosa.
Methodology:
-
Plant Preparation: Healthy, uniformly-sized tobacco plants are selected. The leaves to be inoculated are dusted with carborundum to create microscopic abrasions that facilitate virus entry.
-
Inoculum Preparation: A purified TMV solution is prepared. For testing antiviral compounds, the virus solution is mixed with different concentrations of the test compound (e.g., this compound). A control group is prepared with the virus solution mixed with the solvent used for the compound.
-
Inoculation: The prepared inoculums are gently rubbed onto the surface of the carborundum-dusted leaves. Typically, one half of a leaf is inoculated with the treatment group and the other half with the control group for direct comparison.
-
Incubation: The inoculated plants are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.
-
Data Collection and Analysis: The number of necrotic local lesions on each leaf half is counted. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions in the control group and T is the number of lesions in the treatment group.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated from the dose-response curve of the compound.
Antiviral Assay for Southern Rice Black-Streaked Dwarf Virus (SRBSDV): RT-qPCR
The inhibitory effect of this compound on the replication of SRBSDV in infected rice plants is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Methodology:
-
Plant Treatment and Infection: Rice seedlings are treated with different concentrations of this compound. Subsequently, the plants are infected with SRBSDV, typically via transmission by its insect vector, the white-backed planthopper (Sogatella furcifera).
-
Sample Collection and RNA Extraction: At a designated time point post-infection, leaf or stem tissues are collected from both treated and control plants. Total RNA is extracted from the plant tissues using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the SRBSDV genome.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers targeting a specific gene of SRBSDV. A host plant housekeeping gene (e.g., actin or ubiquitin) is also amplified as an internal control for normalization.
-
Data Analysis: The viral load is quantified by measuring the amplification of the viral gene relative to the host housekeeping gene. The reduction in viral load in the this compound-treated plants compared to the untreated control plants indicates the antiviral activity.
-
EC50 Determination: The EC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of viral replication.
Visualizations
This compound's Mechanism of Action in Plants
Caption: this compound's dual antiviral mechanism in plants.
Experimental Workflow for Antiviral Specificity Verification
Caption: Workflow for assessing this compound's antiviral specificity.
Conclusion
Based on the currently available scientific literature, this compound's antiviral activity is highly specific to plant viruses. Its mechanism of action, which involves the induction of the plant's innate immune system (Systemic Acquired Resistance) and direct interaction with viral proteins, has been elucidated in the context of phytopathogens. There is a notable absence of any published data demonstrating this compound's efficacy against human or animal viruses.
For drug development professionals, this compound serves as an example of a host-directed antiviral that leverages the innate immune system of the host organism. While its current application is in agriculture, the principle of modulating host immunity is a key strategy in human antiviral research. However, the chemical structure and properties of this compound appear to be tailored for activity within the plant cellular environment. Further research, specifically testing this compound's activity in mammalian cell cultures against a panel of human viruses and determining its cytotoxicity (CC50), would be necessary to definitively conclude its potential for cross-species antiviral activity. Until such data is available, this compound should be considered a plant-specific antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Dufulin and Other Plant Elicitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic impact of the plant activator Dufulin with other well-known elicitors, namely salicylic (B10762653) acid and chitosan. This document summarizes quantitative metabolomic data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research in plant defense and metabolomics.
This compound is a novel antiviral agent that enhances plant resistance by activating Systemic Acquired Resistance (SAR).[1][2] Its mechanism involves the activation of Harpin binding protein-1 (HrBP1), which subsequently triggers the salicylic acid (SA) signaling pathway, a crucial component of plant defense against biotrophic and hemibiotrophic pathogens.[1][2][3] Understanding the metabolic reprogramming induced by this compound in comparison to other elicitors that modulate plant defense pathways is essential for its effective application and for the discovery of new bioactive compounds.
This guide focuses on a comparative analysis of this compound with salicylic acid, a key signaling molecule in SAR, and chitosan, a known elicitor of the Induced Systemic Resistance (ISR) pathway, which is primarily mediated by jasmonic acid (JA) and ethylene.[4]
Quantitative Metabolomic Data
The following tables summarize the changes in the levels of various metabolites in plants following treatment with salicylic acid or chitosan. While direct comparative data with this compound under identical conditions is not available in the public domain, the metabolic shifts induced by salicylic acid can be considered indicative of the effects of this compound, given its mode of action through the SA signaling pathway. The data presented here are compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Changes in Primary Metabolites Following Elicitor Treatment
| Metabolite Class | Metabolite | Change upon Salicylic Acid/SAR Activation in Arabidopsis thaliana | Change upon Chitosan Treatment in Tomato | Reference |
| Amino Acids | L-Tyrosine | Not Reported | Up-regulated | [5] |
| L-Histidine | Not Reported | Up-regulated | [5] | |
| L-Asparagine | Not Reported | Up-regulated | [5] | |
| L-Ornithine | Not Reported | Up-regulated | [5] | |
| Leucine | Not Reported | Identified in exudates | [4] | |
| Organic Acids | Acetate | Not Reported | Decreased in exudates at 20 dap | [4] |
| Citrate | Not Reported | Reduced in fruit | [6] | |
| Sugars | Glucose | Not Reported | Increased in fruit | [6] |
| Fructose | Not Reported | Increased in fruit | [6] | |
| Sucrose | Not Reported | Increased in fruit | [6] | |
| Raffinose | Not Reported | Identified in exudates | [4] |
Table 2: Changes in Secondary Metabolites and Phytohormones Following Elicitor Treatment
| Metabolite Class | Metabolite | Change upon Salicylic Acid/SAR Activation in Arabidopsis thaliana | Change upon Chitosan Treatment in Tomato | Reference |
| Phytohormones | Salicylic Acid (SA) | Increased | Increased in root exudates | [4][7] |
| Jasmonic Acid (JA) | Not Reported | Increased in root exudates | [4] | |
| Jasmonoyl-isoleucine (JA-Ile) | Not Reported | Increased in wounded roots | [6] | |
| Abscisic Acid (ABA) | Not Reported | Increased in root exudates and wounded roots | [4][6] | |
| Auxin (IAA) | Not Reported | Increased in root exudates | [4] | |
| Phytomelatonin | Not Reported | Slightly elevated | [4] | |
| Phenolic Compounds | Cinnamic Acid | Not Reported | Identified in exudates | [4] |
| Anthocyanins | Not Reported | Increased relative abundance in fruit | [8] | |
| Phenylpropanoids | Not Reported | Increased relative abundance in fruit | [8] | |
| Terpenoids | Terpenoids | Not Reported | Increased relative abundance in fruit | [8] |
| Lipids | Galactolipids | Not Reported | Increased relative abundance in fruit | [8] |
| Fatty Acids | Not Reported | Increased relative abundance in fruit | [8] | |
| Phospholipids | Not Reported | Increased relative abundance in fruit | [8] | |
| Other | Glucosinolates | Not Reported | Increased relative abundance in fruit | [8] |
| Folates | Not Reported | Increased relative abundance in fruit | [8] | |
| Acylsugars | Not Reported | Increased relative abundance in fruit | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative metabolomic studies. Below are generalized protocols for plant treatment, metabolite extraction, and analysis based on common practices in the field.
Plant Growth and Elicitor Treatment
-
Plant Material: Arabidopsis thaliana, Nicotiana tabacum, or Solanum lycopersicum are commonly used model organisms. Plants should be grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22-25°C, 60-70% relative humidity).
-
Elicitor Application:
-
Control Groups: Mock-treated plants (sprayed with water or the solvent used for the elicitors) should be included as controls.
-
Sampling: Leaf or other tissue samples are collected at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamic metabolic response. Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until extraction.[9]
Metabolite Extraction for Untargeted Metabolomics
A common method for extracting a broad range of metabolites involves a methanol-based solvent system.
-
Sample Preparation: Frozen plant tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: A typical extraction solvent is a mixture of methanol, water, and chloroform (B151607) (ratio of 2:2:1) or 80% methanol.[10] An internal standard (e.g., a stable isotope-labeled compound not expected to be present in the sample) can be added to the extraction solvent to assess extraction efficiency and for data normalization.
-
Extraction Procedure:
-
Weigh a precise amount of the frozen powder (e.g., 50-100 mg) into a pre-chilled microcentrifuge tube.
-
Add a defined volume of the cold extraction solvent (e.g., 1 mL).
-
Vortex the mixture thoroughly for 1-5 minutes.
-
Incubate the samples on ice or at -20°C for a period (e.g., 30 minutes to 1 hour) to allow for complete extraction and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000-14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for analysis.
-
For two-phase extractions (e.g., with chloroform), the upper aqueous phase (polar metabolites) and the lower organic phase (non-polar metabolites) are collected separately.
-
-
Sample Concentration: The extracts can be dried under a stream of nitrogen gas or using a vacuum concentrator and then reconstituted in a suitable solvent for the analytical platform.
Metabolomic Analysis (LC-MS)
Untargeted metabolomic analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS) to achieve broad metabolite coverage and high sensitivity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ultra-high-performance liquid chromatography (UHPLC) system is commonly used.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is often used for the separation of a wide range of metabolites. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be used for better retention of highly polar compounds.
-
Mobile Phases: A gradient elution is typically employed using two mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a broader range of metabolites.
-
Data Acquisition: Data is acquired in full scan mode over a defined mass-to-charge (m/z) range (e.g., 50-1200). Data-dependent or data-independent acquisition (DDA or DIA) methods can be used to acquire fragmentation data (MS/MS) for metabolite identification.
-
-
Data Analysis:
-
Data Processing: Raw LC-MS data is processed using software for peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to identify metabolites that are significantly different between treatment groups.
-
Metabolite Identification: Differentially abundant metabolites are putatively identified by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., KEGG, METLIN, PubChem).
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound in a plant cell.
Caption: Comparative overview of signaling pathways activated by different elicitors.
Experimental Workflow
Caption: General workflow for a comparative metabolomics study of plant elicitors.
References
- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Oxidative Stress and Metabolomic Profile of Tubifex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics of Chitosan-Induced Hormones in Tomato Roots - Creative Proteomics [creative-proteomics.com]
- 5. Transcriptomic and Metabolomic Analysis Reveal Possible Molecular Mechanisms Regulating Tea Plant Growth Elicited by Chitosan Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Chitosan on Plant Physiology, Wound Response, and Fruit Quality of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of metabolomics data analysis to identify fruit quality markers enhanced by the application of an aminopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]
Comparative Efficacy of Dufulin and Other Antiviral Agents Across Different Geographical Locations in China for the Control of Plant Viral Diseases
A comprehensive analysis of Dufulin's performance against key agricultural viral threats reveals its significant efficacy, particularly in Southern China, for the control of Southern Rice Black-Streaked Dwarf Virus (SRBSDV). Comparative data with other antiviral agents, such as Ningnanmycin and Benzothiadiazole (BTH), provide valuable insights for researchers and drug development professionals in the agricultural sector.
This compound, a novel antiviral agent, has been widely adopted in Chinese agriculture to combat viral diseases in crucial crops like rice and tobacco.[1][2] Its primary mechanism of action involves the activation of Systemic Acquired Resistance (SAR) in plants, a natural defense pathway.[1][2] This is achieved through the targeting of the harpin (B1176776) binding protein-1 (HrBP1) and subsequent activation of the salicylic (B10762653) acid (SA) signaling pathway. An alternative mechanism involves direct interaction with the viroplasmic protein P6 of SRBSDV. Field trial investigations spanning a decade across more than ten provinces in Southern China have demonstrated this compound's favorable antiviral efficacies in preventing and controlling viral diseases in tobacco, vegetables, and rice.[1]
Performance Evaluation of this compound and Alternatives by Geographical Location
While extensive field trials have been conducted, specific comparative data across different geographical locations remains limited in publicly available literature. However, by collating available data from various studies, a comparative overview can be constructed.
| Antiviral Agent | Virus | Crop | Geographical Location (Province) | Efficacy/Observation |
| This compound | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | Guizhou | Southern rice black-streaked dwarf virus (SRBSDV) is reported to occur year-round in Guanling county of Guizhou province.[3] |
| This compound | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | Southern China (General) | Widely used in field applications in more than ten provinces in Southern China for its replication inhibition activities on SRBSDV.[1] |
| This compound | General Plant Viruses | Tobacco, Vegetables, Rice | China (General) | Ten years of field trial investigations demonstrated favorable antiviral efficacies.[1] |
| Ningnanmycin | Tobacco Mosaic Virus (TMV) | Tobacco | China (General) | An inactivation efficacy of 37.6% ± 3.8 at a concentration of 50 μg/mL has been reported.[4] |
| Benzothiadiazole (BTH) Derivative (BTHWA) | Watermelon Mosaic Virus (WMV), Zucchini Yellow Mosaic Virus (ZYMV), Cucurbit Aphid-Borne Yellows Virus (CABYV) | Zucchini | Poland | Application of BTHWA led to a statistically significant reduction in disease severity for WMV and CABYV compared to untreated controls. For ZYMV, a variant of BTHWA treatment showed more effective resistance.[5] |
Comparative Efficacy Against Specific Viral Pathogens
The performance of this compound and its alternatives has been quantified in several studies, primarily focusing on Tobacco Mosaic Virus (TMV) and Southern Rice Black-Streaked Dwarf Virus (SRBSDV).
| Antiviral Agent | Virus | Efficacy Metric | Value |
| This compound | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Half Maximum Effective Concentration (EC50) for duplication inhibition | 3.32 mM[6][7] |
| Lentinan/SPc Complex (Compared to Ningnanmycin) | Tobacco Mosaic Virus (TMV) | Field Control Efficacy | 82%[8] |
| Ningnanmycin | Tobacco Mosaic Virus (TMV) | Inactivation Efficacy | 37.6% ± 3.8 at 50 μg/mL[4] |
Mechanism of Action and Experimental Workflows
The antiviral activity of these agents is underpinned by distinct molecular mechanisms. This compound primarily activates the plant's own defense systems, while other agents may interact directly with viral components.
Signaling Pathway of this compound-Induced Systemic Acquired Resistance (SAR)
References
- 1. Interaction Research on the Antiviral Molecule this compound Targeting on Southern Rice Black Streaked Dwarf Virus P9-1 Nonstructural Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence Regularity of Southern Rice Black-Streaked Dwarf Disease and Measures for Its Control [xbgjxt.swu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dufulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Dufulin, a novel chiral pesticide. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.
Core Principles of this compound Disposal
The primary directive for this compound waste is to engage a licensed disposal company for surplus and non-recyclable solutions. Contaminated packaging should be treated with the same level of caution and disposed of as an unused product. This approach ensures that the compound is managed by professionals equipped to handle its specific chemical properties and potential hazards.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound can cause skin and eye irritation and may lead to an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for disposing of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and potential chemical reactions. This compound is incompatible with oxidizing agents, reducing agents, and water.
Step 2: Container Selection and Labeling
-
Choose a waste container that is compatible with this compound. The original container, if in good condition, is often a suitable choice.
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The name "this compound" and its CAS Number (882182-49-2)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The relevant hazard pictograms (e.g., irritant).
-
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible chemicals are not stored in close proximity.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with a detailed inventory of the waste, including the information from the container label.
Step 5: Documentation
-
Maintain a record of all this compound waste generated and disposed of. This documentation should include the quantity, date of disposal, and the name of the disposal company. These records are essential for regulatory compliance.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 882182-49-2 |
| Molecular Formula | C₁₉H₂₂FN₂O₃PS |
| Molecular Weight | 408.43 g/mol |
| Incompatible Materials | Oxidizing agents, Reducing agents, Water |
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound are cited in the available safety and technical documentation. The recommended procedure is to follow standard chemical waste disposal protocols in conjunction with a licensed waste management company.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste from a laboratory setting.
Personal protective equipment for handling Dufulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dufulin. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and building unwavering trust with our scientific community.
Personal Protective Equipment (PPE) for this compound
This compound is an organophosphorus pesticide that can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction. Adherence to stringent PPE protocols is mandatory to ensure personnel safety.
1.1. Recommended PPE
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl Rubber (minimum 14 mils thickness) | Prevents dermal exposure and absorption. |
| Eye Protection | Safety goggles or a face shield | ANSI Z87.1 certified, providing splash protection | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory coat or chemical-resistant apron | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of aerosol or dust generation | Prevents inhalation of harmful particles. |
1.2. Glove Chemical Resistance
| Glove Material | Chemical Class Resistance (Organophosphates) | Typical Breakthrough Time | Rating |
| Nitrile Rubber | Good to Excellent | > 60 minutes | Recommended |
| Butyl Rubber | Excellent | > 480 minutes | Highly Recommended |
| Neoprene | Good | > 30 minutes | Acceptable |
| Natural Rubber (Latex) | Poor to Fair | < 30 minutes | Not Recommended |
| Polyvinyl Chloride (PVC) | Poor to Fair | < 30 minutes | Not Recommended |
Note: Always inspect gloves for any signs of degradation or punctures before use. Replace gloves immediately if they are compromised or if direct contact with this compound occurs.
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely handling this compound in a research environment.
2.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and waste containers, before commencing work.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and operational.
-
Don PPE: Put on all required personal protective equipment as specified in the tables above.
2.2. Procedure
-
Weighing: If working with solid this compound, weigh the required amount on a tared weigh boat inside the chemical fume hood to minimize dust exposure.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Handling: Use appropriate laboratory equipment (e.g., spatulas, pipettes) to handle this compound. Avoid direct contact with skin.
-
Heating/Mixing: If heating or vigorous mixing is required, ensure the setup is secure and monitored to prevent spills or aerosol generation.
2.3. Post-Procedure
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory detergent followed by a rinse with water and an appropriate solvent.
-
Waste Disposal: Dispose of all this compound waste, including contaminated consumables, as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat/apron, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Operational and Disposal Plans
A systematic approach to spills and waste disposal is critical to maintaining a safe laboratory environment.
3.1. Spill Response Plan
In the event of a this compound spill, follow these steps precisely.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
